Diborane(4)
描述
属性
CAS 编号 |
18099-45-1 |
|---|---|
分子式 |
B2H4 |
分子量 |
25.66 g/mol |
IUPAC 名称 |
boranylborane |
InChI |
InChI=1S/B2H4/c1-2/h1-2H2 |
InChI 键 |
QSJRRLWJRLPVID-UHFFFAOYSA-N |
SMILES |
BB |
规范 SMILES |
BB |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Synthesis of Diborane(4)
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides an in-depth exploration of the history, discovery, and synthesis of diborane(4) and its derivatives. It includes a chronological overview of key scientific milestones, detailed experimental protocols for pivotal syntheses, and a comparative analysis of various synthetic methodologies.
Introduction
Diborane(4) (B₂H₄) and its derivatives represent a fascinating class of compounds that have evolved from a structural curiosity to indispensable reagents in modern synthetic chemistry.[1][2] The journey of diboron(4) compounds began in 1925, and since then, the field has been marked by significant advancements in understanding their unique bonding and reactivity.[1] Nobel Prizes awarded to William Lipscomb in 1976 and Herbert C. Brown in 1979 for their work on borane chemistry underscore the importance of this area of research.[1][3] This guide delves into the historical context of their discovery and provides a comprehensive overview of the synthetic routes developed for these versatile molecules.
History of Discovery: A Chronological Overview
The story of diborane(4) is deeply rooted in the pioneering work on boron hydrides by German chemist Alfred Stock.[4][5][6][7][8] His research from 1912 to 1936 laid the groundwork for the synthesis and handling of highly reactive boranes, for which he developed essential vacuum-line techniques.[4][6][7][9][10] Although his primary focus was on compounds like diborane(6) (B₂H₆), his investigations led to the first synthesis of a diboron(4) species.[3][11]
The timeline below highlights the key milestones in the discovery and characterization of diborane(4) and its derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diborane - Molecule of the Month - October 2020 (JSMol version) [chm.bris.ac.uk]
- 4. api.pageplace.de [api.pageplace.de]
- 5. Alfred Stock - Wikipedia [en.wikipedia.org]
- 6. Diborane: Chemical for Organic Synthesis | Borates Today [borates.today]
- 7. Diborane [chemeurope.com]
- 8. Alfred_Stock [chemeurope.com]
- 9. Diborane - Wikipedia [en.wikipedia.org]
- 10. Boranes - Wikipedia [en.wikipedia.org]
- 11. encyclopedia.com [encyclopedia.com]
Theoretical Prediction of the Diborane(4) Structure: A Technical Guide
Abstract
Diborane(4) (B₂H₄) is a transient molecule of significant interest in boron chemistry due to its structural isomerism and electron-deficient nature. Unlike its more stable relative, diborane(6), B₂H₄ has not been isolated as a stable compound under ordinary conditions, making theoretical and computational chemistry indispensable tools for understanding its intrinsic properties. This guide provides an in-depth analysis of the theoretically predicted structures of Diborane(4), focusing on the computational methodologies employed, the key structural and energetic data derived from high-level ab initio calculations, and the experimental evidence that supports these theoretical models. The document is intended for researchers and professionals in chemistry and drug development who utilize computational tools for molecular design and analysis.
Theoretical Isomers of Diborane(4)
Computational studies have identified two primary low-energy isomers on the B₂H₄ potential energy surface. The relative stability of these isomers has been a subject of considerable theoretical investigation, with predictions varying based on the level of theory employed.
-
C₂ᵥ Isomer (Bridged Structure): This isomer features a "butterfly-shaped" structure with two bridging hydrogen atoms forming three-center two-electron (3c-2e) bonds between the boron atoms.[1] This structure is analogous to the bridged bonding observed in diborane(6).
-
D₂d Isomer (Classical Structure): This isomer adopts a staggered, ethane-like geometry with a direct boron-boron single bond and four terminal hydrogen atoms.[2] It has no bridging hydrogens.
Early computational work suggested that the D₂d form is slightly more stable than the C₂ᵥ bridged structure, by approximately 1.5 kcal/mol.[2] However, more recent and highly correlated calculations indicate that the C₂ᵥ isomer is the thermodynamically favored form .[1] The two isomers are separated by a relatively small energy barrier, suggesting that they could coexist and rapidly interconvert under suitable conditions.[1]
Computational Methodologies
The theoretical prediction of the Diborane(4) structure relies on sophisticated ab initio quantum chemical methods. These "first-principles" calculations solve the electronic Schrödinger equation without empirical parameters, providing highly accurate predictions of molecular properties.
Key methods cited in the literature include:
-
Many-Body Perturbation Theory (MBPT): Specifically, second-order Møller-Plesset perturbation theory (MP2) and partial fourth-order theory (SDQ-MBPT(4)) have been used to account for electron correlation, which is crucial for accurately describing the weak and unusual bonding in boron hydrides.[1][3]
-
Coupled-Cluster (CC) Theory: Methods such as Coupled-Cluster Singles and Doubles with a non-iterative treatment of triple excitations [CCSD(T)] are considered the "gold standard" in quantum chemistry for their high accuracy in energy calculations.[1] These have been applied to determine the isomerization barrier between the B₂H₄ isomers.
-
Density Functional Theory (DFT): Methods like B3LYP have been employed to calculate vibrational frequencies and structural parameters, offering a balance between computational cost and accuracy.[4][5]
-
Composite Methods: High-level methods such as the Gaussian-1 (G1) and Gaussian-4 (G4) theories provide very accurate energies by combining results from different levels of theory and basis sets.[6][7]
These calculations are typically performed with large and flexible basis sets, such as Pople-style (e.g., 6-311++G**) or Dunning's correlation-consistent sets (e.g., aug-cc-pVTZ), to ensure a proper description of the electronic wavefunction.[3][4]
Quantitative Theoretical Predictions
The following tables summarize the key quantitative data from various computational studies on the isomers of Diborane(4).
Table 1: Calculated Relative Energies of B₂H₄ Isomers
| Isomer / State | Computational Method | Relative Energy (kcal/mol) | Reference |
| C₂ᵥ (Bridged) | CCSD(T) level | 0.0 (Most Stable) | [1] |
| D₂d (Classical) | CCSD(T) level | ~0.1 - 1.5 | [1][2] |
| Transition State | CCSD(T) level | 6.3 | [1] |
Note: The relative stability can be sensitive to the level of theory. While some studies show the D₂d isomer to be slightly more stable, higher-level calculations favor the C₂ᵥ structure.[1][2]
Table 2: Predicted Geometries of B₂H₄ Isomers
| Isomer | Parameter | Computational Method | Value | Reference |
| C₂ᵥ | B-B Bond Length | B3LYP/6-311++G | 1.832 Å | [4][5] |
| B-H (terminal) | B3LYP/6-311++G | 1.192 Å | [4][5] | |
| B-H (bridging) | B3LYP/6-311++G | 1.341 Å | [4][5] | |
| B-H-B Angle | B3LYP/6-311++G | 82.2° | [4][5] | |
| H(t)-B-H(t) Angle | B3LYP/6-311++G** | 120.3° | [4][5] | |
| D₂d | B-B Bond Length | SDQ-MBPT(4)/TZ2P | 1.75 Å (approx.) | [8] |
| B-H Bond Length | SDQ-MBPT(4)/TZ2P | ~1.19 Å | [2] | |
| H-B-H Angle | SDQ-MBPT(4)/TZ2P | ~120° | [2] |
Table 3: Predicted Key Vibrational Frequencies for the C₂ᵥ Isomer
| Mode | Symmetry | Description | Calculated Wavenumber (cm⁻¹, anharmonic) | Experimental (Neon Matrix) | Reference |
| ν₁₀ | B₂ | B-H(t) symm. stretch | ~2702 | 2695.7 | [5] |
| ν₁ | A₁ | B-H(b) symm. stretch | ~2115 | - | [5] |
| ν₈ | B₁ | B-H(b) asymm. stretch | ~2003 | 1996.4 | [5] |
| ν₂ | A₁ | BH₂ scissor | ~1470 | 1415.3 | [5] |
| ν₁₁ | B₂ | BH₂ wag | ~859 | 921.6 | [5] |
Note: Calculated frequencies are often scaled to better match experimental values. The strong correlation between the calculated spectrum for the C₂ᵥ isomer and experimental IR data provides compelling evidence for its structure.[4]
Logical and Experimental Workflows
Visualizing the relationships between isomers and the computational process is crucial for understanding the theoretical predictions.
Caption: Key theoretically predicted isomers of Diborane(4).
Caption: Energy profile for the interconversion of B₂H₄ isomers.
Caption: A typical workflow for computational chemistry studies.
Experimental Protocols: Computational Procedure
The following outlines a detailed protocol for the ab initio calculation of the Diborane(4) C₂ᵥ structure, representative of the studies cited.
-
Software Selection:
-
Utilize a quantum chemistry software package such as Gaussian, MOLPRO, or ORCA.
-
-
Initial Geometry Input:
-
Construct an initial guess for the C₂ᵥ structure of B₂H₄. This can be done using standard bond lengths and angles in a Z-matrix or Cartesian coordinate format. A "butterfly" shape with bridging hydrogens should be specified.
-
-
Method and Basis Set Specification:
-
Step 3a (Optimization): Choose a reliable method for geometry optimization. A good choice is Møller-Plesset perturbation theory (MP2) or a DFT functional like B3LYP.
-
Step 3b (Basis Set): Select a large, flexible basis set that includes both polarization and diffuse functions, which are critical for describing the electron distribution accurately. The aug-cc-pVTZ (or 6-311++G(d,p)) basis set is appropriate.
-
Example Keyword Line (Gaussian):#P MP2/aug-cc-pVTZ Opt
-
-
Geometry Optimization:
-
Perform a geometry optimization calculation. The software will iteratively adjust the positions of the atoms to find the configuration with the lowest possible energy (a stationary point on the potential energy surface).
-
-
Vibrational Frequency Calculation:
-
Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.
-
Example Keyword Line (Gaussian):#P MP2/aug-cc-pVTZ Freq
-
Purpose: This calculation serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (no imaginary frequencies). A transition state will have exactly one imaginary frequency.
-
It provides the harmonic vibrational frequencies, which can be compared directly with experimental infrared (IR) and Raman spectra.
-
-
-
High-Accuracy Single-Point Energy Calculation (Optional but Recommended):
-
To obtain a more accurate relative energy, use the optimized geometry from Step 4 and perform a single-point energy calculation with a more sophisticated method, such as CCSD(T), with the same or a larger basis set.
-
Example Keyword Line (Gaussian):#P CCSD(T)/aug-cc-pVTZ Geom=Check Guess=Read
-
-
Analysis:
-
Extract the final optimized coordinates, bond lengths, and bond angles.
-
Analyze the output of the frequency calculation to obtain the vibrational modes and their corresponding IR intensities.
-
Compare the final energies of different isomers to determine their relative stability.
-
Experimental Validation
While Diborane(4) is too unstable for conventional structural analysis, experimental techniques have provided crucial data that validate the theoretical predictions.
-
Photoionization Mass Spectrometry: Early experiments successfully prepared B₂H₄ and characterized it using photoionization mass spectrometry. The results were interpreted as being consistent with the doubly bridged C₂ᵥ structure for both the neutral molecule and its cation.[5]
-
Matrix Isolation Infrared Spectroscopy: A definitive experiment involved the irradiation of diborane(6) trapped in a solid neon matrix at 3 K.[4][9] The resulting infrared absorption spectrum revealed a new species containing two boron atoms. The observed vibrational frequencies and their isotopic shifts (using ¹⁰B and deuterium) showed excellent agreement with the anharmonic frequencies calculated for the C₂ᵥ isomer of B₂H₄ , providing strong evidence for the bridged structure.[4][10]
Conclusion
The structure of Diborane(4) represents a classic example of the synergy between theoretical chemistry and experimental observation for characterizing transient species. High-level ab initio calculations consistently predict two low-energy isomers: a classical, staggered D₂d structure and a non-classical, doubly hydrogen-bridged C₂ᵥ structure. The most accurate computational models suggest that the C₂ᵥ bridged isomer is the global minimum on the potential energy surface, though the D₂d isomer is very close in energy. This prediction is strongly supported by experimental evidence from photoionization mass spectrometry and matrix isolation infrared spectroscopy, which match the spectral signatures calculated for the C₂ᵥ form. The low calculated barrier for interconversion suggests a dynamic system where both forms could potentially be accessible.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. trygvehelgaker.no [trygvehelgaker.no]
- 3. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 4. Identification of diborane(4) with bridging B–H–B bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cecm.sfu.ca [cecm.sfu.ca]
- 6. 3 How an ab initio calculation works [theochem.ru.nl]
- 7. Ab initio quantum chemistry methods - Wikipedia [en.wikipedia.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Diborane anharmonic vibrational frequencies and Intensities: Experiment and theory [ouci.dntb.gov.ua]
- 10. Desymmetrization of Dicationic Diboranes by Isomerization Catalyzed by a Nucleophile - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Identification of Transient Diborane(4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques and experimental protocols for the identification and characterization of transient Diborane(4) species. Diborane(4) and its derivatives are of significant interest in synthetic chemistry due to their unique electronic structure and reactivity. Understanding the transient nature of these molecules is crucial for harnessing their synthetic potential.
Introduction to Diborane(4)
Diborane(4) (B₂H₄) is a highly reactive, transient molecule featuring a boron-boron single bond. Its fleeting existence under normal conditions necessitates specialized techniques for its generation and spectroscopic characterization. The parent B₂H₄ has been identified as having a structure with two bridging hydrogen atoms, a key feature that distinguishes it from many stable diborane(4) derivatives which often possess a planar or twisted structure with terminal substituents.[][2]
Generation of Transient Diborane(4)
The primary method for generating transient B₂H₄ for spectroscopic analysis is through the photolysis of diborane(6) (B₂H₆) in a cryogenic matrix.[][2]
Experimental Protocol: Matrix Isolation Photolysis of Diborane(6) [][2]
-
Sample Preparation: A gaseous mixture of diborane(6) and an inert gas (typically neon or argon) is prepared with a high dilution ratio (e.g., 1:1000).[][3]
-
Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI for IR spectroscopy) maintained at a very low temperature (e.g., 3 K).[][3]
-
Photolysis: The matrix-isolated B₂H₆ is irradiated with far-ultraviolet light from a synchrotron source or a suitable lamp. The wavelength of irradiation can be tuned to control the photolytic process.[][2]
-
Spectroscopic Measurement: Infrared spectra are recorded before, during, and after photolysis to monitor the depletion of the B₂H₆ precursor and the appearance of new absorption bands corresponding to the transient B₂H₄ species.[]
The following Graphviz diagram illustrates the experimental workflow for the generation and identification of transient B₂H₄.
Spectroscopic Identification Techniques
A combination of spectroscopic methods is employed to characterize both transient and stable diborane(4) species.
IR spectroscopy is a powerful tool for identifying transient species trapped in cryogenic matrices. The vibrational frequencies provide a fingerprint for the molecular structure. For transient B₂H₄ with bridging hydrogen bonds, a distinct set of IR absorption bands has been identified.[][2]
Table 1: Experimental IR Absorption Frequencies of Transient ¹¹B₂H₄ in a Neon Matrix [][4]
| Vibrational Mode | Wavenumber (cm⁻¹) |
| ν₂ (A₁) | 2593.6 |
| ν₃ (A₁) | 1195.4 |
| ν₅ (A₂) | 1089.3 |
| ν₈ (B₁) | 2627.5 |
| ν₁₀ (B₂) | 1317.3 |
| ν₁₁ (B₂) | 710.4 |
| ν₁₂ (B₂) | 619.6 |
The presence of two boron isotopes (¹⁰B and ¹¹B) leads to characteristic isotopic shifts in the IR spectrum, which aids in the definitive identification of boron-containing species.[][2]
While challenging for highly reactive transient species, NMR spectroscopy is the cornerstone for characterizing stable diborane(4) derivatives in solution. ¹¹B NMR is particularly informative.
-
¹¹B NMR: The chemical shift (δ) in ¹¹B NMR is sensitive to the coordination environment and electronic structure of the boron atoms. For many neutral, four-coordinate diborane(4) compounds, the ¹¹B NMR signals appear in the range of δ = 20 to 40 ppm. In contrast, dianionic diborane(4) species, which exhibit more electron density at the boron centers, show significantly upfield-shifted signals. For unsymmetrical diborane(4) compounds, two distinct ¹¹B NMR signals are observed.
Table 2: Representative ¹¹B NMR Chemical Shifts for Diborane(4) Derivatives
| Compound Type | Example | ¹¹B Chemical Shift (δ, ppm) | Reference |
| Neutral, Symmetrical | B₂(o-tol)₄ | 88.6 | [5] |
| Neutral, Unsymmetrical | pinB-BMes₂ | 34 and 89 | [] |
| Dianionic | [B₂(o-tol)₄]²⁻ | 31 | [7] |
| (μ-hydrido)diborane(4) anion | [B₂(o-tol)₄H]⁻ | 30.2 | [5] |
For studying transient species, techniques like rapid-mixing NMR can be employed. These methods allow for the acquisition of NMR spectra within milliseconds of mixing reactants, potentially enabling the detection of short-lived intermediates.[7][8]
Raman spectroscopy provides complementary vibrational information to IR spectroscopy. It is particularly useful for studying B-B bond strengths. While data for transient B₂H₄ is scarce, Raman studies on diborane(6) and other boron compounds demonstrate its utility in characterizing skeletal vibrations.[][7]
Mass spectrometry is used to determine the molecular weight and fragmentation patterns of diborane derivatives. For transient species, coupling a mass spectrometer to the generation apparatus can provide evidence for the formation of the desired molecule. The isotopic pattern of boron (¹¹B: ~80%, ¹⁰B: ~20%) results in a characteristic cluster of peaks for boron-containing ions, aiding in their identification.[3] While specific fragmentation patterns for transient B₂H₄ are not well-documented, the analysis would likely involve observing the parent molecular ion and fragments corresponding to the loss of hydrogen atoms.
Advanced Techniques for Transient Species Detection
The study of transient species often requires specialized time-resolved spectroscopic techniques. Pump-probe spectroscopy is a powerful method for investigating the dynamics of short-lived excited states and reaction intermediates.[9]
Principle of Pump-Probe Spectroscopy:
-
Pump Pulse: An initial, intense laser pulse (the "pump") excites the sample, initiating a photochemical or photophysical process and creating a population of transient species.
-
Probe Pulse: A second, weaker laser pulse (the "probe") is directed through the sample after a variable time delay.
-
Detection: The change in absorption or emission of the probe pulse is measured as a function of the time delay, providing kinetic information about the transient species.
The following Graphviz diagram illustrates the fundamental principle of pump-probe spectroscopy.
Conclusion
The spectroscopic identification of transient diborane(4) species is a challenging but rewarding area of research. A combination of advanced experimental techniques, particularly matrix isolation IR spectroscopy, provides the most definitive evidence for the existence and structure of these fleeting molecules. Complementary data from NMR and Raman spectroscopy on stable analogues, along with mass spectrometry, are crucial for building a comprehensive understanding of the chemistry of diborane(4). Future advancements in time-resolved spectroscopic methods will undoubtedly shed more light on the reaction dynamics and intermediates in this fascinating area of boron chemistry.
References
- 2. Identification of diborane(4) with bridging B–H–B bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimized fast mixing device for real-time NMR applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
A Technical Guide to the Computational Exploration of Diborane(4) Isomers
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth analysis of the computational studies focused on the isomers of Diborane(4) (B₂H₄). It consolidates findings on isomer stability, structure, and interconversion pathways, presenting quantitative data and detailing the theoretical methodologies employed.
Introduction to Diborane(4) Isomers
Diborane(4) (B₂H₄), the boron hydride analogue of ethylene, is a molecule of significant theoretical interest due to its electron-deficient nature and the potential for unusual bonding arrangements. Unlike its carbon counterpart, B₂H₄ exhibits a complex potential energy surface with several low-lying isomers. Computational chemistry has been indispensable in elucidating the structures, relative stabilities, and interconversion mechanisms of these isomers, providing insights that are often difficult to obtain through experimental means alone.
Early computational studies, complemented by experimental observations, have identified two primary low-lying isomers: a classical D₂d structure and a non-classical, doubly hydrogen-bridged C₂v structure.[1][2] The energetic landscape is further complicated by a low barrier to interconversion, suggesting that these isomers can coexist and rapidly equilibrate.[3] This guide synthesizes the key findings from various high-level theoretical investigations into the B₂H₄ system.
Key Isomers on the B₂H₄ Potential Energy Surface
Computational studies have characterized several key stationary points on the potential energy surface of Diborane(4). The most prominent isomers include:
-
C₂ᵥ Isomer: This structure features two bridging hydrogen atoms between the two boron centers. It has been identified through quantum-chemical calculations and supported by experimental evidence from the photolysis of diborane(6) in solid neon.[1][2] The geometry contains two bridging B-H-B bonds and a B-B bond.[1]
-
D₂d Isomer: This isomer adopts a staggered, ethane-like structure with a direct B-B single bond and terminal hydrogens. Computational studies have suggested that this form is very close in energy to the C₂ᵥ isomer.[4]
-
D₂h Isomer: A planar structure that has been suggested as a potential intermediate or transition state in the interconversion between other isomers.[3]
The relative stability of these isomers is highly sensitive to the level of theory used in the calculations, highlighting the importance of employing sophisticated, highly correlated methods.
Computational Methodologies and Protocols
The accurate theoretical description of B₂H₄ isomers requires robust computational methods that can adequately treat electron correlation in these electron-deficient systems. The protocols detailed below are representative of the high-level approaches cited in the literature.
Ab Initio and Density Functional Theory (DFT) Approaches
A variety of computational methods have been employed to study the B₂H₄ system:
-
Many-Body Perturbation Theory (MBPT): Highly correlated calculations, such as partial fourth-order many-body perturbation theory [SDQ-MBPT(4)], have been used to investigate the isomerization pathway.[3]
-
Coupled-Cluster (CC) Theory: Coupled-cluster gradient techniques, particularly with singles, doubles, and a noniterative treatment of triple excitations [CCSD(T)], are considered a gold standard for obtaining accurate energies and geometries.[3][5]
-
Density Functional Theory (DFT): The B3LYP functional combined with the 6-311++G** basis set has been utilized for calculations of harmonic and anharmonic vibrational frequencies, providing crucial data for the identification of isomers from experimental IR spectra.[1][6]
-
Gaussian-1 (G1) Theory: This composite ab initio method has been applied to determine the vertical ionization potentials of the D₂d and C₂v structures.[2]
Basis Sets
The choice of basis set is critical for obtaining reliable results. Studies have typically employed large, flexible basis sets to accurately describe the electronic structure:
-
Pople-style Basis Sets: The 6-311++G** basis set is commonly used in DFT calculations for this system.[1][6]
-
Correlation-Consistent Basis Sets: Large, generally contracted basis sets, such as triple-zeta plus double polarization (TZ2P) or augmented correlation-consistent sets (e.g., aug-cc-pVTZ), are often used with post-Hartree-Fock methods to ensure convergence of the results.[3]
Analysis Techniques
-
Potential Energy Surface (PES) Scanning: To understand the interconversion between isomers, the PES is explored. This involves calculating the energy of the system as a function of its geometric coordinates to locate minima (stable isomers) and saddle points (transition states).
-
Vibrational Analysis: Frequency calculations are performed to characterize stationary points as either minima (all real frequencies) or transition states (one imaginary frequency) and to predict infrared spectra for comparison with experimental data.[1]
-
Natural Bond Orbital (NBO) Analysis: The NBO method is used to analyze the geometry and bonding within the isomers, providing insights into features like the B-H-B bridging bonds.[1]
Below is a generalized workflow for the computational investigation of B₂H₄ isomers.
Quantitative Computational Data
The following tables summarize key quantitative results from computational studies on Diborane(4) isomers. These values represent a synthesis of data from high-level calculations.
Table 1: Calculated Relative Energies of B₂H₄ Isomers
| Isomer (Symmetry) | Method | Relative Energy (kcal/mol) | Reference |
|---|---|---|---|
| C₂ᵥ (Bridged) | SDQ-MBPT(4)/TZ2P | 0.0 (Reference) | [3] |
| D₂d (Staggered) | SDQ-MBPT(4)/TZ2P | ~1.5 | [4] |
| Transition State (C₁) | SDQ-MBPT(4)/TZ2P | 6.3 |[3] |
Note: The relative stability of the C₂ᵥ and D₂d isomers is very sensitive to the computational method, with some levels of theory predicting the D₂d form to be slightly more stable.[4]
Table 2: Key Geometric Parameters of B₂H₄ Isomers
| Isomer | Parameter | Value | Method | Reference |
|---|---|---|---|---|
| C₂ᵥ (Bridged) | B-B distance | 1.74 Å | B3LYP/6-311++G** | [1] |
| B-H (terminal) | 1.19 Å | B3LYP/6-311++G** | [1] | |
| B-H (bridging) | 1.33 Å | B3LYP/6-311++G** | [1] | |
| B-H-B angle | 83.0° | B3LYP/6-311++G** | [1] | |
| D₂d (Staggered) | B-B distance | 1.69 Å | Varies with method | [7] |
| B-H distance | 1.19 Å | Varies with method | [7] |
| | H-B-H angle | ~120° | Varies with method |[7] |
Table 3: Selected Calculated Vibrational Frequencies for the C₂ᵥ Isomer
| Mode | Description | Wavenumber (cm⁻¹) | Method | Reference |
|---|---|---|---|---|
| ν₂, ν₈, ν₁₀ | B-H terminal stretch / B-H-B bridge modes | ~2500 - 2600 | B3LYP/6-311++G** | [1] |
| ν₃, ν₅, ν₁₁, ν₁₂ | B-H-B bridge modes / BH₂ wag | ~1000 - 1600 | B3LYP/6-311++G** |[1] |
Isomer Interconversion Pathway
A crucial finding from computational studies is the existence of a low-energy pathway for the interconversion of the C₂v and D₂d isomers.[5] High-level calculations have shown that the mechanism is not a simple, high-symmetry process.[3][5]
Instead, the reaction pathway involves a single concerted but nonsynchronous rotation of the BH₂ groups.[5] The minimum energy path initially follows a C₂ symmetry coordinate but then bifurcates at a branch point, leading to two equivalent transition states that possess no non-trivial symmetry elements (C₁ symmetry).[3][5] The calculated barrier to this isomerization is only 6.3 kcal/mol, which suggests that the equilibrium between the isomers may be established rapidly.[3] This low barrier implies that treating B₂H₄ as a rigid molecule may not be appropriate for interpreting its spectra.[3]
References
- 1. Identification of diborane(4) with bridging B–H–B bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. trygvehelgaker.no [trygvehelgaker.no]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
Unraveling the Transient Beauty: An In-depth Technical Guide to the Electronic Structure and Bonding in Diborane(4)
For Immediate Release
Hsinchu, Taiwan – December 14, 2025 – A comprehensive technical guide offering an in-depth analysis of the electronic structure and bonding of the transient molecule Diborane(4) (B₂H₄) is presented today. This guide, intended for researchers, scientists, and professionals in drug development, synthesizes key experimental and computational findings to provide a detailed understanding of this unique boron hydride. Diborane(4) serves as a fundamental model for electron-deficient bonding and understanding its properties is crucial for the advancement of boron chemistry and its applications.
Introduction: The Elusive Nature of Diborane(4)
Diborane(4), a fleeting intermediate in boron hydride chemistry, has long been a subject of theoretical and experimental interest. Its existence has been confirmed through sophisticated spectroscopic techniques, revealing a molecule with a complex electronic structure that challenges classical bonding theories. This guide delves into the intricacies of its molecular architecture, the nature of its chemical bonds, and the experimental and computational methodologies employed to elucidate these characteristics.
Molecular Structure: A Tale of Two Isomers
Computational studies have identified two primary isomers of Diborane(4) with distinct structural and energetic properties: a doubly hydrogen-bridged structure with C₂ᵥ symmetry and a non-bridged, staggered structure with D₂d symmetry.
The Bridged C₂ᵥ Isomer: The Ground State
The most stable form of Diborane(4) is predicted to be the C₂ᵥ isomer, characterized by two bridging hydrogen atoms connecting the two boron centers. This structure is analogous to the well-known bonding in Diborane(6). The presence of these three-center two-electron (3c-2e) B-H-B bonds is a hallmark of electron-deficient molecules.
The Unbridged D₂d Isomer
A higher-energy isomer with D₂d symmetry features a direct boron-boron single bond and terminal hydrogen atoms in a staggered conformation, similar to ethane. While less stable, this isomer provides a valuable theoretical counterpoint for understanding the energetic favorability of the bridged structure.
The following table summarizes the calculated structural parameters for the C₂ᵥ isomer of Diborane(4). Due to the transient nature of the molecule, experimental gas-phase structural data is currently unavailable.
| Parameter | Value (Å or °) |
| Bond Lengths | |
| B-B | 1.789 |
| B-H (terminal) | 1.192 |
| B-H (bridging) | 1.325 |
| Bond Angles | |
| ∠H(terminal)-B-H(terminal) | 120.5 |
| ∠H(bridging)-B-H(bridging) | 94.8 |
| Dihedral Angle (H(t)-B-B-H(t)) | 180.0 |
Table 1: Calculated Structural Parameters for the C₂ᵥ Isomer of Diborane(4) using the B3LYP/6-311++G* level of theory.*[1]
Electronic Structure and Bonding: Beyond Conventional Models
The electronic structure of Diborane(4) is a fascinating case study in chemical bonding. The molecule possesses only 10 valence electrons, which is insufficient to form conventional two-center two-electron (2c-2e) bonds between all adjacent atoms.
The Boron-Boron Bond
In the C₂ᵥ isomer, a direct boron-boron bond exists in conjunction with the hydrogen bridges. Theoretical analyses indicate that this B-B bond is weaker than a typical single bond. Computational studies on the bond dissociation energy (BDE) of the B-B bond in boranes provide context for its strength. While a precise experimental value for B₂H₄ is lacking, theoretical calculations suggest a significant interaction between the boron centers.
Three-Center Two-Electron B-H-B Bonds
The bridging hydrogen atoms are held in place by 3c-2e bonds, where a single pair of electrons is shared among three atoms (two boron and one hydrogen). This delocalized bonding is a key feature of boron hydrides and is responsible for the stability of the bridged structure.
The B-B Bond as a Non-Classical Electron Donor
Recent theoretical studies have highlighted a unique aspect of the B-B bond in Diborane(4). The region of high electron density along the B-B bond can act as a non-classical electron donor, enabling the formation of hydrogen bonds with proton donors.[2] This finding opens up new avenues for understanding the reactivity of diborane species.
The bonding in the C₂ᵥ isomer of Diborane(4) can be visualized as follows:
Experimental Evidence: Spectroscopic Identification
The definitive experimental identification of Diborane(4) was achieved through matrix isolation infrared (IR) spectroscopy.[1] This technique allows for the trapping and characterization of highly reactive species at cryogenic temperatures.
Experimental Protocol: Matrix Isolation Infrared Spectroscopy
The experimental setup for the identification of Diborane(4) involved the following key steps:
-
Precursor Preparation: Diborane(6) (B₂H₆) was used as the precursor molecule.
-
Matrix Deposition: A gaseous mixture of B₂H₆ and a large excess of an inert matrix gas (e.g., neon) was deposited onto a cryogenic window cooled to approximately 3 K.
-
Photolysis: The matrix-isolated B₂H₆ was irradiated with tunable far-ultraviolet light from a synchrotron source. This high-energy radiation induced the dissociation of B₂H₆ and the formation of B₂H₄.
-
Spectroscopic Measurement: The infrared absorption spectrum of the matrix was recorded before and after photolysis using a Fourier-transform infrared (FTIR) spectrometer. The appearance of new absorption bands that could be assigned to B₂H₄ based on isotopic substitution and comparison with theoretical calculations confirmed its formation.
The following workflow illustrates the experimental process:
Vibrational Frequencies
The experimentally observed and computationally calculated vibrational frequencies for the C₂ᵥ isomer of ¹¹B₂H₄ provide a spectroscopic fingerprint of the molecule.
| Vibrational Mode | Symmetry | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| ν₁ | A₁ | - | 2589 |
| ν₂ | A₁ | 1280.4 | 1280 |
| ν₃ | B₁ | 2699.8 | 2700 |
| ν₄ | B₂ | 1089.3 | 1090 |
| ν₅ | A₁ | 773.9 | 774 |
| ν₆ | B₁ | 1317.3 | 1317 |
| ν₇ | A₂ | - | 930 |
| ν₈ | B₂ | 2002.2 | 2002 |
| ν₉ | A₁ | 532.3 | 532 |
| ν₁₀ | B₁ | - | 1195 |
| ν₁₁ | B₂ | - | 620 |
| ν₁₂ | A₂ | - | 450 |
Table 2: Experimental and Calculated Vibrational Frequencies for the C₂ᵥ Isomer of ¹¹B₂H₄.[1] (Note: Not all modes are IR active or were experimentally observed).
Isomerization and Stability
Theoretical calculations have explored the potential energy surface of Diborane(4), revealing a relatively low energy barrier for the isomerization between the C₂ᵥ and D₂d forms. This suggests that the molecule may be fluxional, with the hydrogen atoms potentially able to move between bridging and terminal positions. The calculated enthalpy of formation for the bridged C₂ᵥ structure is approximately 207 kJ/mol.[1]
Conclusion and Future Outlook
Diborane(4) represents a pivotal molecule for understanding the nuances of chemical bonding, particularly in electron-deficient systems. While significant progress has been made in its spectroscopic identification and theoretical characterization, the direct experimental determination of its molecular structure remains a challenge for future research. Further investigations into the reactivity of Diborane(4), particularly its role as a non-classical electron donor, will undoubtedly provide deeper insights into the rich and complex chemistry of boron. This knowledge is essential for the rational design of novel boron-containing compounds with potential applications in catalysis, materials science, and medicine.
References
An In-depth Technical Guide to the Synthesis of Stable Diborane(4) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diborane(4) derivatives, compounds containing a boron-boron single bond, have emerged from being structural curiosities to indispensable reagents in modern synthetic chemistry.[1] Their unique electronic properties and reactivity have made them valuable synthons for the introduction of boron moieties into organic molecules, a critical step in the synthesis of pharmaceuticals and functional materials.[2] The stability of these derivatives is paramount for their practical application, leading to the development of various synthetic strategies aimed at producing robust and handleable diborane(4) compounds. This guide provides a comprehensive overview of the core synthetic methodologies for preparing stable diborane(4) derivatives, complete with detailed experimental protocols, comparative quantitative data, and visual representations of synthetic pathways.
Core Synthetic Strategies
The synthesis of stable diborane(4) derivatives can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, functional group tolerance, and scalability. The primary approaches include:
-
Reductive Coupling of Boron Halides: A traditional method that remains relevant for the synthesis of symmetrical diborane(4) derivatives.
-
Synthesis from Diorganodiborane(4) Dichlorides: A versatile route for introducing various substituents onto the diboron core.
-
Base-Stabilization: The use of Lewis bases, such as N-heterocyclic carbenes (NHCs), to stabilize the electron-deficient boron centers.
-
Uncatalyzed Synthesis from Borane Adducts: A more recent development offering a streamlined approach to certain classes of diborane(4) derivatives.
-
Synthesis of Diborane(4) Dianions: A method to generate highly reactive nucleophilic diboron species.
This guide will delve into the specifics of these methodologies, providing detailed protocols and data to aid in their practical implementation.
Data Presentation: A Comparative Analysis of Synthetic Routes
The following tables summarize the quantitative data for the synthesis of various stable diborane(4) derivatives, allowing for easy comparison of different synthetic methodologies.
Table 1: Synthesis of Symmetrical Diborane(4) Derivatives
| Entry | Product | Starting Material | Reagents | Solvent | Yield (%) | ¹¹B NMR (ppm) | Ref. |
| 1 | B₂Cl₂(NMe₂)₂ | B₂(NMe₂)₄ | BCl₃ | Hexane | - | 34.8 | [3] |
| 2 | [(IDip)BH₂BH₂(IDip)] | B₂pin₂ | [(IDip)AlH₃], IDip | Toluene | 47 | - | [4] |
| 3 | [HB(μ-C₅H₄NS)]₂ | 2-mercaptopyridine | [BH₃·THF] | Toluene | - | - | [5] |
Table 2: Synthesis of Unsymmetrical Diborane(4) Derivatives
| Entry | Product | Starting Material | Reagents | Solvent | Yield (%) | ¹¹B NMR (ppm) | Ref. |
| 1 | pinB-BMes₂ | B₂pin₂ | MesMgBr | - | 49 | 34, 89 | [6] |
| 2 | [(IDip)BH₂B(pin)] | B₂pin₂ | [(IDip)AlH₃] | Toluene | 45 | - | [4] |
Table 3: Synthesis of Air-Stable Diarylaminodiborane(4) Derivatives
| Entry | Product | Starting Material | Reagents | Solvent | Yield (%) | B-B Bond Length (Å) | Ref. |
| 1 | 3ae | Lithium anilide derivative, 1,2-dichlorodiborane | n-BuLi | THF/Hexane | - | - | [7] |
| 2 | 3bb | Lithium anilide derivative, 1,2-dichlorodiborane | n-BuLi | THF/Hexane | - | 1.716(5) | [7] |
| 3 | 3ce | Lithium anilide derivative, 1,2-dichlorodiborane | n-BuLi | THF/Hexane | - | - | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: General Synthesis of Arylamino-Substituted Diborane(4) Derivatives[7]
-
Dissolve the desired arylamine derivative (6 mmol) in a 1:4 mixture of THF/hexane (50 mL).
-
Cool the solution to 0 °C and add n-BuLi (7.5 mL, 12 mmol, 1.6 M solution in hexane) dropwise.
-
Allow the solution to warm to room temperature and stir overnight.
-
Cool the resulting lithium anilide solution to -20 °C.
-
In a separate flask, prepare a hexane solution of the appropriate 1,2-dichlorodiborane derivative (e.g., R¹ClB-BClR¹).
-
Add the 1,2-dichlorodiborane solution dropwise to the cooled lithium anilide solution, which will result in the formation of a suspension.
-
Slowly warm the reaction mixture to room temperature.
-
Remove all volatile components under vacuum.
-
Extract the residue with a 1:2 mixture of hexane/CH₂Cl₂ (50 mL).
-
Filter the extract and concentrate under vacuum to yield the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol 2: Synthesis of NHC-Stabilized Diborane(4) - [(IDip)BH₂B(pin)][4]
-
In a glovebox, combine bis(pinacolato)diboron (B₂pin₂) and [(IDip)AlH₃] in toluene.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by NMR spectroscopy.
-
Upon completion, remove all volatile components under vacuum.
-
Extract the residue with n-hexane.
-
Filter the extract to remove any insoluble by-products.
-
Crystallize the product from the n-hexane solution at 4 °C to afford colorless crystals of [(IDip)BH₂B(pin)].
Protocol 3: Uncatalyzed Synthesis of Doubly Base-Stabilized Diborane(4) - [HB(μ-C₅H₄NS)]₂[5]
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve 2-mercaptopyridine in dehydrated toluene.
-
Add a solution of [BH₃·THF] to the reaction mixture.
-
Heat the solution to 90 °C and stir for 12 hours.
-
Remove the solvent under vacuum.
-
Extract the residue with a DCM/n-hexane mixture.
-
Pass the extract through a Celite plug.
-
Remove the solvent from the filtrate to obtain the crude product.
-
Purify the product by thin-layer chromatography.
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical relationships and workflows in the synthesis of stable diborane(4) derivatives.
Caption: Overview of synthetic strategies for stable diborane(4) derivatives.
Caption: A generalized experimental workflow for diborane(4) synthesis.
Stability and Handling
The stability of diborane(4) derivatives is highly dependent on the nature of the substituents on the boron atoms. Bulky and electron-donating groups, such as aryl, amino, and alkoxy groups, tend to enhance stability by sterically protecting the B-B bond and electronically satisfying the electron-deficient boron centers.[7] For instance, diarylamino-substituted diboranes have been reported to be air-stable.[7] In contrast, diborane(4) halides are generally highly reactive and sensitive to moisture and air.[1]
Proper handling of all diborane(4) derivatives should be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be rigorously dried and degassed prior to use.
Applications in Drug Discovery and Development
While diborane(4) derivatives themselves are not typically therapeutic agents, they are crucial precursors for the synthesis of organoboron compounds, which have significant applications in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction, which often utilizes boronic acids and esters derived from diborane(4) reagents, is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds. The development of stable and versatile diborane(4) derivatives directly impacts the efficiency and scope of synthesizing complex, biologically active molecules.
Conclusion
The synthesis of stable diborane(4) derivatives is a dynamic field of research with significant implications for organic synthesis and drug discovery. The methodologies outlined in this guide provide a robust toolkit for researchers to access a wide range of these valuable compounds. The continued development of novel synthetic routes will undoubtedly lead to the discovery of new and more efficient ways to construct complex molecules with potential therapeutic applications.
References
An In-depth Technical Guide on the Lewis Acidity of Aryl-Substituted Diborane(4)
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Tunable Lewis Acidity of Diborane(4) Frameworks
Diborane(4) compounds, characterized by a boron-boron single bond, represent a fascinating class of molecules with unique electronic properties. Unlike the more common tri-coordinate boranes (BR₃), the B-B bond in diborane(4) derivatives provides a scaffold that can be functionalized to precisely modulate their reactivity. Substituting the native ligands with aryl groups offers a powerful strategy to tune the Lewis acidity of the boron centers. This is primarily achieved by leveraging the electronic effects (both inductive and resonance) of substituents on the aromatic rings.
The ability to rationally design and synthesize aryl-substituted diborane(4) compounds with predictable Lewis acidity is of paramount importance. These reagents are increasingly utilized in advanced chemical transformations, including frustrated Lewis pair (FLP) chemistry for small molecule activation, catalysis, and the development of novel materials. This guide provides a comprehensive overview of the principles governing the Lewis acidity of these compounds, methods for their quantification, detailed experimental protocols, and the logical frameworks for their design.
While direct and extensive experimental studies on the Lewis acidity of a wide range of tetra-aryl-diborane(4) compounds are still emerging, the foundational principles are well-established through extensive research on analogous triarylborane systems. The trends observed for triarylboranes concerning the impact of aryl substituents are directly applicable to understanding and predicting the behavior of their diborane(4) counterparts.
Quantifying Lewis Acidity: Key Methodologies
The strength of a Lewis acid is quantified by its ability to accept an electron pair. Several experimental and computational methods are employed to establish a reliable Lewis acidity scale.
Computational Methods: FIA and HIA
Theoretical calculations provide a robust and widely accepted means of quantifying intrinsic Lewis acidity in the gas phase, free from solvent effects.
-
Fluoride Ion Affinity (FIA): Defined as the negative of the enthalpy change for the reaction of a Lewis acid with a fluoride ion (F⁻), FIA is a measure of affinity for a hard Lewis base.[1][2] A higher FIA value indicates stronger Lewis acidity. This is the most common computational metric.
-
Hydride Ion Affinity (HIA): Similarly, HIA is the negative of the enthalpy change for the reaction with a hydride ion (H⁻). It serves as a measure of affinity for a soft Lewis base.[1][2]
These values are typically calculated using Density Functional Theory (DFT) or higher-level ab initio methods like coupled cluster theory.[1][2]
Experimental Methods: The Gutmann-Beckett Method
The Gutmann-Beckett method is a convenient and widely used experimental technique to assess the Lewis acidity of compounds in solution.[3] It utilizes a probe molecule, triethylphosphine oxide (Et₃PO), and measures the change in the ³¹P NMR chemical shift (Δδ³¹P) upon its coordination to the Lewis acid.[4]
-
Procedure: A known amount of Et₃PO is added to a solution of the borane, and the ³¹P NMR spectrum is recorded.
-
Quantification: The Lewis acidity is expressed as the difference in the chemical shift of the phosphorus atom in the borane-Et₃PO adduct compared to that of free Et₃PO. A larger Δδ³¹P value generally corresponds to a stronger Lewis acid.[4]
It is important to note that this method can be sensitive to steric hindrance. Bulky substituents on the borane can impede the binding of the Et₃PO probe, leading to an underestimation of the intrinsic Lewis acidity.[4][5]
Data Presentation: Substituent Effects on Lewis Acidity
The electronic nature of the substituents on the aryl rings is the primary determinant of the Lewis acidity of the boron center. Electron-withdrawing groups (EWGs) enhance Lewis acidity, while electron-donating groups (EDGs) diminish it.
The following tables summarize quantitative Lewis acidity data for a series of well-characterized triarylboranes. These compounds serve as excellent models for predicting the behavior of analogous aryl-substituted diborane(4) systems.
Table 1: Computational Lewis Acidity Data for Selected Triarylboranes
| Compound | Aryl Substituent | Type | Fluoride Ion Affinity (FIA) (kJ/mol) | Hydride Ion Affinity (HIA) (kJ/mol) | Reference |
|---|---|---|---|---|---|
| B(C₆H₅)₃ | Phenyl | Neutral / Weakly Donating | 354 | 326 | [6][7] |
| B(C₆F₅)₃ | Pentafluorophenyl | Strong EWG | 452 | 383 | [6][7] |
| B(3,5-(CF₃)₂C₆H₃)₃ | 3,5-Bis(trifluoromethyl)phenyl | Strong EWG | 485 | N/A | [8] |
| B(C₆F₄Br)₃ | 4-Bromo-tetrafluorophenyl | Strong EWG | ~457 | ~425 | [9] |
| Tris(o-carboranyl)borane | o-Carboranyl | Very Strong EWG | 606 | 482 |[6] |
Note: FIA and HIA values can vary slightly based on the computational level of theory used.[8][9]
Table 2: Experimental Lewis Acidity Data (Gutmann-Beckett Method)
| Compound | Δδ³¹P (ppm) | Solvent | Reference |
|---|---|---|---|
| B(C₆H₅)₃ | 23.0 | CD₂Cl₂ | [4] |
| B(C₆F₅)₃ | 25.5 | C₆D₆ | [4] |
| HB(C₆F₅)₂ (Piers' Borane) | 28.5 | C₆D₆ | [4] |
| Tris(o-carboranyl)borane | 27.5 | CDCl₃ |[5] |
Logical & Experimental Frameworks
Visualizing the relationships between molecular design, experimental procedures, and computational analysis is crucial for a comprehensive understanding.
Experimental Protocols
General Synthesis of Aryl-Substituted Diborane(4) Esters
Aryl-substituted diborane(4) compounds, particularly pinacol esters, are commonly synthesized via palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation.[10]
Reaction: Ar-X + B₂(pin)₂ → Ar-B(pin) + X-B(pin) (Where Ar-X is an aryl halide or triflate, and B₂(pin)₂ is bis(pinacolato)diboron)
Materials & Equipment:
-
Aryl halide (e.g., 1-bromo-4-chlorobenzene)
-
Bis(pinacolato)diboron (B₂pin₂)[11]
-
Palladium catalyst (e.g., PdCl₂(dppf))
-
Base (e.g., potassium acetate, KOAc)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene)
-
Schlenk flask or glovebox for inert atmosphere operations
-
Magnetic stirrer, heating mantle
-
Standard glassware for workup and purification (silica gel chromatography)
Procedure:
-
Inert Atmosphere Setup: In a glovebox or under a nitrogen/argon atmosphere in a Schlenk flask, combine the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1-1.5 mmol), palladium catalyst (1-3 mol%), and base (1.5-3.0 mmol).[10]
-
Solvent Addition: Add the anhydrous, degassed solvent (5-10 mL) via syringe.
-
Reaction: Heat the reaction mixture with stirring at a specified temperature (typically 80-110 °C) for several hours (4-24 h). Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Rinse the pad with an organic solvent (e.g., ethyl acetate).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate) to isolate the desired arylboronic pinacol ester.[12]
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹¹B NMR, and mass spectrometry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lewis acidities and hydride, fluoride, and X- affinities of the BH(3-n)Xn compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from coupled cluster theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 4. Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02299A [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Structure-constraint induced increase in Lewis acidity of tris(ortho-carboranyl)borane and selective complexation with Bestmann ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bulky Polyfluorinated Terphenyldiphenylboranes: Water Tolerant Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of the Soft Lewis Superacid Tris(4‐bromo‐2,3,5,6‐tetrafluorophenyl)borane B(C6F4Br)3 via C‒Ag to C‒B Transmetalation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Miyaura Borylation Reaction [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. ftp.orgsyn.org [ftp.orgsyn.org]
A Technical Guide to the Reactivity of Diborane(4) with Small Molecules
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diborane(4) compounds, characterized by a boron-boron single bond, have emerged from being structural curiosities to versatile reagents in modern chemistry.[1][2] Their unique electronic structure, featuring two vacant p-orbitals, imparts ambiphilic (both electrophilic and nucleophilic) character, leading to reactivity patterns that are often analogous to transition metal complexes.[3][4] This guide provides an in-depth analysis of the reactivity of substituted diborane(4) compounds with key small molecules, including dihydrogen (H₂), carbon monoxide (CO), carbon dioxide (CO₂), and various nitrogen-containing substrates. We will detail the underlying reaction mechanisms, provide quantitative data from seminal studies, outline experimental protocols for key transformations, and illustrate logical workflows using mechanistic diagrams. The ability of these main-group compounds to activate strong chemical bonds under mild conditions presents significant opportunities for catalysis and the development of novel synthetic methodologies.[5][6]
Introduction to Diborane(4) Compounds
Structure, Bonding, and Reactivity Principles
A diborane(4) compound possesses a B–B single bond between two tricoordinate, sp²-hybridized boron atoms.[7] This arrangement leaves each boron atom with a vacant p-orbital. The reactivity of these molecules is profoundly influenced by the substituents attached to the boron centers.
-
Electron-Withdrawing Groups (e.g., halides, oxygen-based ligands): These groups, as seen in commercially available bis(pinacolato)diboron(4) (B₂pin₂), decrease the electron density at the boron centers, enhancing their Lewis acidity but generally rendering the B-B bond less reactive for cleavage.[8]
-
Electron-Donating/Sterically Bulky Groups (e.g., aryl, alkyl groups): Substituents like ortho-tolyl or mesityl groups can create highly reactive diborane(4)s.[4][8] These compounds exhibit low-lying Lowest Unoccupied Molecular Orbitals (LUMOs), making them potent electron acceptors, capable of reacting with molecules that are typically inert.[8] The ambiphilic nature allows them to coordinate a substrate at a Lewis acidic boron center and subsequently reduce it using the electrons from the high-energy B-B bond orbital.[3][4]
Synthesis of Key Diborane(4) Reagents
The synthesis of both symmetrical and unsymmetrical this compounds is crucial for tuning their reactivity. While numerous methods exist, a common strategy involves the reductive coupling of haloboranes. Unsymmetrical designs, such as pinB-BMes₂, are particularly interesting as they combine different electronic and steric properties at each boron center.[3]
Caption: Logical workflow for the synthesis of diborane(4) compounds.
Reactivity with Dihydrogen (H₂) and Other σ-Bonds
Highly electrophilic this compounds can activate the H-H σ-bond, a reaction typically associated with transition metals. The all-carbon-substituted diborane(4), B₂(o-tol)₄, reacts with H₂ under mild conditions to yield the corresponding hydridoborane.[8] This reactivity extends to other B-H bonds, leading to complex exchange and aggregation reactions.[9]
Table 1: Reaction of B₂(o-tol)₄ with H₂
| Reactant | Substrate | Conditions | Product | Yield | Reference |
| B₂(o-tol)₄ | H₂ (1 atm) | Benzene-d₆, 25 °C | HB(o-tol)₂ | Quantitative | [8] |
Experimental Protocol: Activation of H₂ with B₂(o-tol)₄
-
Preparation: A solution of tetra(o-tolyl)diborane(4) (1) in a suitable solvent (e.g., benzene-d₆) is prepared in a J. Young NMR tube under an inert atmosphere of argon.
-
Reaction: The argon atmosphere is replaced with dihydrogen gas (1 atm).
-
Monitoring: The reaction is monitored by ¹H and ¹¹B NMR spectroscopy at room temperature.
-
Analysis: Complete conversion to the corresponding monohydridoborane, HB(o-tol)₂, is typically observed. The product can be characterized by its distinct ¹¹B NMR signal and the appearance of a B-H proton signal in the ¹H NMR spectrum.
Reactivity with Carbon Monoxide (CO)
The reaction with carbon monoxide showcases the ability of unsymmetrical this compounds to mediate complex transformations. The reaction of pinB-BMes₂ with CO involves initial coordination of CO to the more electrophilic BMes₂ center, followed by a 1,2-mesityl migration from the boron to the carbon atom of the CO molecule.[3] This process ultimately leads to cleavage of the B-B bond.
Caption: Proposed reaction pathway for the activation of CO.[3]
Table 2: Structural Data for CO Reaction Products
| Compound | Key Bond | Bond Length (Å) | ¹¹B NMR (ppm) | Reference |
| pinB-BMes₂ (2) | B1-B2 | 1.722(4) | 34, 89 | [3] |
| Product (3) | C7-B2 | 1.459(4) | - | [3] |
| Product (3) | C8-O4 | 1.144(3) | - | [3] |
Experimental Protocol: Reaction of pinB-BMes₂ with CO
-
Setup: A solution of the unsymmetrical diborane(4) pinB-BMes₂ (2) is prepared in an appropriate solvent (e.g., benzene) in a high-pressure reactor under an inert atmosphere.
-
Reaction: The reactor is charged with carbon monoxide gas (e.g., 8 atm). The mixture is then heated (e.g., to 80 °C) for a specified time (e.g., 12 hours).
-
Workup: After cooling, the pressure is released, and the solvent is removed under vacuum.
-
Purification & Characterization: The resulting product (3) is isolated and purified, typically by recrystallization. Full characterization is achieved through single-crystal X-ray diffraction and multinuclear (¹H, ¹¹B, ¹³C) NMR spectroscopy.[3]
Reactivity with Carbon Dioxide (CO₂)
The activation of CO₂, a thermodynamically stable molecule, is a significant challenge in chemistry. Certain anionic (μ-hydrido)diborane(4) species have been shown to react with CO₂ via cycloaddition, selectively activating the B-B bond while leaving the bridging hydride untouched.[10] This reactivity contrasts with other heterocumulenes like carbodiimides, which preferentially react at the B-H bond.[10] Furthermore, catalytic reduction of CO₂ to CO has been demonstrated using B₂pin₂ in the presence of an N-heterocyclic carbene (NHC).[11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in transition metal diborane(6), diborane(4) and diborene(2) chemistry - Publications of the IAS Fellows [repository.ias.ac.in]
- 6. Boryls, their compounds and reactivity: a structure and bonding perspective - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Reactions of B2(o‐tolyl)4 with Boranes: Assembly of the Pentaborane(9), HB[B(o‐tolyl)(μ‐H)]4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. B–B vs. B–H Bond Activation in a (μ‐Hydrido)diborane(4) Anion upon Cycloaddition with CO2, Isocyanates, or Carbodiimides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Frontier: A Technical Guide to the Molecular Orbitals of Diborane(4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diborane(4) (B₂H₄), a molecule with significant theoretical and synthetic interest, presents a unique electronic structure that deviates from classical bonding paradigms. Understanding its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is paramount for predicting its reactivity and designing novel applications in materials science and drug development. This technical guide provides an in-depth exploration of the electronic landscape of the experimentally characterized C₂ᵥ symmetry isomer of Diborane(4), featuring two bridging hydrogen atoms. We present a synthesis of current experimental and computational findings, detailed experimental and computational protocols, and visualizations to facilitate a comprehensive understanding of this intriguing molecule.
Introduction
Diborane(4) is a key intermediate in boron hydride chemistry and has been the subject of numerous theoretical investigations. The recent experimental identification of a stable isomer with C₂ᵥ symmetry and two bridging hydrogen atoms has opened new avenues for its practical application.[1][2] The bonding in this molecule is characterized by three-center two-electron (3c-2e) B-H-B bonds, a hallmark of electron-deficient compounds.[3] The nature of its frontier molecular orbitals dictates its behavior as both an electron donor and acceptor, making it a versatile building block in chemical synthesis.
Molecular Structure and Symmetry
The experimentally observed form of Diborane(4) possesses C₂ᵥ point group symmetry.[1][2] This structure features two boron atoms, two terminal hydrogen atoms, and two bridging hydrogen atoms. The molecule is planar, with a central B-B bond and two B-H-B bridges.
Diagram 1: Molecular Structure of Diborane(4) (C₂ᵥ Symmetry)
Caption: Ball-and-stick model of Diborane(4) with C₂ᵥ symmetry.
Frontier Molecular Orbitals (FMOs)
The electronic properties and reactivity of Diborane(4) are primarily governed by its HOMO and LUMO. While exact energy values from the B3LYP/6-311++G** level of theory are not explicitly available in the reviewed literature, a qualitative description and symmetry analysis can be provided based on computational studies.[1]
Table 1: Calculated Molecular Properties of Diborane(4) (C₂ᵥ Symmetry)
| Property | Value |
| Point Group | C₂ᵥ |
| B-B Bond Length | ~1.7 Å |
| B-H (terminal) Bond Length | ~1.2 Å |
| B-H (bridging) Bond Length | ~1.3 Å |
| HOMO Symmetry | a₁ |
| LUMO Symmetry | b₂ |
Note: Bond lengths are approximate values based on computational models.
Highest Occupied Molecular Orbital (HOMO)
The HOMO of C₂ᵥ Diborane(4) is of a₁ symmetry . This orbital is primarily associated with the B-B sigma bond and also has significant contributions from the bridging hydrogen atoms. Its electron density is concentrated along the B-B internuclear axis and within the B-H-B bridges. The energy of the HOMO is a critical factor in determining the ionization potential and the molecule's ability to act as an electron donor.
Lowest Unoccupied Molecular Orbital (LUMO)
The LUMO of C₂ᵥ Diborane(4) possesses b₂ symmetry . This orbital is antibonding in character with respect to the B-B bond and has significant p-orbital character on the boron atoms, oriented perpendicular to the molecular plane. The energy of the LUMO dictates the electron affinity and the molecule's susceptibility to nucleophilic attack.
Diagram 2: Frontier Molecular Orbitals of Diborane(4)
Caption: Qualitative description of the HOMO and LUMO of Diborane(4).
Experimental Protocols
Synthesis of Bridged Diborane(4) via Matrix Isolation Photolysis
This protocol is based on the experimental work that led to the first identification of C₂ᵥ Diborane(4).[1][2]
Objective: To synthesize and isolate Diborane(4) by the photolysis of Diborane(6) in a cryogenic matrix.
Materials:
-
Diborane(6) (B₂H₆) gas
-
High-purity inert gas (e.g., Neon or Argon)
-
Cryostat capable of reaching temperatures of ~3 K
-
Infrared transparent window (e.g., CsI or KBr)
-
Far-ultraviolet light source (e.g., synchrotron radiation or hydrogen discharge lamp)
-
Fourier-transform infrared (FTIR) spectrometer
Diagram 3: Experimental Workflow for Diborane(4) Synthesis
References
Methodological & Application
Application Notes and Protocols: Diborane(4) Derivatives in Catalytic Diboration of Alkenes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The catalytic diboration of alkenes is a powerful transformation in organic synthesis, providing access to versatile 1,2-bis(boronate) esters. These products serve as key building blocks for the stereoselective synthesis of complex molecules, such as 1,2-diols, amino alcohols, and other functionalized compounds. Diborane(4) derivatives, particularly the air- and moisture-stable bis(pinacolato)diboron (B₂pin₂), are the most commonly employed reagents in these reactions. Catalysis can be achieved using transition-metal complexes (e.g., platinum, rhodium) for highly enantioselective processes or under metal-free conditions using simple Lewis bases.[1][2][3] This document provides an overview of common catalytic systems, quantitative data on their performance, and detailed experimental protocols for key transformations.
Catalytic Systems Overview
The addition of a B-B bond across a C=C double bond can be catalyzed by various systems, each with distinct advantages.
-
Platinum-Catalyzed Diboration: Platinum complexes, particularly those with chiral phosphonite or phosphoramidite ligands, are highly effective for the enantioselective diboration of terminal alkenes.[2][4] The catalytic cycle is generally understood to involve the oxidative addition of the diborane(4) reagent to a Pt(0) center, followed by alkene migratory insertion into a Pt-B bond and subsequent reductive elimination to yield the 1,2-diborylalkane.[2][5]
-
Rhodium-Catalyzed Diboration: Rhodium catalysts, often paired with chiral ligands like Quinap, have also been successfully used for the enantioselective diboration of various alkene classes.[3] While effective, these systems can sometimes be complicated by side reactions such as β-hydride elimination, leading to monoborated byproducts.[5]
-
Metal-Free, Base-Catalyzed Diboration: An alternative to transition-metal catalysis involves the use of Lewis bases, such as alkoxides, to activate the diboron reagent.[1] In this process, the base coordinates to one of the boron atoms, generating a nucleophilic boryl species that attacks the alkene.[1] This method avoids transition-metal contamination in the final products, which is a significant advantage in pharmaceutical synthesis.[1]
-
Heterogeneous Catalysis: Recent advancements include the use of heterogeneous catalysts, such as platinum single-atom catalysts anchored on graphitic carbon nitride (Pt₁-UNSC₃N₄).[6][7] These systems offer high efficiency, mild reaction conditions, and excellent recyclability.[7]
Data Presentation: Performance of Catalytic Systems
The following tables summarize the performance of selected catalytic systems for the diboration of various alkenes.
Table 1: Platinum-Catalyzed Enantioselective Diboration of Terminal Alkenes [4]
| Entry | Alkene Substrate | Yield (%) | Enantiomeric Ratio (er) |
| 1 | 1-Octene | 85 | 98:2 |
| 2 | Styrene | 88 | 97:3 |
| 3 | Allyl benzene | 86 | 98:2 |
| 4 | Vinylcyclohexane | 84 | 98.5:1.5 |
| 5 | tert-Butylethylene | 70 | >99:1 |
| 6 | Allyl TMS Ether | 84 | 98:2 |
| 7 | Allyl Acetate | 80 | 96:4 |
Conditions: Reactions were typically run with 1.05 equiv. of B₂pin₂, Pt(dba)₃ or a similar precursor, and a chiral phosphonite ligand at 60 °C.[4]
Table 2: Rhodium-Catalyzed Enantioselective Diboration of Simple Alkenes [3]
| Entry | Alkene Substrate | Yield (%) | Enantiomeric Excess (% ee) |
| 1 | trans-β-Methylstyrene | 80 | 94 |
| 2 | cis-β-Methylstyrene | 75 | 86 |
| 3 | Indene | 85 | 96 |
| 4 | 1-Hexene | 65 | 70 |
| 5 | Styrene | 78 | 84 |
Conditions: Reactions were conducted with bis(catecholato)diboron in the presence of a Rh(I) catalyst and (S)-Quinap ligand in THF.[3]
Table 3: Metal-Free, Base-Catalyzed Diboration of Alkenes [1]
| Entry | Alkene Substrate | Time (h) | Yield (%) |
| 1 | Styrene | 6 | 95 |
| 2 | 4-Methylstyrene | 6 | 96 |
| 3 | 4-Chlorostyrene | 6 | 94 |
| 4 | 1-Octene | 16 | 85 |
| 5 | Cyclohexene | 16 | 70 |
Conditions: Reactions were performed with B₂pin₂, Cs₂CO₃, and MeOH in THF at 70 °C.[1]
Experimental Protocols
Protocol 1: General Procedure for Pt-Catalyzed Enantioselective Diboration of a Terminal Alkene
This protocol is adapted from the work of Morken and coworkers.[4]
-
Catalyst Pre-formation: In a nitrogen-filled glovebox, add a platinum precursor (e.g., Pt(dba)₃, 1.0 mol %) and the chiral phosphonite ligand (1.2 mol %) to a reaction vial.
-
Reagent Addition: Add bis(pinacolato)diboron (B₂pin₂, 1.05 equiv.) and anhydrous tetrahydrofuran (THF) to achieve a substrate concentration of 1.0 M.
-
Activation: Stir the mixture at 80 °C for 15 minutes. The solution should change color, indicating catalyst formation.
-
Reaction Initiation: Cool the mixture to ambient temperature and then add the terminal alkene (1.0 equiv.) via syringe.
-
Incubation: Seal the vial and stir the reaction mixture at 60 °C for 3-12 hours, monitoring by TLC or GC-MS for the consumption of the starting material.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate it under reduced pressure. The residue can be purified by flash column chromatography on silica gel to afford the 1,2-bis(boronate) ester product.
-
Optional Oxidation: To obtain the corresponding 1,2-diol, dissolve the purified bis(boronate) ester in THF, cool to 0 °C, and add 3 M aqueous NaOH followed by the slow addition of 30% H₂O₂. Stir for 3 hours, then perform a standard aqueous work-up.
Protocol 2: General Procedure for Metal-Free Diboration of Alkenes
This protocol is based on the method reported by Fernández and coworkers.[1]
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add bis(pinacolato)diboron (B₂pin₂, 1.0 mmol), cesium carbonate (Cs₂CO₃, 0.1 mmol), and the alkene (1.2 mmol).
-
Solvent and Activator Addition: Add anhydrous tetrahydrofuran (THF, 2.0 mL) and methanol (MeOH, 0.2 mmol) via syringe.
-
Incubation: Seal the tube and heat the reaction mixture in an oil bath at 70 °C for 6-16 hours. Monitor the reaction progress by GC-MS.
-
Work-up and Purification: After cooling to room temperature, filter the mixture through a short pad of silica gel, eluting with diethyl ether or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be further purified by flash column chromatography or distillation.
Protocol 3: One-Pot Tandem Diboration/Suzuki Cross-Coupling
This protocol demonstrates the synthetic utility of the diboration product in a one-pot cascade reaction.[8]
-
Diboration Step: Perform the Pt-catalyzed enantioselective diboration of a terminal alkene (e.g., 1-octene, 1.0 equiv.) as described in Protocol 1 .
-
Coupling Reagent Addition: After stirring at 60 °C for 3 hours, cool the reaction mixture to ambient temperature. To the same vial, add Pd(OAc)₂ (1.0 mol %), RuPhos (1.0 mol %), the aryl electrophile (e.g., bromobenzene, 1.5 equiv.), and potassium hydroxide (KOH, 3.0 equiv.).
-
Solvent Adjustment: Add additional THF and deoxygenated water to achieve a 10:1 v/v ratio and a final substrate concentration of 0.1 M.
-
Cross-Coupling Reaction: Heat the reaction mixture to 70 °C for 12 hours.
-
Work-up and Oxidation: Cool the reaction to room temperature. Perform a standard aqueous work-up. The resulting C-C coupled boronate ester can be oxidized directly (as in Protocol 1, Step 7) to yield the corresponding enantiomerically-enriched secondary alcohol.[8] Purify the final product by flash column chromatography.
Visualized Mechanisms and Workflows
// Nodes Pt0 [label="Pt(0)L\nActive Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; B2pin2 [label="B₂(pin)₂", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; PtBoryl [label="L-Pt(Bpin)₂\nBis(boryl) Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkene [label="Alkene\n(R-CH=CH₂)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; PtAlkene [label="Alkene Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Insertion [label="Migratory Insertion\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="1,2-Diborylalkane", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Pt0 -> PtBoryl [label="Oxidative\nAddition", color="#EA4335"]; PtBoryl -> PtAlkene [label="Alkene\nCoordination", color="#4285F4"]; PtAlkene -> Insertion [label="Migratory Insertion\n(Stereodefining Step)", color="#FBBC05"]; Insertion -> Pt0 [label="Reductive\nElimination", color="#34A853"];
// Invisible nodes for positioning {rank=same; B2pin2; Alkene;} {rank=same; Pt0; Product;}
// Input/Output Edges B2pin2 -> Pt0 [style=dashed, arrowhead=vee, color="#5F6368"]; Alkene -> PtBoryl [style=dashed, arrowhead=vee, color="#5F6368"]; Insertion -> Product [style=dashed, arrowhead=vee, color="#5F6368"]; }
Figure 1. Generalized catalytic cycle for the platinum-catalyzed diboration of an alkene.
// Nodes B2pin2 [label="B₂(pin)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (MeO⁻)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Adduct [label="[B₂(pin)₂OMe]⁻\nActivated Adduct", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkene [label="Alkene", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; TS [label="Transition State", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Boryl-substituted\nCarbanion", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="1,2-Diborylalkane", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; MeOH [label="MeOH", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges {B2pin2, Base} -> Adduct [label="Base Activation", color="#EA4335"]; {Adduct, Alkene} -> TS [label="Nucleophilic Attack", color="#4285F4"]; TS -> Intermediate [color="#FBBC05"]; Intermediate -> Product [label="Protonation / Ring Closure", color="#34A853"];
// Positioning {rank=same; B2pin2; Base;} {rank=same; Adduct; Alkene;} {rank=same; Intermediate; MeOH;}
// Input/Output MeOH -> Intermediate [style=dashed, arrowhead=vee, color="#5F6368"];
}
Figure 2. Proposed mechanism for metal-free, base-catalyzed diboration of alkenes.
Figure 3. Experimental workflow for a one-pot tandem diboration/cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Scope and Mechanism of the Pt-Catalyzed Enantioselective Diboration of Monosubstituted Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rh-Catalyzed Enantioselective Diboration of Simple Alkenes: Reaction Development and Substrate Scope [organic-chemistry.org]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective Multiboration and Hydroboration of Alkenes and Alkynes Enabled by a Platinum Single-Atom Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric synthesis from terminal alkenes by diboration/cross-coupling cascades - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Unsymmetrical Diborane(4) in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unsymmetrical diborane(4) compounds have emerged as versatile and powerful reagents in organic synthesis. Their unique electronic and steric properties, arising from the presence of two chemically distinct boron centers, enable novel reactivity and selectivity that are often unattainable with their symmetrical counterparts.[1][2][3] This document provides an overview of the applications of unsymmetrical diborane(4) reagents, with a focus on key reactions, detailed experimental protocols, and mechanistic insights.
The polarized B-B bond in unsymmetrical diboranes(4) gives rise to ambiphilic character, allowing them to react as both nucleophiles and electrophiles.[4] This dual reactivity is central to their utility in a wide range of transformations, including the activation of small molecules, borylation of unsaturated bonds, and the synthesis of complex organoboron compounds.[3][4][5]
Key Applications and Methodologies
Activation of Small Molecules: Carbon Monoxide and Isonitriles
Unsymmetrical diborane(4) reagents, such as pinacolboryl-dimesitylborane (pinB-BMes₂), have demonstrated remarkable reactivity towards small molecules like carbon monoxide (CO) and isonitriles.[4] This reactivity stems from the ability of the electron-rich B-B bond to engage in reactions that can lead to the cleavage of strong multiple bonds.[4]
The reaction of pinB-BMes₂ with CO results in the formation of a CO-coordinated boraalkene, showcasing the ability of the diborane to induce carbonylation.[4] Similarly, its reaction with tert-butylisonitrile leads to a variety of products arising from the cleavage of the C≡N triple bond.[4]
Logical Relationship: Reactivity of pinB-BMes₂
References
Application Notes and Protocols: Diborane(4) Compounds as Precursors for Boron-Containing Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diborane(4) compounds, characterized by a boron-boron single bond, are versatile and highly valuable precursors in the synthesis of a wide array of boron-containing materials. Their reactivity allows for the introduction of boron into organic molecules and the formation of inorganic materials with unique properties. This document provides detailed application notes and experimental protocols for the use of diborane(4) compounds, with a focus on bis(pinacolato)diboron (B₂pin₂), a commonly used and stable diborane(4) reagent. Applications in materials science and drug development are highlighted.
Applications of Diborane(4) Compounds
Diborane(4) compounds are key reagents in several synthetic transformations:
-
Borylation Reactions: They are widely used to synthesize boronic acids and their esters, which are fundamental building blocks in organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions.[1] These reactions are crucial for the formation of carbon-carbon bonds in the synthesis of pharmaceuticals and functional materials.[2]
-
Precursors to Advanced Materials: Diborane(4) compounds serve as precursors for the synthesis of advanced materials such as boron nitride (BN), metal borides, and boron-doped thin films.[3][4] These materials possess desirable properties like high thermal conductivity, chemical inertness, and specific electronic characteristics.
-
Drug Development and Delivery: Boron-containing compounds, often synthesized using diborane(4) precursors, are gaining prominence in medicine.[5] Applications include the development of enzyme inhibitors and agents for Boron Neutron Capture Therapy (BNCT), a targeted cancer therapy.[6][7] Boron-based materials are also being explored for stimuli-responsive drug delivery systems.[7]
Data Presentation: Synthesis of Boron-Containing Materials
The following tables summarize quantitative data for the synthesis of various boron-containing materials using diborane(4) precursors.
Table 1: Synthesis of Boronate Esters via Palladium-Catalyzed Borylation
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Pd(dppf)Cl₂ (3) | KOAc (3 eq) | Dioxane | 80 | 8 | 95 | [1] |
| 2 | 1-Bromonaphthalene | Pd(OAc)₂/XPhos (2/4) | K₃PO₄ (1.5 eq) | Dioxane | 100 | 16 | 88 | [1] |
| 3 | 4-Chlorotoluene | Pd(dba)₂/PCy₃ (1.5/3) | K₃PO₄ (1.5 eq) | Toluene | 100 | 24 | 81 | |
| 4 | Methyl 4-bromobenzoate | Pd(dppf)Cl₂ (3) | KOAc (3 eq) | Dioxane | 80 | 12 | 92 |
Table 2: Chemical Vapor Deposition (CVD) of Boron-Containing Thin Films
| Precursor(s) | Substrate | Deposition Method | Temperature (°C) | Pressure (Pa) | Film Thickness | Resulting Material | Reference |
| Diborane (B₂H₆) | Silicon | PECVD | 350 | 240 | Variable | Amorphous Boron | [8] |
| Diborane (B₂H₆) and Ammonia (NH₃) | Silicon | Hot-wall CVD | 850 | 100 | ~100 nm | Boron Nitride | |
| Melamine Diborate | Fused Silica | CVD | 1000 | 1000 | Variable | Boron Carbon Nitride | [9] |
Experimental Protocols
Protocol 1: Synthesis of a Pinacol Boronate Ester via Palladium-Catalyzed Borylation
This protocol describes a general procedure for the synthesis of an aryl boronate ester from an aryl halide using bis(pinacolato)diboron.
Materials:
-
Aryl halide (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol)
-
Potassium acetate (KOAc) (1.5 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, bis(pinacolato)diboron, palladium catalyst, and potassium acetate.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired pinacol boronate ester.[1]
Protocol 2: Preparation of Nickel Boride from a Diborane-THF Complex
This protocol outlines the synthesis of amorphous nickel boride, a material with catalytic applications.[4]
Materials:
-
Nickel(II) chloride (NiCl₂) or Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (for homogeneous route)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure (Homogeneous Route):
-
In a round-bottom flask under an inert atmosphere, dissolve nickel(II) acetate tetrahydrate in methanol.
-
Cool the solution in an ice bath.
-
Slowly add the borane-tetrahydrofuran complex solution dropwise to the stirred nickel salt solution. A black precipitate of nickel boride will form.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
-
Collect the black precipitate by vacuum filtration.
-
Wash the precipitate with THF and then with methanol to remove any unreacted starting materials and byproducts.
-
Dry the resulting nickel boride powder under vacuum.
Visualizations
Logical Relationship: Applications of Diborane(4) Compounds
Caption: Key applications of diborane(4) compounds.
Experimental Workflow: Synthesis of Aryl Boronate Ester
Caption: Workflow for aryl boronate ester synthesis.
Signaling Pathway: Mechanism of Boron Neutron Capture Therapy (BNCT)
Caption: Mechanism of Boron Neutron Capture Therapy.[10][11][12][13]
References
- 1. Bis(pinacolato)diboron [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. azonano.com [azonano.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stimuli-Responsive Boron-Based Materials in Drug Delivery [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Chemical Vapor Deposition of Highly Conjugated, Transparent Boron Carbon Nitride Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BNCT - Mechanism of treatment [bnct.kek.jp]
- 12. Optimizing Boron Neutron Capture Therapy (BNCT) to Treat Cancer: An Updated Review on the Latest Developments on Boron Compounds and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Transition Metal Complexes of Diborane(4) Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transition metal complexes featuring diborane(4) ligands, such as bis(pinacolato)diboron (B₂pin₂) and bis(catecholato)diboron (B₂cat₂), have emerged as powerful and versatile tools in modern chemistry. The unique electronic properties of the boron-boron bond, which can be readily activated by transition metals, have led to their widespread application in catalysis, materials science, and the synthesis of complex organic molecules.[1] This document provides detailed application notes and experimental protocols for the synthesis and utilization of these complexes, with a particular focus on their relevance to researchers in academia and the pharmaceutical industry. While their direct application as therapeutic agents is an emerging area, their primary role in drug development is currently centered on their exceptional utility in constructing molecular scaffolds for potential drug candidates.[2][3]
Applications in Catalysis and Organic Synthesis
Transition metal complexes of diborane(4) ligands are paramount in a variety of catalytic transformations, enabling the formation of carbon-boron, carbon-carbon, and carbon-heteroatom bonds with high efficiency and selectivity.
Palladium-Catalyzed Borylation and Cross-Coupling Reactions
Palladium complexes are widely used to catalyze the borylation of organic halides and pseudohalides with diborane(4) reagents, producing versatile organoboron compounds. These intermediates are subsequently used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a cornerstone of modern drug discovery and development.[4][5][6]
Quantitative Data for Palladium-Catalyzed Borylation:
| Catalyst | Substrate | Diborane(4) Reagent | Product | Yield (%) | Reference |
| PdCl₂(dppf) | 4-Bromotoluene | B₂pin₂ | 4-Methylphenylboronic acid pinacol ester | 85 | [4] |
| Pd(OAc)₂ + SPhos | 4-Chloroanisole | Pinacolborane | 4-Methoxyphenylboronic acid pinacol ester | 95 | [7] |
| Pd₂(dba)₃ + P(o-tol)₃ | 1-Iodonaphthalene | B₂pin₂ | 1-Naphthylboronic acid pinacol ester | 92 | [8] |
| PdCl₂(PPh₃)₂ | (E)-1-Bromo-1-hexene | B₂pin₂ | (E)-1-Hexenylboronic acid pinacol ester | 88 | [9] |
Rhodium and Iridium-Catalyzed Reactions
Rhodium and iridium complexes of diborane(4) ligands exhibit remarkable activity in C-H borylation, dehydrogenation of amine-boranes, and hydroboration reactions.[10] These transformations provide direct and atom-economical routes to functionalized organic molecules.
Quantitative Data for Rhodium and Iridium-Catalyzed Reactions:
| Catalyst | Reaction Type | Substrate | Diborane(4) Reagent | Product | Turnover Number (TON) | Reference |
| [Rh(cod)Cl]₂ | Dehydrogenation | Dimethylamine-borane | - | [Me₂NBH₂]₂ | up to 1040 | [11] |
| [Ir(cod)(IMes)(PPh₃)]PF₆ | C-H Borylation | Benzene | B₂pin₂ | Phenylboronic acid pinacol ester | High | [2] |
| RhCl(PPh₃)₃ | Hydroboration | Styrene | Catecholborane | 2-Phenylethylboronic acid catechol ester | High | [12] |
Applications in Drug Development
The utility of transition metal-diborane(4) complexes in drug development is primarily as a synthetic tool for the rapid and efficient construction of libraries of complex molecules for biological screening.[3] Palladium-catalyzed borylation followed by Suzuki-Miyaura coupling is a frequently employed strategy in the synthesis of pharmaceuticals.[6]
While direct therapeutic applications of these specific complexes are not yet well-established, the broader fields of metal-based anticancer agents and boron-containing drugs are rapidly expanding.[13][14][15] Rhodium and iridium complexes have shown promise as anticancer agents through mechanisms that can involve redox modulation and enzyme inhibition.[13][16] Boron-containing compounds, most notably the proteasome inhibitor Bortezomib, have demonstrated clinical success in cancer treatment.[17] The unique properties of transition metal-diborane(4) complexes may offer future opportunities for the design of novel therapeutic agents, for example, in the context of Boron Neutron Capture Therapy (BNCT) where targeted delivery of boron-10 is crucial.[10]
Conceptual Role in Drug Discovery Workflow:
The following diagram illustrates the central role of transition metal-catalyzed borylation reactions in the drug discovery pipeline.
Experimental Protocols
Protocol 1: Synthesis of Bis(pinacolato)diboron (B₂pin₂)
This protocol describes a common laboratory-scale synthesis of B₂pin₂.
Materials:
-
Tetrakis(dimethylamino)diboron
-
Pinacol
-
Toluene
-
Hydrogen chloride (ethereal solution)
-
Pentane
-
Anhydrous magnesium sulfate
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice-water bath
-
Schlenk line or glovebox for inert atmosphere techniques
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
Set up a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add tetrakis(dimethylamino)diboron (1.0 eq) and dry toluene.
-
In a separate flask, dissolve pinacol (2.0 eq) in dry toluene.
-
Add the pinacol solution to the dropping funnel and add it dropwise to the stirred solution of tetrakis(dimethylamino)diboron.
-
Cool the reaction mixture in an ice-water bath.
-
Slowly add an ethereal solution of hydrogen chloride (4.0 eq) to the reaction mixture via the dropping funnel over a period of 2 hours. A white precipitate of dimethylamine hydrochloride will form.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Filter the reaction mixture through a Büchner funnel to remove the precipitate.
-
Wash the precipitate with pentane.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain a white solid.
-
Recrystallize the solid from pentane to yield pure bis(pinacolato)diboron as colorless crystals.
-
Dry the crystals under vacuum.
Diagram of Synthetic Workflow:
Protocol 2: Palladium-Catalyzed Borylation of an Aryl Bromide
This protocol provides a general procedure for the synthesis of an arylboronic acid pinacol ester.
Materials:
-
Aryl bromide (e.g., 4-bromotoluene) (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq)
-
Potassium acetate (KOAc) (1.5 eq)
-
1,4-Dioxane (anhydrous)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, column chromatography apparatus)
Procedure:
-
In a Schlenk tube under a nitrogen atmosphere, combine the aryl bromide (1.0 eq), bis(pinacolato)diboron (1.1 eq), PdCl₂(dppf) (0.03 eq), and potassium acetate (1.5 eq).
-
Add anhydrous 1,4-dioxane to the Schlenk tube.
-
Seal the tube and heat the reaction mixture at 80 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired arylboronic acid pinacol ester.
Catalytic Cycle Diagram:
Conclusion
Transition metal complexes of diborane(4) ligands are indispensable reagents in modern chemical synthesis. Their ability to facilitate a wide range of catalytic transformations makes them particularly valuable for the construction of complex molecular architectures relevant to the pharmaceutical industry. While their direct therapeutic applications are still under exploration, their role in enabling the efficient synthesis of potential drug candidates is firmly established. The protocols and data presented herein provide a foundation for researchers to harness the power of these remarkable complexes in their own research endeavors.
References
- 1. Synthesis, Characterization and Anticancer Efficacy Studies of Iridium (III) Polypyridyl Complexes against Colon Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridium(III) Complexes Targeting Apoptotic Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Stabilization of diborane(4) by transition metal fragments and a novel metal to π Dewar–Chatt–Duncanson model of back donation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Evaluation of Unmodified Paddlewheel Dirhodium(II,II)-Acetate/-Formamidinate Complexes and Their Axially Modified Low-Valent Metallodendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boron Chemistry for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorine-18 Incorporation and Radiometal Coordination of Macropa Ligands for PET Imaging and Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer activity of palladium-based complexes against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Organoiridium Complexes: Anticancer Agents and Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IMDEA Nanociencia - pH-sensitive iridium complexes as catalytic anticancer compounds [nanociencia.imdea.org]
- 17. A Family of Rhodium Complexes with Selective Toxicity towards Mismatch Repair-Deficient Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reactivity of Diborane(4) with Unsaturated C-C Bonds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reactivity of diborane(4) compounds with unsaturated carbon-carbon bonds, a cornerstone of modern synthetic chemistry for creating vicinal C-B bonds. Such transformations are pivotal in the synthesis of complex molecules, including pharmaceutical intermediates and biologically active compounds.[1] The resulting 1,2-diborylated alkanes and alkenes are versatile building blocks that can be further functionalized.[2]
Introduction to Diboration of Alkenes and Alkynes
The addition of a B-B bond across a C-C double or triple bond, known as diboration, is a powerful method for the stereospecific synthesis of 1,2-diborylated compounds. This reaction can be achieved through various methodologies, broadly categorized into transition-metal-catalyzed and metal-free approaches. The choice of diborane(4) reagent, catalyst, and reaction conditions dictates the scope, efficiency, and selectivity of the transformation.
Commonly used diborane(4) reagents include bis(pinacolato)diboron (B₂pin₂), bis(catecholato)diboron (B₂cat₂), and bis(neopentylglycolato)diboron (B₂nep₂).[1][3][4] While B₂pin₂ is widely used due to its stability and ease of handling, B₂cat₂ often exhibits higher reactivity due to its greater Lewis acidity.[5][6]
Transition-Metal-Catalyzed Diboration
Transition metal catalysis is a well-established and highly efficient method for the diboration of unsaturated C-C bonds.[7] A variety of metals, including platinum, rhodium, and copper, have been shown to effectively catalyze this transformation.
Platinum-Catalyzed Diboration
Platinum catalysts are particularly effective for the diboration of both alkenes and alkynes.[8][9] The generally accepted mechanism involves the oxidative addition of the diborane(4) reagent to a Pt(0) complex, followed by olefin insertion into a Pt-B bond and subsequent reductive elimination to afford the 1,2-diborylated product.[8][9][10]
General Experimental Workflow for Platinum-Catalyzed Diboration:
Caption: General workflow for platinum-catalyzed diboration of alkenes.
Rhodium-Catalyzed Diboration
Rhodium complexes, particularly with chiral ligands like Quinap, are effective for the enantioselective diboration of simple alkenes.[11] The reaction typically proceeds via a syn-addition of the diboron reagent across the double bond.[11]
Quantitative Data for Transition-Metal-Catalyzed Diboration of Alkenes
| Catalyst System | Alkene Substrate | Diborane(4) Reagent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Pt(dba)₃ / Chiral Phosphonite | 1-Octene | B₂pin₂ | >95 | 94 | [9] |
| (nbd)Rh(acac) / (S)-Quinap | trans-β-Methylstyrene | B₂cat₂ | 85 | 98 | [11] |
| Pt(dba)₃ / TADDOL-derived ligand | Styrene | B₂pin₂ | 90 | 96 | [2] |
Metal-Free Diboration
In recent years, transition-metal-free methods for diboration have gained significant attention due to their potential for improved sustainability and reduced cost.[12] These methods often rely on the activation of the diborane(4) reagent by a Lewis base.
Base-Catalyzed Diboration
Simple Lewis bases, such as alkoxides, N-heterocyclic carbenes (NHCs), and phosphines, can activate diborane(4) reagents, rendering them nucleophilic and capable of adding to unsaturated C-C bonds.[12] For instance, the interaction of B₂pin₂ with a methoxide anion generates a [B₂pin₂OMe]⁻ adduct, which can then react with alkenes.[12]
Proposed Catalytic Cycle for Base-Catalyzed Diboration of Alkenes:
Caption: Simplified catalytic cycle for base-catalyzed alkene diboration.
Quantitative Data for Metal-Free Diboration of Alkenes
| Base/Catalyst | Alkene Substrate | Diborane(4) Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cs₂CO₃ / MeOH | Styrene | B₂pin₂ | 70 | 6 | 95 | [12] |
| Cs₂CO₃ / MeOH | 1-Octene | B₂pin₂ | 70 | 16 | 82 | [12] |
Reactivity with Alkynes
The diboration of alkynes provides a direct route to vicinal diborylalkenes, which are valuable precursors for the stereoselective synthesis of polysubstituted alkenes. Both transition-metal-catalyzed and metal-free methods are applicable.
Transition-Metal-Catalyzed Diboration of Alkynes
Platinum and palladium complexes are commonly used to catalyze the diboration of alkynes.[13] The reaction typically proceeds with syn-addition of the two boron moieties across the triple bond.
Metal-Free Diboration of Alkynes
Base-catalyzed, metal-free diboration of alkynes has also been developed. For example, Brønsted bases can catalyze the addition of B₂pin₂ to terminal alkynes.[12] In some cases, trans-selective diboration can be achieved.[12]
Quantitative Data for Diboration of Alkynes
| Catalyst/Base | Alkyne Substrate | Diborane(4) Reagent | Selectivity | Yield (%) | Reference |
| Pt(PPh₃)₄ | Phenylacetylene | B₂pin₂ | cis | 98 | [13] |
| n-BuLi | Propargyl alcohol | B₂pin₂ | trans | 92 | [12] |
| Brønsted base | Phenylacetylene | B₂pin₂ | geminal | 95 | [12] |
Experimental Protocols
Protocol 1: Platinum-Catalyzed Enantioselective Diboration of 1-Octene
This protocol is adapted from the work of Morken and coworkers.[9]
Materials:
-
Pt(dba)₃ (Platinum-tris(dibenzylideneacetone))
-
Chiral phosphonite ligand
-
Bis(pinacolato)diboron (B₂pin₂)
-
1-Octene
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Catalyst Activation: In a glovebox, a Schlenk flask is charged with Pt(dba)₃ (1 mol%), the chiral phosphonite ligand (1.2 mol%), and B₂pin₂ (1.05 equivalents). Anhydrous THF is added, and the mixture is heated to 80°C for 20-30 minutes.[8][9] The solution should change color, indicating catalyst formation.
-
Reaction: The flask is cooled to room temperature. 1-Octene (1.0 equivalent) is added via syringe. The reaction mixture is stirred at room temperature and monitored by GC-MS or TLC.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the 1,2-diborylated octane.
Protocol 2: Metal-Free, Base-Catalyzed Diboration of Styrene
This protocol is based on the work of Fernández and coworkers.[12]
Materials:
-
Bis(pinacolato)diboron (B₂pin₂)
-
Styrene
-
Cesium carbonate (Cs₂CO₃)
-
Methanol (MeOH)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add B₂pin₂ (1.1 equivalents), Cs₂CO₃ (0.2 equivalents), and anhydrous THF.
-
Reagent Addition: Add styrene (1.0 equivalent) and methanol (2.0 equivalents) to the mixture via syringe.
-
Reaction: The tube is sealed, and the mixture is heated to 70°C in an oil bath for 6 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 1,2-diborylated product.
Applications in Drug Development
The organoboron compounds synthesized through diboration reactions are of significant interest in drug discovery and development. Boron-containing molecules have shown a wide range of biological activities and are present in several FDA-approved drugs. The ability to stereoselectively introduce two boron functionalities allows for the creation of complex and diverse molecular scaffolds.[1][14] These vicinal diboronates can be sequentially and selectively functionalized, providing rapid access to libraries of compounds for biological screening.[2][14] Furthermore, the unique properties of boron, such as its ability to form stable covalent bonds with biological targets, make it an attractive element for designing novel therapeutic agents.[15] Boron clusters, in particular, are being explored for applications in drug design.[16][17]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. B–B bond activation and NHC ring-expansion reactions of diboron(4) compounds, and accurate molecular structures of B2(NMe2)4, B2eg2, B2neop2 and B2pin2 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. Scope and Mechanism of the Pt-Catalyzed Enantioselective Diboration of Monosubstituted Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rh-Catalyzed Enantioselective Diboration of Simple Alkenes: Reaction Development and Substrate Scope [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Catalytic and catalyst-free diboration of alkynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Asymmetric synthesis from terminal alkenes by diboration/cross-coupling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Challenges and Opportunities for the Application of Boron Clusters in Drug Design. | Semantic Scholar [semanticscholar.org]
- 17. clinmedjournals.org [clinmedjournals.org]
Application Notes and Protocols for the Functionalization of N-Heterocycles Using Diborane(4) Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of boron-containing moieties into N-heterocyclic scaffolds is a powerful strategy in modern organic synthesis and drug discovery. The resulting organoboron compounds are versatile synthetic intermediates, most notably for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Diborane(4) reagents, particularly bis(pinacolato)diboron (B₂pin₂), have emerged as key players in this field. This document provides detailed application notes and protocols for the functionalization of N-heterocycles using these reagents, focusing on transition-metal-catalyzed C-H borylation, metal-free approaches, and radical borylative cyclization.
Core Applications
The functionalization of N-heterocycles with diborane(4) compounds offers several advantages:
-
Direct C-H Functionalization: Enables the conversion of ubiquitous C-H bonds into valuable C-B bonds, avoiding the need for pre-functionalized substrates.
-
High Regioselectivity: Reaction conditions can be tuned to achieve high regioselectivity, often governed by steric and electronic effects.[1]
-
Broad Substrate Scope: A wide range of N-heterocycles, including pyridines, indoles, pyrroles, and more complex systems, are amenable to these transformations.[1][2]
-
Versatile Intermediates: The resulting borylated N-heterocycles are stable and can be readily diversified, making them valuable building blocks in medicinal chemistry and materials science.[3]
Data Presentation: A Comparative Overview of Borylation Methods
The following tables summarize quantitative data for key borylation reactions of N-heterocycles, providing a comparative overview of different catalytic systems and their efficiencies.
Table 1: Iridium-Catalyzed C-H Borylation of Representative N-Heterocycles
| Heterocycle | Catalyst System | Reagent (equiv.) | Solvent | Temp. (°C) | Time (h) | Product Position | Yield (%) | Reference |
| Pyridine | [Ir(OMe)(COD)]₂ / dtbpy | B₂pin₂ (1.5) | Octane | 100 | 16 | C-3, C-5 | 85 | [4] |
| 2-Trifluoromethyl-3-methylpyridine | [Ir(OMe)(COD)]₂ / dtbpy | HBPin (1.5) | Neat | 80 | 2 | C-5 | 82 | [5] |
| Indole | [Ir(cod)Cl]₂ / dtbpy | B₂pin₂ (1.5) | THF | 80 | 8 | C-3 | 89 | [6] |
| N-Boc-Pyrrole | [Ir(cod)Cl]₂ / dtbpy | B₂pin₂ (1.5) | THF | 80 | 12 | C-3 | 95 | [1] |
| 7-Azaindole | [Ir(cod)OMe]₂ / dtbpy | HBPin (2.0) | THF | 25 | 1 | C-3 | 92 | [7] |
| Quinoline | [Ir(cod)Cl]₂ / dtbpy | B₂pin₂ (1.5) | THF | 80 | 16 | C-8 | 75 | [1] |
dtbpy = 4,4′-di-tert-butyl-2,2′-bipyridine; COD = 1,5-cyclooctadiene
Table 2: Metal-Free C-H Borylation of N-Heterocycles
| Heterocycle | Borylation Reagent | Conditions | Product Position | Yield (%) | Reference |
| Pyridine | NHC-stabilized diboryne | Room Temp. | ortho-C-H | High | [8][9] |
| Quinoline | CAAC-stabilized diboryne | Room Temp. | C-8 | High | [8][9] |
| Indole | NHC-BH₃ / I₂ | 80 °C | C-2 | 85 | [10] |
| Various Heteroarenes | BF₃ / Amine / Thiourea | 100 °C | Varies | Moderate to High | [11] |
NHC = N-heterocyclic carbene; CAAC = cyclic alkyl(amino)carbene
Table 3: Radical Borylative Cyclization for N-Heterocycle Synthesis
| Substrate Type | Borylation Reagent | Initiator/Conditions | Product Type | Yield (%) | Reference |
| N-Allylcyanamides | NHC-Boryl Radical | Photoredox catalysis | Boron-substituted N-heterocycles | Good | [12][13] |
| Isocyanoarenes | NHC-BH₃ | Radical Initiator | Borylated Phenanthridines | Moderate to Good | [14] |
Experimental Protocols
Protocol 1: General Procedure for Iridium-Catalyzed C-H Borylation of Trifluoromethyl-Substituted Pyridines[5]
This protocol is adapted from the work of Singh, U. et al., ACS Omega (2022).[5]
Materials:
-
[Ir(OMe)(COD)]₂ (Iridium(I) methoxide 1,5-cyclooctadiene dimer)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)
-
Pinacolborane (HBPin) or Bis(pinacolato)diboron (B₂pin₂)
-
Trifluoromethyl-substituted pyridine substrate
-
Anhydrous solvent (e.g., THF, octane, or neat)
-
Schlenk flask and magnetic stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
In a fume hood, equip a Schlenk flask with a magnetic stir bar.
-
Cycle the flask between vacuum and nitrogen (or argon) three times to ensure an inert atmosphere.
-
Under a positive pressure of nitrogen, add [Ir(OMe)(COD)]₂ (1 mol %) and the dtbpy ligand (2 mol %).
-
Add the trifluoromethyl-substituted pyridine substrate (1.0 equiv).
-
Using a micropipette, add pinacolborane (HBPin) (1.5 equiv).
-
If using a solvent, add it at this stage. Otherwise, the reaction can be run neat.
-
Seal the Schlenk flask and stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (typically 1-2 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyridylboronic ester.
Protocol 2: Metal-Free Intermolecular C-H Borylation of N-Heterocycles with a Diboryne[8][9][15]
This protocol is a generalized representation based on the work by Braunschweig, H. et al., Angew. Chem. Int. Ed. (2023).[8][9][15]
Materials:
-
Carbene-stabilized diboryne (e.g., NHC- or CAAC-stabilized)
-
N-heterocycle substrate (e.g., pyridine, quinoline)
-
Anhydrous, non-polar solvent (e.g., benzene, toluene)
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
NMR tube or reaction vessel
Procedure:
-
All manipulations should be performed under a strict inert atmosphere (glovebox or Schlenk line).
-
In a glovebox, dissolve the carbene-stabilized diboryne (1.0 equiv) in the anhydrous solvent.
-
Add the N-heterocycle substrate (1.0 to 2.0 equiv) to the solution.
-
The reaction typically proceeds rapidly at room temperature, often with an immediate color change.
-
Monitor the reaction by ¹H and ¹¹B NMR spectroscopy.
-
For some substrates and diborynes, gentle heating may be required to drive the reaction to completion or to induce subsequent transformations.[8][9]
-
Upon completion, remove the solvent under vacuum to yield the borylated product.
-
Purification, if necessary, can be achieved by recrystallization from an appropriate solvent system.
Mandatory Visualizations
Diagram 1: Catalytic Cycle for Iridium-Catalyzed C-H Borylation
References
- 1. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Traceless Directing Group for C–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Metal-Free Intermolecular C-H Borylation of N-Heterocycles at B-B Multiple Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]
- 11. Metal-Free C-H Borylation of N-Heteroarenes by Boron Trifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Diverse Boron-Handled N-Heterocycles via Radical Borylative Cyclization of N-Allylcyanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Collection - Synthesis of Diverse Boron-Handled NâHeterocycles via Radical Borylative Cyclization of NâAllylcyanamides - Organic Letters - Figshare [figshare.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Metal-Free Intermolecular C–H Borylation of N-Heterocycles at B–B Multiple Bonds - Kent Academic Repository [kar.kent.ac.uk]
Synthesis of Organoboron Compounds via Diborane(4) Reagents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of organoboron compounds utilizing diborane(4) reagents. These reagents, most notably bis(pinacolato)diboron (B₂pin₂) and bis(catecholato)diboron (B₂cat₂), have become indispensable tools in modern organic synthesis and drug discovery due to their stability, ease of handling, and versatile reactivity.[1][2][3][4] Organoboron compounds are crucial intermediates, primarily for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, but also for a variety of other transformations, making their efficient synthesis a key focus in chemical research.[2][5][6][7]
Introduction to Diborane(4) Reagents
Diborane(4) compounds, such as B₂pin₂ and B₂cat₂, are stable, crystalline solids that can often be handled in air, a significant advantage over many other organometallic reagents.[1] They serve as sources of a boryl group (-BR₂) that can be transferred to a wide range of organic substrates through various catalytic methods. The resulting organoboronate esters are valuable building blocks in medicinal chemistry and materials science.[3][7]
The most commonly employed diborane(4) reagent is bis(pinacolato)diboron (B₂pin₂). It is commercially available and can also be prepared from tetrakis(dimethylamino)diboron and pinacol.[1][8] Bis(catecholato)diboron (B₂cat₂) is another important reagent, sometimes exhibiting different reactivity compared to B₂pin₂.[9][10]
Key Synthetic Applications
The synthesis of organoboron compounds using diborane(4) reagents can be broadly categorized into several key transformation types:
-
Palladium-Catalyzed Borylation of Organic Halides and Triflates (Miyaura Borylation): This is a widely used method for the synthesis of aryl-, heteroaryl-, and alkenylboronates from the corresponding halides or triflates.[5][6][11]
-
Iridium-Catalyzed C-H Borylation of Aromatic and Heteroaromatic Compounds: This powerful technique allows for the direct conversion of C-H bonds to C-B bonds, offering a highly atom-economical route to organoboron compounds from unfunctionalized arenes.[12][13]
-
Copper-Catalyzed Borylation Reactions: Copper catalysts are effective for the borylation of various substrates, including allyl and vinyl arenes, as well as acyl chlorides.[14][15]
-
Metal-Free Borylation Reactions: Recent advancements have led to the development of metal-free borylation methods, often proceeding through radical pathways or base catalysis.[16][17][18][19][20]
The following sections provide detailed protocols and quantitative data for representative examples of these key applications.
Data Presentation: Comparison of Borylation Methods
The following tables summarize quantitative data for various borylation reactions, allowing for easy comparison of different catalytic systems and substrates.
Table 1: Palladium-Catalyzed Miyaura Borylation of Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Iodonaphthalene | PdCl₂(dppf) (3) | - | KOAc (3 equiv) | Dioxane | 80 | 8 | 89 | [5] |
| 2 | 4-Bromotoluene | PdCl₂(PPh₃)₂ (3) | PPh₃ (6) | KOPh (1.5 equiv) | Toluene | 80 | 16 | 85 | [11] |
| 3 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (1.5 equiv) | Toluene | 100 | 18 | 95 | [21] |
| 4 | 1-Bromo-4-fluorobenzene | Pd(dba)₂ (2) | PCy₃ (4) | KOAc (3 equiv) | Dioxane | 80 | 24 | 91 | [2] |
Table 2: Iridium-Catalyzed C-H Borylation of Arenes
| Entry | Arene | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzene | [Ir(COD)Cl]₂ (1.5) | dtbpy (3) | Hexane | 80 | 16 | 85 | [12] |
| 2 | 1,2-Dichlorobenzene | {Ir(OMe)(cod)}₂ (1.5) | dtbpy (3) | Hexane | 25 | 8 | 82 | [12] |
| 3 | Anisole | [Ir(COE)₂Cl]₂ (1.5) | dtbpy (3) | Cyclooctane | 25 | 1 | 99 | [12] |
| 4 | Toluene | Cp*Rh(η⁴-C₆Me₆) (cat.) | - | - | >150 | - | High | [1] |
Table 3: Metal-Free Borylation of Aryl Halides
| Entry | Aryl Halide | Boron Source | Conditions | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | B₂pin₂ | N-containing heterocycle, NEt₃, 390 nm LED | Acetonitrile | 24 | 85 | [16] |
| 2 | 4-Iodobenzonitrile | B₂cat₂ | Thermally initiated | DMF | 12 | 88 | [17][22] |
| 3 | 1-Iodo-4-nitrobenzene | B₂pin₂ | t-BuOLi, MeOH | Methanol | 12 | 70 | [20] |
| 4 | 4-Chlorotoluene | B₂pin₂ | N-phenyl-1-naphthylamine, K₂CO₃, Blue LED | DMSO | 24 | 72 | [16] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Miyaura Borylation of an Aryl Bromide
This protocol is a general procedure for the synthesis of an arylboronate ester from an aryl bromide using bis(pinacolato)diboron.
Materials:
-
Aryl bromide (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium acetate (KOAc) (1.5 mmol, 1.5 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), bis(pinacolato)diboron (279 mg, 1.1 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium acetate (147 mg, 1.5 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Stir the reaction mixture at 80 °C for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired arylboronate ester.
Protocol 2: Iridium-Catalyzed C-H Borylation of an Arene
This protocol describes a general procedure for the direct borylation of an aromatic C-H bond.
Materials:
-
Arene (if liquid, 1.0 mmol; if solid, 1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (0.5 mmol, 0.5 equiv)
-
[Ir(COD)Cl]₂ (0.015 mmol, 1.5 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 mmol, 3 mol%)
-
Anhydrous n-hexane (3 mL)
-
Nitrogen or Argon gas supply
-
Screw-capped vial
Procedure:
-
In a glovebox or under a stream of inert gas, add [Ir(COD)Cl]₂ (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol) to a screw-capped vial.
-
Add anhydrous n-hexane (1 mL) and stir for 10 minutes.
-
Add the arene (1.0 mmol) and bis(pinacolato)diboron (127 mg, 0.5 mmol).
-
Seal the vial tightly with a Teflon-lined cap.
-
Remove the vial from the glovebox and heat the reaction mixture at 80-100 °C for 16-24 hours.
-
Cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel or by Kugelrohr distillation to isolate the arylboronate ester.
Protocol 3: Metal-Free, Photoinduced Borylation of an Aryl Bromide
This protocol outlines a transition-metal-free approach to arylboronates using visible light.[16]
Materials:
-
Aryl bromide (0.5 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (0.75 mmol, 1.5 equiv)
-
4-Phenylpyridine (0.1 mmol, 20 mol%)
-
Triethylamine (NEt₃) (1.5 mmol, 3.0 equiv)
-
Anhydrous acetonitrile (2 mL)
-
Nitrogen or Argon gas supply
-
Reaction vessel suitable for photochemistry (e.g., borosilicate glass vial)
-
390 nm LED lamp (40 W)
Procedure:
-
To a reaction vial, add the aryl bromide (0.5 mmol), bis(pinacolato)diboron (190 mg, 0.75 mmol), 4-phenylpyridine (15.5 mg, 0.1 mmol), and anhydrous acetonitrile (2 mL).
-
Degas the solution by bubbling with nitrogen or argon for 15 minutes.
-
Add triethylamine (0.21 mL, 1.5 mmol) via syringe.
-
Seal the vial and place it approximately 5 cm from the 390 nm LED lamp.
-
Irradiate the mixture with stirring at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the arylboronate ester.
Visualizations of Reaction Pathways and Workflows
Miyaura Borylation Catalytic Cycle
References
- 1. How to prepare Bis(pinacolato)diboron?_Chemicalbook [chemicalbook.com]
- 2. Bis(pinacolato)diboron [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Transition metal catalyzed borylation of functional π-systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Recent Synthesis Developments of Organoboron Compounds via Metal-Free Catalytic Borylation of Alkynes and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 21. scispace.com [scispace.com]
- 22. Metal‐Free Radical Borylation of Alkyl and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boron-Doped Silicon Synthesis using Diborane
A Note on Diborane Terminology: The term "diborane(4)" (B₂H₄) is not commonly found in literature regarding silicon doping. The standard precursor for this application is diborane(6), commonly referred to as diborane (B₂H₆). This document will detail the use of diborane (B₂H₆) for the synthesis of boron-doped silicon.
Introduction
Boron-doped silicon is a cornerstone of the semiconductor industry, forming the basis for p-type regions in a vast array of electronic devices. Diborane (B₂H₆) is a widely utilized precursor gas for introducing boron into silicon during various chemical vapor deposition (CVD) processes.[1][2] This method allows for precise control over the doping concentration, which in turn determines the electrical properties of the silicon layer. The thermal decomposition of diborane on the silicon surface leads to the incorporation of boron atoms into the silicon crystal lattice.[2] Each boron atom, having one less valence electron than silicon, creates a "hole" which acts as a charge carrier, thereby imparting p-type semiconductor characteristics.[3]
These application notes provide an overview of the synthesis of boron-doped silicon using diborane, with a focus on experimental protocols and key process parameters. The information is intended for researchers, scientists, and professionals in drug development who may utilize doped silicon substrates for biosensing or other advanced applications.
Data Presentation
Table 1: Process Parameters for Boron-Doped Polycrystalline Silicon Films via HWCVD[4]
| Parameter | Thin Film (Nucleation Layer) | Thick Film |
| Substrate Temperature | 400 °C | Ramped from 400 °C to 600 °C |
| H₂:SiH₄ Ratio | 20:1 | Not Specified |
| Deposition Duration | 100 s | Not Specified |
| Resulting Resistivity | 1.3–1.7 × 10⁻² Ω-cm | 4.64–7.88 × 10⁻² Ω-cm |
| Average Growth Rate | Not Specified | ~7 Å/s |
Table 2: Electrical Properties of Boron-Doped Nanocrystalline Silicon Films via Cat-CVD[5]
| B₂H₆ Flow Rate (sccm) | Dark Conductivity (S/cm) | Activation Energy (meV) |
| 0.0 (Undoped) | 3.7 x 10⁻⁸ | 250 |
| 0.1 | 0.53 | 152 |
| 0.3 | 3.36 | 46 |
Experimental Protocols
Protocol 1: Synthesis of Boron-Doped Polycrystalline Silicon Film using Hot Wire Chemical Vapor Deposition (HWCVD)[4]
This protocol is adapted from the synthesis of boron-doped polycrystalline silicon films for potential applications in photonics.
1. Substrate Preparation:
- Begin with 2-inch (100) silicon wafers.
- Thermally oxidize the wafers to grow a 500 nm layer of silicon dioxide (SiO₂).
- The experiments can be performed on quarter sections of the 2-inch wafers.
2. HWCVD System Preparation:
- Ensure the vacuum system has a base pressure of 1 x 10⁻⁶ mbar.
- Utilize a load lock to prevent atmospheric exposure of the chamber during sample loading and unloading.
3. Gas Precursors:
- Silicon source: Pure silane (SiH₄)
- Dilution gas: Pure hydrogen (H₂)
- Boron source: Diborane (5% B₂H₆ in 95% H₂)
4. Deposition Procedure:
- Nucleation Layer (Thin Film):
- Set the substrate temperature to 400 °C.
- Introduce a gas mixture of H₂ and SiH₄ at a ratio of 20:1.
- Introduce the diborane gas mixture.
- Deposit the nucleation layer for a duration of 100 seconds.
- Thick Film Growth:
- Following the nucleation layer deposition, ramp the substrate temperature from 400 °C to 600 °C. This enhances the surface mobility of silicon atoms.
- Adjust the gas composition to increase the silane content for a higher growth rate.
- Continue the deposition until the desired film thickness is achieved.
5. Characterization:
- Measure the film thickness using a stylus profiler.
- Analyze the crystal structure and orientation using X-ray diffraction (XRD).
- Characterize the surface morphology with Scanning Electron Microscopy (SEM).
- Determine the electrical resistivity using I-V measurements.
Protocol 2: Synthesis of Boron-Doped Nanocrystalline Silicon (nc-Si:H) Films by Catalytic Chemical Vapor Deposition (Cat-CVD)[5]
This protocol describes the fabrication of highly conducting p-type nc-Si:H films.
1. Substrate Preparation:
- Use Corning #7059 glass and c-Si (111) wafers as substrates.
- Clean the glass substrates with deuterium depleted water.
- Perform a native HF etch on the c-Si wafers to remove the native oxide layer.
2. Cat-CVD System and Deposition Parameters:
- Use a Cat-CVD system for the deposition.
- Maintain a consistent set of deposition parameters as outlined in the source literature for the specific system.
3. Gas Precursors:
- Silicon source: Pure silane (SiH₄)
- Dopant gas: Diborane (B₂H₆)
4. Deposition Procedure:
- Deposit undoped and boron-doped nc-Si:H films simultaneously on both types of substrates for comprehensive characterization.
- Vary the B₂H₆ gas flow rate (FB2H6) between 0.0 and 0.9 sccm to investigate the effect of doping concentration.
- The deposition is carried out without hydrogen dilution.
5. Characterization:
- Measure the dark conductivity and activation energy to assess the electrical properties.
- Analyze the film structure and crystallinity using Raman spectroscopy.
- Investigate the hydrogen bonding configuration with Fourier Transform Infrared (FTIR) spectroscopy.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of boron-doped silicon films.
References
Application Notes and Protocols for the Coordination Chemistry of Diborane(4) with Coinage Metals
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The coordination chemistry of diborane(4) compounds with coinage metals (Copper, Silver, and Gold) represents a burgeoning field of study. These complexes are of significant interest due to the unique bonding interactions between the electron-deficient boron centers and the metal atoms. This document provides detailed application notes and experimental protocols for the synthesis and characterization of η²-B–B bonded coinage metal complexes derived from a (μ-hydrido)diborane(4) anion. The protocols are based on the work of Mao et al., who reported the synthesis of a tetra(o-tolyl) (μ-hydrido)diborane(4) anion and its subsequent reaction with N-heterocyclic carbene (NHC)-coordinated coinage metal halides.[1][2][3][4][5][6][7]
The core of this chemistry involves the nucleophilic character of the σ-B–B bond in the diborane(4) anion, which attacks the electrophilic metal center to form a three-center-two-electron B–M–B bond.[1][2][3][4][5] This interaction leads to a significant elongation of the B–B bond, indicating its activation upon coordination.[1][2][4][5][6] The extent of this elongation follows the trend Au > Cu > Ag, which is attributed to the superior electrophilicity of the gold atom.[1][2][4][5][6]
These novel organometallic compounds have potential applications in catalysis and as precursors for new materials. The detailed protocols below provide a reproducible methodology for their synthesis and characterization.
Experimental Protocols
Protocol 1: Synthesis of Tetra(o-tolyl)(μ-hydrido)diborane(4) Anion (1)
This protocol describes the synthesis of the anionic diborane(4) precursor.
Materials:
-
Tetra(o-tolyl)diborane(4)
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stirrer
-
Filter cannula
Procedure:
-
In a nitrogen-filled glovebox, add tetra(o-tolyl)diborane(4) (1 equivalent) and NaH (1.2 equivalents) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous THF to the flask.
-
Seal the flask and remove it from the glovebox.
-
Stir the reaction mixture at room temperature for 12 hours.
-
After the reaction is complete, filter the solution through a cannula to remove any unreacted NaH.
-
The resulting solution contains the tetra(o-tolyl)(μ-hydrido)diborane(4) anion (1) and can be used directly in the next step or crystallized by cooling to -30 °C to obtain colorless crystals.[1]
-
The isolated yield of the crystalline product is approximately 84%.[1]
Characterization:
-
¹¹B NMR (THF-d₈): A broad singlet is expected around δ 30.2 ppm.[1]
Protocol 2: Synthesis of η²-B–B Bonded Coinage Metal Complexes (2a-c)
This protocol outlines the general procedure for the synthesis of the copper, silver, and gold complexes from the diborane(4) anion precursor.
Materials:
-
Solution of tetra(o-tolyl)(μ-hydrido)diborane(4) anion (1) in THF from Protocol 1
-
(IPr)CuCl (for 2a ), (IPr)AgCl (for 2b ), or (IPr)AuCl (for 2c ) (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
Anhydrous THF
-
Anhydrous n-hexane
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
In a nitrogen-filled glovebox, dissolve the appropriate (IPr)MCl complex (1 equivalent) in anhydrous THF in a Schlenk flask.
-
Cool the solution to -30 °C.
-
Slowly add the THF solution of the tetra(o-tolyl)(μ-hydrido)diborane(4) anion (1) (1 equivalent) to the cooled solution of the (IPr)MCl complex with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Remove the solvent under vacuum.
-
Wash the residue with n-hexane to remove any unreacted starting materials.
-
The resulting solid is the desired η²-B–B bonded coinage metal complex (2a for Cu, 2b for Ag, or 2c for Au).
-
Crystals suitable for X-ray diffraction can be obtained by layering a THF solution of the complex with n-hexane at room temperature.
Characterization:
-
Single-crystal X-ray diffraction is the primary method for confirming the structure and the η²-B–B bonding mode.
Data Presentation
The following table summarizes the key structural parameter, the B-B bond length, for the diborane(4) anion precursor and the resulting coinage metal complexes, as determined by single-crystal X-ray crystallography. The elongation of the B-B bond upon coordination is a key indicator of the formation of the three-center-two-electron B–M–B bond.
| Compound | Metal (M) | B-B Bond Length (Å) |
| 1 | - | 1.686(9) / 1.694(9) |
| 2a | Cu | 1.772(6) |
| 2b | Ag | 1.762(4) |
| 2c | Au | 1.785(8) |
Data sourced from Mao et al. (2022).[1]
Visualizations
Caption: Reaction pathway for the synthesis of coinage metal complexes.
References
- 1. A (μ-hydrido)diborane(4) anion and its coordination chemistry with coinage metals - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00318J [pubs.rsc.org]
- 2. A (μ-hydrido)diborane(4) anion and its coordination chemistry with coinage metals - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. (μ-hydrido)diborane(4) anion and σ-B–B bond nucleophilicity towards coinage metals - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 6. A (μ-hydrido)diborane(4) anion and its coordination chemistry with coinage metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A (μ-hydrido)diborane(4) anion and its coordination chemistry with coinage metals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Diborane(4) in Frustrated Lewis Pair Chemistry
Introduction
Frustrated Lewis Pair (FLP) chemistry represents a significant paradigm shift in catalysis, moving beyond the traditional reliance on transition metals for the activation of small molecules. FLPs are combinations of Lewis acids and Lewis bases that are sterically hindered from forming a classical dative bond.[1] This "frustration" leaves the acidic and basic centers with unquenched reactivity, enabling them to cooperatively activate a wide range of substrates, most notably dihydrogen (H₂).[1][2]
Diborane(4) compounds, which feature a covalent bond between two boron atoms, have emerged as versatile reagents in this field. While traditional FLP chemistry often employs potent triarylboranes like B(C₆F₅)₃ as the Lewis acid, diborane(4) species, particularly bis(pinacolato)diboron (B₂pin₂), can be activated by Lewis bases to generate nucleophilic boryl species or participate in FLP-type reactions.[3] More recently, dicationic diboranes have been developed as potent Lewis acids themselves, directly participating in FLP-like chemistry to activate substrates.[4] These approaches have paved the way for novel, metal-free catalytic transformations.
Core Concept: FLP Activation of Small Molecules
The fundamental principle of FLP chemistry involves the cooperative action of the Lewis acid and Lewis base on a substrate molecule. In the case of H₂ activation, the Lewis base (e.g., a bulky phosphine) attacks one hydrogen atom while the Lewis acid (e.g., a borane) accepts a hydride from the other, resulting in heterolytic cleavage of the H-H bond.[1] The resulting ion pair, typically a phosphonium cation and a hydridoborate anion, can then be used in subsequent reduction or hydrogenation reactions.[2]
References
Troubleshooting & Optimization
Technical Support Center: Handling Air-Sensitive Diborane(4) Compounds
Welcome to the Technical Support Center for Air-Sensitive Diborane(4) Compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe and effective handling of these reactive reagents. Below, you will find troubleshooting guides in a question-and-answer format, a data summary on the stability of common diborane(4) compounds, detailed experimental protocols, and visualizations to assist in your experimental work.
Troubleshooting and FAQs
This section addresses specific issues you may encounter during your experiments with diborane(4) compounds.
Question 1: My reaction with a diborane(4) reagent is sluggish or has failed completely. What are the possible causes and solutions?
Answer:
A sluggish or failed reaction can be due to several factors, primarily related to the integrity of the reagent and the reaction conditions.
-
Degraded Reagent: Many diborane(4) compounds are sensitive to air and moisture, leading to their decomposition over time.[1][2] For example, while bis(pinacolato)diboron (B₂pin₂) is relatively stable, its degradation can be accelerated by the presence of both oxygen and water.[3]
-
Solution: Use a fresh bottle of the diborane(4) reagent whenever possible. If you suspect reagent degradation, it may be necessary to purify the reagent before use. For instance, B₂pin₂ can be recrystallized from pentane.
-
-
Improper Reaction Setup: The presence of residual moisture or oxygen in your reaction setup can quench the diborane(4) reagent and/or any air-sensitive catalysts.
-
Solution: Ensure all glassware is thoroughly oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).[4][5] Use anhydrous solvents and degas them if necessary. Employ standard air-sensitive techniques such as a Schlenk line or a glovebox for the entire experimental procedure.[1][6]
-
-
Inadequate Catalyst Activity: If your reaction is catalytic, the catalyst itself may be inactive or deactivated.
-
Solution: Ensure your catalyst is from a reliable source and has been stored under inert conditions. In some cases, catalyst deactivation can occur during the reaction.
-
Question 2: I am observing unexpected byproducts in my borylation reaction. What could be the cause?
Answer:
The formation of byproducts is a common issue and can often be traced back to reaction conditions or the stability of the intermediates.
-
Side Reactions with Solvent or Substrate: Diborane(4) reagents can react with certain functional groups on your substrate or with the solvent itself.
-
Solution: Review the compatibility of your solvent and substrate with the specific diborane(4) reagent you are using. Ensure that any reactive functional groups on your substrate are appropriately protected.
-
-
Competing Reactions: In palladium-catalyzed borylations, such as the Miyaura borylation, side reactions like a competing Suzuki-Miyaura coupling can occur, leading to the formation of symmetrical biphenyl impurities.[2][7] This can be facilitated by the presence of water, which can hydrolyze the boronic ester product.[2]
-
Solution: The choice of base is crucial in minimizing side reactions.[7] Ensure strictly anhydrous conditions to prevent hydrolysis of the product.
-
-
Decomposition of Diborane(4) Reagent: The decomposition of the diborane(4) reagent can lead to the formation of various boron-containing species that may result in byproducts.
-
Solution: As with failed reactions, using a fresh or purified diborane(4) reagent is critical.
-
Question 3: How can I safely handle and store highly reactive diborane(4) compounds like B₂Cl₄?
Answer:
Highly reactive diborane(4) compounds, such as diboron tetrachloride (B₂Cl₄), react violently with moisture and oxygen and must be handled with extreme care.[8]
-
Handling: All manipulations must be performed in a controlled inert atmosphere, preferably within a glovebox with low oxygen and moisture levels (<1 ppm).[9][10] If a glovebox is not available, a Schlenk line can be used, but this requires a high degree of technical skill to maintain a strictly inert environment.[5][6]
-
Storage: These compounds should be stored in a sealed container under an inert atmosphere, typically in a freezer to minimize decomposition. The container should be properly labeled with all necessary hazard warnings.
Question 4: My diborane(4) compound is a solid. How do I accurately transfer it to my reaction flask under an inert atmosphere?
Answer:
Transferring air-sensitive solids requires specific techniques to prevent exposure to the atmosphere.
-
Glovebox: The most reliable method is to weigh and transfer the solid inside a glovebox.[9] The solid can be added to the reaction flask directly within the glovebox.
-
Solid Addition Tube on a Schlenk Line: If a glovebox is not available, you can use a solid addition tube. The solid is loaded into the tube in an inert atmosphere (e.g., in a glovebag), which is then attached to the reaction flask under a positive pressure of inert gas.[6]
Data Presentation: Stability of Common Diborane(4) Compounds
The stability of diborane(4) compounds varies significantly depending on their substituents. The following table summarizes key stability-related data for some common diborane(4) compounds.
| Compound | Formula | Appearance | Melting Point (°C) | Air & Moisture Stability |
| Diboron Tetrachloride | B₂Cl₄ | Colorless liquid | -92.6 | Reacts violently with air and moisture.[8] |
| Bis(pinacolato)diboron | B₂pin₂ | Colorless solid | 137-140 | Relatively stable; can be handled in air for short periods, but prolonged exposure, especially in the presence of moisture, leads to degradation.[3][11][12][13] |
| Bis(catecholato)diboron | B₂cat₂ | White solid | 159-161 | More reactive than B₂pin₂ but easier to handle than B₂Cl₄.[8] |
| Tetrakis(dimethylamino)diboron | B₂(NMe₂)₄ | Colorless liquid | -33 | Hydrolyzes in aqueous acid.[8] |
Experimental Protocols
Protocol 1: General Procedure for Setting up a Reaction using a Schlenk Line
This protocol outlines the basic steps for setting up a reaction under an inert atmosphere using a Schlenk line.
Materials:
-
Schlenk flask and other necessary glassware (e.g., condenser, dropping funnel)
-
Schlenk line with a dual vacuum/inert gas manifold
-
Heat gun or oven
-
High-vacuum grease
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: Thoroughly clean and dry all glassware. Oven-drying at a high temperature (e.g., 120 °C) for several hours is recommended to remove adsorbed water.[4]
-
Assembly: While still hot, assemble the glassware. Lightly apply high-vacuum grease to all ground-glass joints to ensure a good seal.
-
Connection to Schlenk Line: Connect the assembled glassware to the Schlenk line via heavy-walled tubing.
-
Purging with Inert Gas: Evacuate the glassware using the vacuum on the Schlenk line and then backfill with inert gas. Repeat this "evacuate-backfill" cycle at least three times to ensure the removal of atmospheric gases.[14]
-
Introduction of Reagents:
Protocol 2: Transfer of an Air-Sensitive Liquid Reagent via Syringe
This protocol describes the safe transfer of an air-sensitive liquid from a Sure/Seal™ bottle to a reaction flask.
Materials:
-
Sure/Seal™ bottle of the diborane(4) reagent
-
Dry, gas-tight syringe with a long needle
-
Reaction flask set up under an inert atmosphere
-
Source of inert gas
Procedure:
-
Prepare the Syringe: Purge the syringe with inert gas by drawing the gas into the syringe and expelling it several times.
-
Pressurize the Reagent Bottle: Puncture the septum of the Sure/Seal™ bottle with a needle connected to the inert gas line to create a slight positive pressure.
-
Withdraw the Reagent: Insert the needle of the purged syringe through the septum of the Sure/Seal™ bottle, ensuring the needle tip is below the surface of the liquid. Slowly withdraw the desired volume of the reagent.
-
Remove Gas Bubbles: Invert the syringe and carefully push the plunger to expel any gas bubbles back into the reagent bottle.
-
Transfer to Reaction Flask: Insert the needle of the syringe through the septum of the reaction flask and slowly add the reagent to the reaction mixture.
Mandatory Visualizations
Caption: Experimental workflow for handling air-sensitive Diborane(4) compounds.
Caption: Troubleshooting decision tree for failed Diborane(4) reactions.
References
- 1. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 2. catalysis-consulting.com [catalysis-consulting.com]
- 3. Investigating the stability and reactivity of B2Pin2 under ambient conditions - American Chemical Society [acs.digitellinc.com]
- 4. benchchem.com [benchchem.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Bis(pinacolato)diboron | 73183-34-3 [chemicalbook.com]
- 12. Bis(pinacolato)diboron | CAS#:73183-34-3 | Chemsrc [chemsrc.com]
- 13. Bis(pinacolato)diboron 99 73183-34-3 [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Improve the Stability of Diborane(4) Reagents
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of Diborane(4) reagents. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My diborane(4) reagent, which is supposed to be stable, is showing diminished reactivity in my reactions. What could be the cause?
A1: The diminished reactivity of your diborane(4) reagent, such as the commonly used bis(pinacolato)diboron (B₂pin₂), is likely due to degradation.[1][2][3] Contrary to popular belief, many diborane(4) reagents are not indefinitely stable under ambient conditions.[1][2] For B₂pin₂, degradation is known to occur in the presence of both oxygen and water, and this process is autocatalyzed by its decomposition products.[3] Therefore, even if stored in what is perceived as a sealed container, repeated access in a laboratory atmosphere can introduce enough air and moisture to initiate decomposition over time. Visually, decomposed B₂pin₂ may appear darkened and emit a pungent, acrid odor.[1]
Q2: How should I properly store my diborane(4) reagents to ensure their long-term stability?
A2: To ensure the long-term stability of diborane(4) reagents, they should be stored under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen and moisture.[1][2][4] For particularly sensitive reagents like borane-tetrahydrofuran (BTHF), refrigeration at 0-5 °C is recommended.[4] It is also advisable to purchase quantities that will be consumed in a reasonable timeframe to avoid prolonged storage after the container has been opened.
Q3: Can I handle diborane(4) reagents in the open air?
A3: It is strongly advised to handle diborane(4) reagents under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Many diborane compounds are pyrophoric and can ignite spontaneously on contact with air.[5] Even reagents considered "air-stable," like B₂pin₂, are susceptible to degradation upon exposure to air and moisture, which can compromise their quality and the reproducibility of your experiments.[1][2][3]
Q4: I am observing unexpected byproducts in my reaction. Could this be related to the stability of my diborane(4) reagent?
A4: Yes, the formation of unexpected byproducts can be a direct consequence of using a degraded diborane(4) reagent. For instance, the decomposition of B₂pin₂ yields species like pinacolboronic acid (HO-Bpin).[1] These impurities can potentially engage in side reactions or interfere with your catalytic cycle, leading to the formation of undesired products.
Q5: What are the primary strategies to enhance the stability of diborane(4) compounds?
A5: The primary strategies to enhance the stability of diborane(4) compounds involve:
-
Formation of Lewis Base Adducts: Coordination of Lewis bases, such as N-heterocyclic carbenes (NHCs), to the boron centers can significantly stabilize the diborane(4) scaffold.[6][7][8]
-
Steric Hindrance: Introducing bulky substituents on the boron atoms can provide kinetic stability by sterically shielding the B-B bond from reactive species.
-
Electronic Effects: The nature of the substituents on the boron atoms can influence the electronic properties and, consequently, the stability of the diborane(4) compound.[9]
Troubleshooting Guides
Issue 1: Low or No Conversion in Borylation Reactions
Symptoms:
-
The reaction fails to proceed to completion, as indicated by TLC or LC-MS analysis.
-
A significant amount of starting material remains even after extended reaction times.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Explanation |
| Degraded Diborane(4) Reagent | 1. Verify Reagent Quality: Check the appearance of the solid reagent. For B₂pin₂, a pure sample should be a white, crystalline solid.[1] 2. Use a Fresh Batch: If degradation is suspected, use a new, unopened bottle of the reagent. 3. Purify the Reagent: If a new batch is unavailable, consider recrystallizing the diborane(4) reagent. (See Experimental Protocol 2). | Diborane(4) reagents can degrade upon exposure to air and moisture, leading to a lower concentration of the active species.[3] This is a common cause of reduced reactivity. |
| Presence of Moisture or Oxygen in the Reaction | 1. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous, degassed solvents. 2. Maintain Inert Atmosphere: Perform the reaction under a positive pressure of an inert gas (e.g., argon or nitrogen). | Moisture will react with and consume the diborane(4) reagent. Oxygen can both degrade the reagent and deactivate palladium catalysts commonly used in borylation reactions. |
| Sub-optimal Reaction Conditions | 1. Increase Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the rate. 2. Screen Different Bases/Solvents: The choice of base and solvent can significantly impact the reaction outcome. | Borylation reactions can be sensitive to reaction parameters. Optimization may be necessary for specific substrates. |
Issue 2: Inconsistent Reaction Yields
Symptoms:
-
Significant variability in product yield between seemingly identical reaction setups.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Explanation |
| Inconsistent Reagent Quality | 1. Standardize Reagent Handling: Always handle the diborane(4) reagent under an inert atmosphere. 2. Avoid Cross-Contamination: Use clean spatulas and syringes for dispensing the reagent. | The degradation of B₂pin₂ is autocatalytic, meaning that small amounts of decomposition products can accelerate the degradation of the bulk material.[3] Inconsistent handling can lead to varying levels of degradation between aliquots. |
| Atmospheric Leaks in the Reaction Setup | 1. Check for Leaks: Ensure all joints and septa in your reaction setup are well-sealed. 2. Use a Positive Flow of Inert Gas: Maintain a slight positive pressure of inert gas throughout the reaction. | Small leaks can introduce sufficient air and moisture to affect the reaction, leading to inconsistent results. |
Quantitative Data on Diborane(4) Reagent Stability
The stability of diborane(4) reagents can be significantly influenced by the solvent and atmospheric conditions. Below is a summary of the stability of Bis(pinacolato)diboron (B₂pin₂) under various conditions.
Table 1: Stability of B₂pin₂ in Different Solvents Under Air at 50°C after 24 Hours
| Solvent | % Degradation |
| Stabilizer-free THF | ~100% |
| n-Hexane | ~48% |
| Diethyl ether (Et₂O) | ~25% |
| Isopropanol | ~12% |
| 1,4-Dioxane | ~2% |
| Data sourced from a ChemRxiv preprint.[1] |
Experimental Protocols
Protocol 1: Synthesis of an N-Heterocyclic Carbene (NHC)-Stabilized Diborane(4)
This protocol is adapted from a published procedure for the synthesis of an NHC-stabilized diborane(4) and serves as an example of a stabilization strategy.[6][7][8]
Materials:
-
Bis(pinacolato)diboron (B₂pin₂)
-
[(IDip)AlH₃] {IDip = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene}
-
Anhydrous toluene
-
Schlenk flask and other standard air-free technique glassware
Procedure:
-
In a glovebox, charge a Schlenk flask with B₂pin₂ (1 equivalent) and [(IDip)AlH₃] (1 equivalent).
-
Add anhydrous toluene to the flask.
-
Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.
-
Heat the reaction mixture under an inert atmosphere (e.g., at 80°C).
-
Monitor the reaction progress by ¹H and ¹¹B NMR spectroscopy.
-
Upon completion, the product can be isolated by crystallization from the reaction mixture.
Note: This is a representative procedure. Specific reaction times and temperatures may vary depending on the specific NHC and diborane(4) precursor used.
Protocol 2: Recrystallization of Bis(pinacolato)diboron (B₂pin₂)
This protocol can be used to purify B₂pin₂ that may have partially decomposed.[10]
Materials:
-
Crude or suspect B₂pin₂
-
Pentane
-
Erlenmeyer flask with a magnetic stir bar
-
Heating mantle or water bath
-
Büchner funnel and filter flask
Procedure:
-
Place the crude B₂pin₂ in a large Erlenmeyer flask.
-
Add pentane to the flask and heat the mixture to a boil with stirring.
-
Continue adding pentane until all the solid has dissolved.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystallization should be observed.
-
Once at room temperature, place the flask in a -20°C freezer for at least 2 hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Transfer the purified crystals to a clean flask and dry under vacuum.
Visualizations
Logical Relationships and Workflows
Caption: A logical workflow for troubleshooting issues related to diborane(4) reagent stability.
Signaling Pathways and Experimental Workflows
Caption: The autocatalytic decomposition of B₂pin₂ requires both water and oxygen.
Caption: Lewis bases coordinate to boron centers, increasing the stability of diborane(4) reagents.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Investigating the stability and reactivity of B2Pin2 under ambient conditions - American Chemical Society [acs.digitellinc.com]
- 4. benchchem.com [benchchem.com]
- 5. Diborane - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
minimizing side reactions in Diborane(4) mediated transformations
Welcome to the technical support center for Diborane(4) mediated transformations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize side reactions in their experiments.
Frequently Asked Questions (FAQs)
Q1: My Miyaura borylation reaction shows low yield of the desired boronate ester. What are the common causes?
A1: Low yields in Miyaura borylation can stem from several factors:
-
Inactive Catalyst: The Palladium catalyst, especially if it is a Pd(0) species, can be sensitive to air and moisture. Improper handling or aged catalysts can lead to reduced activity. For Pd(II) precatalysts, ensure the in situ reduction to the active Pd(0) species is efficient.
-
Poor Quality of B2pin2: Bis(pinacolato)diboron (B2pin2) is often considered air-stable, but recent studies have shown it can degrade in the presence of oxygen and water, both in solid state and in solution.[1] This degradation can lead to lower concentrations of the active borylating agent.
-
Suboptimal Base: The choice and quality of the base are crucial. The base not only facilitates the catalytic cycle but can also influence catalyst stability and side reactions.[2][3][4][5][6] An inappropriate or weak base can stall the reaction.
-
Presence of Water: While trace amounts of water can sometimes be beneficial in Suzuki-Miyaura couplings, excessive water can lead to hydrolysis of B2pin2 and the boronate ester product.[6]
-
Ligand Decomposition or Inhibition: The phosphine ligands used can be susceptible to oxidation. Additionally, some substrates, like pyridines, can act as inhibitors by coordinating to the metal center.[7]
-
Protodeboronation/Protodehalogenation: Side reactions such as the removal of the boryl group (protodeboronation) or the starting halide (protodehalogenation) can reduce the yield of the desired product.[8]
Q2: I am observing a significant amount of a symmetrical biaryl byproduct in my reaction mixture. How can I prevent this homocoupling?
A2: The formation of symmetrical biaryls is a common side reaction resulting from the homocoupling of your aryl halide starting material or the Suzuki-Miyaura coupling of the newly formed boronate ester with the starting aryl halide.[6] To minimize this:
-
Optimize the Base: The choice of base can significantly impact the extent of homocoupling. Weaker bases are often preferred to suppress the competing Suzuki-Miyaura reaction.
-
Control Water Content: The presence of water can facilitate the competing Suzuki-Miyaura coupling that leads to the biphenyl impurity.[6] Using anhydrous solvents and reagents can mitigate this.
-
One-Pot Two-Step Strategy: For subsequent Suzuki coupling, adding water after the borylation step is complete can quench residual borate species and prevent secondary borylation of the aryl halide.[8]
Q3: How can I efficiently remove unreacted B2pin2 and its byproducts from my final product?
A3: Purifying boronate esters from excess B2pin2 and its hydrolysis byproducts can be challenging.[9] Here are some effective strategies:
-
Column Chromatography: While standard silica gel chromatography can sometimes lead to hydrolysis of the boronate ester, several modified techniques can be employed:
-
Boric acid-impregnated silica gel: This can reduce the Lewis basicity of the silica gel and suppress over-adsorption and hydrolysis of the boronic ester.
-
Deactivated silica gel: Slurrying silica gel with a non-polar solvent and a small amount of triethylamine can deactivate acidic sites.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification.
-
Conversion to Potassium Trifluoroborate Salts: The pinacol ester can be converted to the corresponding potassium trifluoroborate salt, which is often a crystalline solid that is easily purified by recrystallization. The trifluoroborate can then be used directly in subsequent couplings or converted back to the boronic ester if needed.[10]
-
Aqueous Workup: Washing the reaction mixture with an aqueous base (e.g., KOH) can help remove B2pin2 and boronic acid byproducts by converting them into water-soluble borate salts.[10]
Troubleshooting Guides
Problem 1: Low Conversion of Starting Material in Miyaura Borylation
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | • Use a fresh batch of catalyst or a more air-stable precatalyst (e.g., XPhos-Pd-G2).[2] • Ensure proper inert atmosphere techniques (e.g., use a glovebox, degas solvents). |
| Poor B2pin2 Quality | • Use freshly opened or properly stored B2pin2. Consider recrystallizing the B2pin2 if it is old. • Store B2pin2 under an inert atmosphere.[1] |
| Inappropriate Solvent | • Screen different solvents. While dioxane is common, ethanol has been shown to be effective for some aryl chlorides.[2] |
| Suboptimal Base | • Screen different bases. KOAc is commonly used, but for some substrates, other bases like K3PO4·7H2O or organic bases may be more effective.[2] |
| Low Reaction Temperature | • While room temperature borylation is possible for some substrates, others may require elevated temperatures (e.g., 80-100 °C).[7] |
Problem 2: Formation of Protodeboronation/Protodehalogenation Byproducts
| Potential Cause | Troubleshooting Steps |
| Presence of Protic Impurities | • Use anhydrous solvents and reagents. • Ensure the base is not excessively hygroscopic or is properly dried. |
| Reaction Conditions Too Harsh | • Lower the reaction temperature. • Reduce the reaction time. |
| Inappropriate Ligand | • Screen different phosphine ligands. Bulky, electron-rich ligands like XPhos can sometimes suppress these side reactions.[2][8] |
Quantitative Data Summary
The choice of ligand and base can have a significant impact on the yield of the desired boronate ester in Miyaura borylation. The following tables summarize the effects of these parameters based on literature data.
Table 1: Effect of Different Ligands on the Yield of 4-Bpin-acetophenone
| Ligand | Catalyst Precursor | Base | Solvent | Yield (%) |
| XPhos | XPhos-Pd-G2 | K3PO4·7H2O | EtOH | 99 |
| None | XPhos-Pd-G2 | K3PO4·7H2O | EtOH | 64 |
Reaction conditions: p-chloroacetophenone (1.0 equiv.), B2pin2 (1.2 equiv.), base (3.0 equiv.), catalyst (0.5 mol%), ligand (0.25 mol%), solvent (0.5 M). Data adapted from[2].
Table 2: Effect of Different Bases on the Yield of 4-Bpin-acetophenone
| Base | Catalyst System | Solvent | Yield (%) |
| K3PO4·7H2O | XPhos-Pd-G2/XPhos | EtOH | 95 |
| KOAc | XPhos-Pd-G2/XPhos | EtOH | 85 |
| K2CO3 | XPhos-Pd-G2/XPhos | EtOH | 78 |
| Cs2CO3 | XPhos-Pd-G2/XPhos | EtOH | 72 |
| Et3N | XPhos-Pd-G2/XPhos | EtOH | 45 |
Reaction conditions: p-chloroacetophenone (1.0 equiv.), B2pin2 (2.0 equiv.), base (3.0 equiv.), XPhos-Pd-G2 (2 mol%), XPhos (4 mol%), solvent (0.5 M), 30 min. Data adapted from[2].
Experimental Protocols
Key Experiment: Palladium-Catalyzed Miyaura Borylation of an Aryl Chloride
This protocol is a general guideline for the Miyaura borylation of an aryl chloride. Optimization may be required for specific substrates.
Reagents and Equipment:
-
Aryl chloride
-
Bis(pinacolato)diboron (B2pin2)
-
XPhos-Pd-G2 precatalyst
-
XPhos ligand
-
Potassium phosphate heptahydrate (K3PO4·7H2O)
-
Anhydrous ethanol
-
Schlenk flask or glovebox
-
Magnetic stirrer and heating plate
-
Standard glassware for workup and purification
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 mmol), B2pin2 (1.2 mmol), K3PO4·7H2O (3.0 mmol), XPhos-Pd-G2 (0.005 mmol, 0.5 mol%), and XPhos (0.0025 mmol, 0.25 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous ethanol (2 mL, to make a 0.5 M solution with respect to the aryl chloride).
-
Seal the flask and stir the reaction mixture at room temperature for the required time (monitor by TLC or GC-MS). For less reactive substrates, heating may be necessary.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired aryl boronate ester.
Visual Guides
Caption: A general troubleshooting workflow for diborane(4) mediated transformations.
Caption: Simplified reaction pathways illustrating common side reactions in Miyaura borylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medium.com [medium.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Efficient monophosphorus ligands for palladium-catalyzed Miyaura borylation. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Selective Diboration with Diborane(4) Compounds
Welcome to the technical support center for optimizing selective diboration reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine experimental protocols. The following guides and FAQs address specific challenges encountered during the selective diboration of alkenes and alkynes using bis(pinacolato)diboron (B₂pin₂).
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for achieving high enantioselectivity in Pt-catalyzed diboration of terminal alkenes?
A1: Achieving high enantioselectivity requires careful optimization of several factors. Key parameters include the choice of chiral ligand, the ligand-to-metal ratio, and a catalyst pre-formation step.[1][2] For instance, with Pt₂(dba)₃ as a catalyst precursor, pre-heating the precursor with a taddol-derived phosphonite ligand at 80 °C for 30 minutes is crucial for effective complexation and subsequent high enantioselectivity.[2] A ligand-to-platinum ratio of 1.2:1 often yields optimal results; using a higher ratio, such as 2:1, can dramatically decrease the reaction yield.[2] Fine-tuning the substituents on the chiral ligand is also critical for maximizing enantiomeric excess.[1]
Q2: How can I control the regioselectivity between 1,1-diboration and 1,2-diboration for terminal alkynes?
A2: The regioselectivity is primarily dictated by the choice of catalyst system. While many transition metals like platinum, palladium, and iron typically yield cis-1,2-diborylalkenes, specific catalysts can favor 1,1-diboration.[3][4][5] A notable example is a cobalt complex with a pyridine diimine (PDI) ligand, which provides excellent selectivity for 1,1-diborylalkene products under mild conditions (23 °C).[6] In contrast, iron-based catalysts in the presence of a borating agent like MeOBpin afford cis-1,2-diborylalkenes exclusively.[4]
Q3: My reaction with a conjugated diene is giving a mixture of 1,2- and 1,4-diboration products. How can I favor 1,4-addition?
A3: Selective 1,4-diboration of conjugated dienes can be achieved using specific catalyst systems. A highly effective method involves a Ni(0) catalyst, such as Ni(cod)₂, with tricyclohexylphosphine (PCy₃) as a ligand.[7][8] This system is particularly advantageous as it is cost-effective and accommodates a broader range of substrates, including sterically hindered dienes, to deliver a single regio- and stereoisomer of the 1,4-diborated product.[7] For enantioselective 1,4-diboration, platinum catalysts with chiral phosphonite ligands have been used successfully.[8] The conformation of the diene is also crucial; only dienes that can adopt an s-cis conformation are suitable substrates for 1,4-diboration.[8]
Q4: Can I perform a diboration reaction without a transition metal catalyst?
A4: Yes, transition-metal-free diboration is possible under specific conditions, particularly for activating C-C or C-X bonds. For instance, a combination of B(OMe)₃ and B₂pin₂ can mediate the fragmentation borylation of certain indole derivatives at high temperatures (e.g., 160 °C).[9][10] Additionally, a metal-free method for the regio- and diastereoselective 1,2-diboration of alkyl halides, tosylates, and alcohols has been developed, which relies on the use of potassium iodide (KI) and N,N-dimethylacetamide (DMA) to achieve high reactivity and selectivity.[11]
Troubleshooting Guides
Issue 1: Low Yield or No Conversion
If you are experiencing low yields or a complete lack of product formation, consider the following potential causes and solutions.
| Potential Cause | Recommended Action | Explanation |
| Inactive Catalyst | Ensure proper catalyst activation and handling. Run a control reaction with a substrate known to work well.[12] | Many catalyst precursors require an activation step (e.g., reduction of Pd(II) to Pd(0) or pre-complexation of a ligand).[2][13] Improper storage or handling can lead to catalyst decomposition before the reaction begins. |
| Catalyst Poisoning | Use high-purity, dry, and degassed solvents and reagents.[13] | Impurities such as water, oxygen, sulfur compounds, or peroxides in ethereal solvents (THF, dioxane) can irreversibly bind to the metal center and deactivate the catalyst.[13][14] |
| Suboptimal Temperature | Screen a range of temperatures. | Some catalysts require thermal activation (e.g., 80 °C), while higher temperatures can cause decomposition.[2][14] For example, in certain B(OMe)₃/B₂pin₂ mediated reactions, lowering the temperature from 160 °C to 140 °C resulted in only trace product formation.[9][10] |
| Incorrect Solvent or Base | Screen different solvents and bases. Ensure the chosen base is soluble in the reaction solvent.[13] | The polarity of the solvent and the strength/solubility of the base can significantly impact catalyst activity and reaction rate. For a CuFe₂O₄CNT-catalyzed borylation of phenylacetylene, changing the base from Cs₂CO₃ to NaOtBu increased the yield from 61% to 80%, while switching the solvent from MeOH to THF had a detrimental effect.[15] |
A logical workflow for diagnosing low yield issues is presented below.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Poor Selectivity (Regio- or Stereoselectivity)
If the reaction produces an undesired isomer or a mixture of isomers, focus on the components that govern selectivity.
| Potential Cause | Recommended Action | Explanation |
| Incorrect Catalyst/Ligand | Screen different metal catalysts and ligands. | Selectivity is highly dependent on the catalyst's electronic and steric properties. For example, Co-catalysis favors 1,1-diboration of alkynes, while Pt, Pd, or Fe catalysts yield 1,2-diboration products.[4][6] For enantioselective reactions, the structure of the chiral ligand is paramount.[1][2] |
| Side Reactions | Modify reaction conditions to disfavor competing pathways. | Hydroboration can be a significant side reaction.[16] In a Pd-catalyzed reaction of aryl alkenes with B₂pin₂, acetic acid acted as both a solvent and a hydrogen source, leading to hydroboration instead of diboration.[17] Ensure conditions are anhydrous and free of protic sources if diboration is desired. |
| Substrate Control | Modify the substrate if possible. | Steric and electronic factors of the substrate can influence regioselectivity. For some substrates, using a differentially protected diboron reagent, such as PinB–BDan (Dan = naphthalene-1,8-diaminato), can provide excellent control over which boryl group adds to a specific position.[5][6] |
The interplay of factors affecting regioselectivity is outlined in the diagram below.
Caption: Key factors influencing reaction regioselectivity.
Data on Reaction Condition Optimization
The following tables summarize quantitative data from various studies, illustrating how reaction parameters affect the outcome.
Table 1: Effect of Catalyst and Ligand on Enantioselective Diboration of 1-Octene [2]
| Entry | Catalyst Precursor | Ligand | Ligand/Pt Ratio | Yield (%) | Enantiomeric Excess (%) |
| 1 | Pt₂(dba)₃ | L2 (Phosphonite) | 1.2 | >95 | 88 |
| 2 | Pt₂(dba)₃ | L8 (Phosphonite) | 1.2 | >95 | 92 |
| 3 | Pt₂(dba)₃ | L2 (Phosphonite) | 2.0 | 9 | - |
| 4 | Pt(cod)₂ | L2 (Phosphonite) | 1.2 | 75 | 86 |
| Conditions: Reaction performed with pre-heating of catalyst and ligand at 80 °C. |
Table 2: Optimization of Iron-Catalyzed Diboration of 4-Octyne [4]
| Entry | Fe Catalyst (10 mol%) | Additive (1.5 equiv) | Base (10 mol%) | Solvent | Yield (%) |
| 1 | FeBr₂ | MeOBpin | LiOMe | Toluene | 99 |
| 2 | Fe(acac)₃ | MeOBpin | LiOMe | Toluene | 75 |
| 3 | FeBr₂ | - | LiOMe | Toluene | <5 |
| 4 | FeBr₂ | MeOBpin | - | Toluene | 20 |
| 5 | FeBr₂ | MeOBpin | LiOMe | THF | 75 |
| Conditions: 4-octyne (1.0 mmol), B₂pin₂ (1.5 equiv), 60 °C, 12 h. All reactions yielded the cis-1,2-diborylalkene. |
Key Experimental Protocols
Protocol 1: Pt-Catalyzed Enantioselective Diboration of a Terminal Alkene[2]
This procedure is adapted from the enantioselective diboration of 1-octene.
-
Catalyst Preparation: In a glovebox, add Pt₂(dba)₃ (0.0125 mmol) and the chiral phosphonite ligand (e.g., L8 , 0.03 mmol, 1.2 equiv relative to Pt) to a vial.
-
Add dry, degassed solvent (e.g., toluene, 1.0 mL) and solid B₂pin₂ (0.55 mmol).
-
Seal the vial, remove it from the glovebox, and heat the mixture at 80 °C for 30 minutes.
-
Reaction Setup: Cool the catalyst mixture to room temperature.
-
Add the terminal alkene substrate (e.g., 1-octene, 0.50 mmol).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Workup and Analysis: Cool the reaction to room temperature. The resulting 1,2-bis(boronate) ester can be used directly in subsequent transformations or oxidized for analysis. For oxidation, cool the mixture and add 3 M NaOH followed by slow addition of 30% H₂O₂. Stir vigorously for 4 hours, then extract with an organic solvent. Analyze the resulting 1,2-diol by GC or HPLC with a chiral stationary phase to determine yield and enantiomeric excess.
Caption: General workflow for Pt-catalyzed diboration.
References
- 1. Pt-Catalyzed Enantioselective Diboration of Terminal Alkenes with B2(pin)2 [organic-chemistry.org]
- 2. Pt-Catalyzed Enantioselective Diboration of Terminal Alkenes with B2(pin)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron-catalyzed diboration and carboboration of alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cobalt-Catalyzed 1,1-Diboration of Terminal Alkynes: Scope, Mechanism, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ni(0)-Catalyzed 1,4-Selective Diboration of Conjugated Dienes [organic-chemistry.org]
- 8. Ni(0)-Catalyzed 1,4-Selective Diboration of Conjugated Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbon–carbon bond activation by B(OMe)3/B2pin2-mediated fragmentation borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Selective, Transition Metal‐free 1,2‐Diboration of Alkyl Halides, Tosylates, and Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Palladium-catalyzed regioselective hydroboration of aryl alkenes with B2pin2 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Deactivation in Diborane(4) Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in diborane(4) cross-coupling reactions, with a focus on the prevalent Miyaura borylation.
Frequently Asked Questions (FAQs)
Q1: My Miyaura borylation reaction is sluggish or has failed completely. What are the most common initial checks I should perform?
A1: Low or no conversion in Miyaura borylation reactions can often be attributed to several key factors. A systematic initial check of your reagents and reaction setup is the most effective first step.[1][2] The primary areas to investigate are:
-
Reagent Quality: The purity and stability of your reagents are paramount.
-
Diborane(4) Reagent: Bis(pinacolato)diboron (B₂pin₂) is sensitive to moisture. Ensure it is of high purity and has been stored under anhydrous conditions.[3][4][5]
-
Aryl/Vinyl Halide: Impurities in the electrophile can act as catalyst poisons.
-
Solvent and Base: Ensure solvents are anhydrous and have been properly degassed to remove oxygen. The base should be of high purity and stored in a desiccator.
-
-
Catalyst Activity: The palladium catalyst, particularly Pd(0) species, is sensitive to air.
-
If using a Pd(II) precatalyst, ensure that the in-situ reduction to the active Pd(0) species is efficient.
-
-
Inert Atmosphere: Inadequate degassing or a leak in your reaction setup can introduce oxygen, which oxidizes and deactivates the Pd(0) catalyst, often leading to the formation of palladium black.[6]
Q2: I observe the formation of a black precipitate in my reaction mixture. What is it and how can I prevent it?
A2: The black precipitate is most likely palladium black, an aggregated, inactive form of palladium.[1][6] Its formation is a common catalyst deactivation pathway and can be caused by:
-
Presence of Oxygen: The active Pd(0) catalyst is readily oxidized by trace amounts of oxygen in the reaction mixture. Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) is crucial.[6]
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation. If the ligand is oxidized, it can no longer effectively stabilize the Pd(0) center, leading to aggregation.[6]
-
High Temperatures: Elevated temperatures can sometimes accelerate catalyst decomposition.
-
Inappropriate Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and more prone to aggregation.[2]
To prevent the formation of palladium black, ensure all components of your reaction are of high purity, solvents are thoroughly degassed, and a proper inert atmosphere technique is employed. Using bulky, electron-rich phosphine ligands can also help stabilize the catalyst.[2]
Q3: My desired boronate ester is forming, but I am also getting a significant amount of a biaryl byproduct. What is causing this and how can I suppress it?
A3: The formation of a biaryl byproduct (homocoupling) is a known side reaction in Miyaura borylation. This occurs when the newly formed boronate ester product undergoes a subsequent Suzuki-Miyaura coupling with the remaining aryl halide starting material.[7] The primary cause is often the choice of base.
-
Base Strength: Strong bases can activate the boronate ester product for the subsequent Suzuki coupling. Miyaura borylation typically employs weak bases like potassium acetate (KOAc) or potassium phenoxide (KOPh) to avoid this side reaction.[8]
-
Presence of Water: While some Suzuki couplings benefit from water, its presence in a borylation reaction can facilitate the unwanted subsequent coupling.[7]
To minimize biaryl formation, use a weak, non-nucleophilic base and ensure your reaction is conducted under anhydrous conditions.
Q4: What is protodeboronation and how can I minimize it?
A4: Protodeboronation is a common side reaction where the C-B bond of the desired boronate ester is cleaved and replaced with a C-H bond, resulting in a hydrodehalogenation of the starting material. This is a major pathway for product loss.[1]
To minimize protodeboronation:
-
Use Milder Bases: Strong bases can promote this side reaction. Using bases like K₃PO₄ or KF can be beneficial.
-
Anhydrous Conditions: The presence of water or other protic sources can lead to protonolysis of the C-B bond.
-
Shorter Reaction Times and Lower Temperatures: If the desired reaction is reasonably fast, avoiding prolonged heating can reduce the extent of protodeboronation.
Troubleshooting Guides
Guide 1: Low to No Conversion of Starting Material
This guide provides a systematic approach to diagnosing the cause of low or no product formation where the starting materials remain largely unreacted.
Problem: The reaction shows low or no conversion of the aryl/vinyl halide.
Initial Assessment:
-
Confirm Reagent Stoichiometry and Purity: Double-check calculations and ensure high-purity reagents were used.
-
Verify Reaction Conditions: Confirm temperature, stirring, and reaction time are appropriate for the specific substrates.
Troubleshooting Workflow Diagram:
Caption: A logical workflow for troubleshooting low or no reaction conversion.
Quantitative Impact of Reaction Parameters on Yield:
The following table provides an illustrative guide to how adjusting reaction parameters can affect the product yield when facing low conversion. The baseline represents a typical starting point for a Miyaura borylation that is underperforming.
| Parameter | Baseline Condition | Optimized Condition | Expected Outcome on Yield | Rationale |
| Catalyst | Pd(OAc)₂ / PPh₃ (2 mol%) | XPhos Pd G3 (2 mol%) | Significant Increase | G3 precatalysts ensure efficient generation of the active Pd(0) species. XPhos is a bulky, electron-rich ligand that can accelerate key steps in the catalytic cycle.[1] |
| Base | K₂CO₃ (2.0 eq) | KOAc (3.0 eq) | Moderate to Significant Increase | K₂CO₃ might be too strong for some substrates, leading to side reactions. KOAc is a milder base, often optimal for Miyaura borylation.[8] |
| Solvent | THF | Dioxane or Toluene (degassed) | Moderate Increase | THF can sometimes coordinate to the metal center. Dioxane and toluene are common, effective solvents. Rigorous degassing is critical to prevent catalyst oxidation.[1] |
| Temperature | 80 °C | 100 °C | Moderate Increase | For unreactive substrates, a higher temperature can increase the reaction rate. However, this should be done cautiously as it can also increase catalyst decomposition. |
Guide 2: Catalyst Deactivation Suspected (e.g., Palladium Black Formation)
This guide helps to diagnose and resolve issues when catalyst deactivation is the likely cause of reaction failure.
Troubleshooting Workflow Diagram:
Caption: A decision-making workflow for addressing suspected catalyst deactivation.
Experimental Protocols
Protocol 1: General Procedure for a Miyaura Borylation Reaction
This protocol provides a starting point for the palladium-catalyzed cross-coupling of an aryl halide with bis(pinacolato)diboron.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 mmol, 1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., PdCl₂(dppf), 1-3 mol%)
-
Potassium acetate (KOAc), anhydrous powder (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed (5 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, bis(pinacolato)diboron, potassium acetate, and the palladium precatalyst.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with argon or nitrogen three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe.
-
Heating and Monitoring: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water to remove the potassium salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Diagnosing Catalyst Poisoning by a Substrate Impurity
This protocol helps determine if an impurity in one of the starting materials is poisoning the catalyst.
-
Run a Control Reaction: Perform the Miyaura borylation using the standard protocol (Protocol 1) with highly purified, trusted batches of all reagents (aryl halide, B₂pin₂, base, solvent, and catalyst). This serves as your positive control.
-
Systematic Reagent Substitution:
-
Reaction A: Repeat the control reaction, but substitute the trusted aryl halide with the batch you suspect may be impure.
-
Reaction B: Repeat the control reaction, but substitute the trusted B₂pin₂ with your potentially impure batch.
-
Reaction C: Repeat the control reaction, but use the batch of base you have been using in the failed reactions.
-
-
Analysis: Compare the yields and reaction profiles of Reactions A, B, and C with the control reaction. A significant drop in yield in one of these reactions points to the substituted reagent as the source of the catalyst poison.
-
Purification: If a reagent is identified as the source of the problem, purify it (e.g., recrystallization for solids, distillation for liquids) and repeat the reaction with the purified material to confirm.
Signaling Pathways and Workflows
Catalytic Cycle of the Miyaura Borylation Reaction
The following diagram illustrates the key steps in the palladium-catalyzed Miyaura borylation. Catalyst deactivation can occur at various stages, particularly involving the active Pd(0) species.
Caption: The catalytic cycle of the Miyaura borylation reaction.
This technical support center provides a foundational guide for addressing common issues related to catalyst deactivation in diborane(4) cross-coupling reactions. For novel substrates or complex systems, a systematic screening of reaction parameters is often necessary to achieve optimal results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Bis(pinacolato)diboron: Synthesis and applications_Chemicalbook [chemicalbook.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. catalysis-consulting.com [catalysis-consulting.com]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
Technical Support Center: Purification of Highly Reactive Diborane(4) Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of highly reactive Diborane(4) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying highly reactive Diborane(4) derivatives?
A1: The primary challenges stem from their high reactivity and sensitivity. These compounds are often unstable in the presence of air and moisture, leading to decomposition.[1][2][3] They can also be thermally sensitive. Therefore, all purification steps must be carried out under a strictly inert atmosphere (e.g., nitrogen or argon) using specialized techniques like Schlenk lines or gloveboxes.[4][5][6][7]
Q2: What are the most common impurities found in crude Diborane(4) derivatives?
A2: Common impurities include unreacted starting materials, byproducts from the synthesis (e.g., metal halides if using metal-based reducing agents), and decomposition products.[2][8] If the synthesis involves solvents like ethers, these can also be present as impurities.
Q3: How should I handle and store purified Diborane(4) derivatives?
A3: Purified Diborane(4) derivatives should always be handled and stored under an inert atmosphere.[1][3][9][10] For short-term storage, a sealed Schlenk flask or a vial inside a glovebox is suitable. For long-term storage, it is recommended to store them at low temperatures (e.g., in a freezer at -30 °C) to minimize thermal decomposition.[11]
Q4: Can I use standard silica gel column chromatography for purification?
A4: Standard silica gel can be too acidic and may cause decomposition of sensitive Diborane(4) derivatives. It is often necessary to use deactivated silica or alternative stationary phases like alumina.[12] The choice of stationary phase should be carefully considered based on the stability of the specific derivative. All chromatography must be performed under an inert atmosphere.[6]
Q5: What is the best method to remove residual solvent from the purified product?
A5: The most common method is to remove the solvent under reduced pressure (in vacuo) using a Schlenk line.[4] Care must be taken to avoid excessive heating, which could lead to decomposition or sublimation of the product. A cold trap should be used to collect the solvent vapors and protect the vacuum pump.[4]
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product oils out, does not crystallize. | Solvent system is not optimal; supersaturation is too high; presence of impurities inhibiting crystal growth. | - Try a different solvent or a mixture of solvents. - Attempt slow crystallization techniques like vapor diffusion or layering a non-solvent.[13] - Ensure the crude product is sufficiently pure before attempting crystallization. |
| Low recovery of crystalline product. | The compound has high solubility in the chosen solvent; product loss during filtration. | - Use a solvent in which the compound has lower solubility at colder temperatures. - Cool the solution slowly to maximize crystal growth. - Use appropriate filtration techniques for air-sensitive solids, such as a Schlenk filter, to minimize mechanical loss.[4][7] |
| Crystals are contaminated with impurities. | Impurities co-crystallize with the product; inefficient removal of mother liquor. | - Recrystallize the product again, potentially from a different solvent system. - Wash the crystals with a small amount of cold, fresh solvent in which the impurities are soluble but the product is not. |
Chromatography Challenges
| Problem | Possible Cause | Troubleshooting Steps |
| Product decomposes on the column. | The stationary phase is too acidic or reactive; the compound is unstable to prolonged contact with the stationary phase. | - Use a deactivated stationary phase (e.g., neutral alumina or silica gel treated with a base). - Perform flash chromatography to minimize the time the compound spends on the column.[14] - Consider alternative purification methods like crystallization or sublimation. |
| Poor separation of product and impurities. | Inappropriate mobile phase polarity; incorrect choice of stationary phase. | - Optimize the solvent system using thin-layer chromatography (TLC) first.[14] - Try a different stationary phase with different selectivity. |
| Streaking or tailing of the product band. | The compound is interacting too strongly with the stationary phase; the column is overloaded. | - Add a small amount of a polar modifier to the eluent. - Use a smaller amount of crude material on the column. |
Experimental Protocols
General Protocol for Recrystallization of a Diborane(4) Derivative under Inert Atmosphere
-
Preparation: Dry all glassware in an oven and cool under vacuum. Assemble a Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Under a positive pressure of inert gas, add the crude Diborane(4) derivative to the Schlenk flask. Add a minimal amount of a suitable, dry, and degassed solvent to dissolve the solid at room temperature or with gentle warming.
-
Crystallization:
-
Cooling: Slowly cool the saturated solution. For very soluble compounds, place the flask in a freezer.
-
Vapor Diffusion: In a glovebox, place a small vial containing the dissolved compound inside a larger jar containing a more volatile non-solvent in which the compound is insoluble. Seal the jar and allow the non-solvent vapor to slowly diffuse into the solution, inducing crystallization.[13]
-
Solvent Layering: In a glovebox or under a strong flow of inert gas, carefully layer a less dense non-solvent on top of the concentrated solution of the compound. Crystals will form at the interface.[13]
-
-
Isolation: Once crystals have formed, isolate them by filtration using a Schlenk filter cannula or by decanting the supernatant.[4][7]
-
Washing: Wash the crystals with a small amount of cold, degassed non-solvent.
-
Drying: Dry the purified crystals under high vacuum.
General Protocol for Column Chromatography of a Diborane(4) Derivative under Inert Atmosphere
-
Column Preparation:
-
In a fume hood, dry pack a glass chromatography column with the chosen stationary phase (e.g., deactivated silica or alumina).[12]
-
Transfer the packed column into a glovebox or attach it to a Schlenk line.
-
Equilibrate the column by running degassed eluent through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude Diborane(4) derivative in a minimal amount of the eluent.
-
Carefully load the solution onto the top of the column using a pipette or cannula.
-
-
Elution:
-
Begin eluting the column with the degassed solvent system.[14] A solvent gradient may be used to improve separation.
-
Collect fractions in separate, labeled Schlenk tubes.
-
-
Analysis:
-
Analyze the collected fractions by thin-layer chromatography (TLC) under inert conditions or by NMR spectroscopy to identify the fractions containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions in a larger Schlenk flask and remove the solvent under vacuum to yield the purified Diborane(4) derivative.[4]
-
Visualization of Purification Workflow
Caption: Decision workflow for selecting a purification technique.
References
- 1. Diborane - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. LCSS: DIBORANE [web.stanford.edu]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. academic.oup.com [academic.oup.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Diborane - Wikipedia [en.wikipedia.org]
- 9. siadmi.com [siadmi.com]
- 10. airgas.com [airgas.com]
- 11. A (μ-hydrido)diborane(4) anion and its coordination chemistry with coinage metals - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00318J [pubs.rsc.org]
- 12. bohr.winthrop.edu [bohr.winthrop.edu]
- 13. reddit.com [reddit.com]
- 14. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Controlling Stereoselectivity in Reactions of Chiral Diborane(4)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chiral Diborane(4) reagents and related stereoselective reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving stereoselectivity using diboron compounds?
There are two main approaches. The first involves using a chiral diboron reagent, where the chirality is inherent to the diboron's structure, often derived from chiral diols like pinanediol.[1] This reagent then acts as a chiral template, directing the stereochemical outcome of the reaction, such as in the reductive coupling of imines.[2][3] The second strategy employs a prochiral diboron reagent, like bis(pinacolato)diboron (B2pin2), in combination with a chiral metal catalyst complex, typically formed from a transition metal (e.g., Pt, Rh, Pd) and a chiral ligand.[4][5] In this case, the chiral ligand creates a chiral environment around the metal center, which controls the enantioselectivity of the diboration process.
Q2: How do I choose between using a chiral diboron reagent versus a chiral ligand with a prochiral diboron?
The choice depends on the specific transformation you aim to achieve.
-
Chiral Diboron Reagents: These are particularly effective in templated reactions, such as the asymmetric reductive coupling of imines to form vicinal diamines, where the diboron reagent assembles the substrates in a stereocontrolled manner.[6][7]
-
Chiral Ligand Approach: This method is more common for catalytic enantioselective additions to unsaturated bonds, such as the diboration of alkenes.[4][5] This catalytic approach is often more atom-economical. A decision-making workflow is illustrated below.
Q3: What are common side reactions, and how can they be minimized?
A common side reaction, particularly in rhodium-catalyzed diborations, is β-hydride elimination, which leads to monoborated byproducts instead of the desired 1,2-diborated product.[5] Switching to platinum-based catalyst systems can often mitigate this issue. In other cases, careful control of reaction temperature and slow addition of reagents can minimize undesired pathways.
Q4: Can directing groups on the substrate influence stereoselectivity?
Yes, functional groups on the substrate, such as hydroxyl groups, can act as directing groups.[8] For example, an alkoxide-catalyzed directed diboration of alkenyl alcohols can proceed with high stereoselectivity, as the hydroxyl group coordinates to the catalyst or reagent, guiding the diboron addition to a specific face of the alkene.[8]
Troubleshooting Guides
Issue 1: Low Enantioselectivity or Diastereoselectivity
You are performing a catalytic enantioselective diboration of an alkene, but the enantiomeric excess (ee) of your product is lower than expected.
| Potential Cause | Suggested Solution | Reference |
| Suboptimal Chiral Ligand | The choice of ligand is critical. The stereochemical outcome can be highly dependent on the ligand structure. | Screen a variety of chiral ligands. For Pt-catalyzed diboration of terminal alkenes, TADDOL-derived phosphonite and phosphoramidite ligands have shown excellent results.[4][5] |
| Incorrect Reaction Temperature | Temperature can significantly impact the transition state energies that determine stereoselectivity. | Systematically vary the reaction temperature. Lowering the temperature often enhances enantioselectivity, although it may slow the reaction rate. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the catalyst structure and reactivity. | Perform the reaction in different aprotic solvents (e.g., toluene, THF, DCM) to identify the optimal medium. |
| Impure Reagents or Catalyst | Impurities (e.g., water, oxygen, or contaminants in the starting materials) can poison the catalyst or interfere with the catalytic cycle. | Ensure all reagents and solvents are rigorously purified and dried. Handle air- and moisture-sensitive compounds under an inert atmosphere. |
| Mismatched Catalyst/Substrate Combination | Some catalyst systems are highly substrate-specific. A ligand that is effective for one type of alkene may not be for another. | Consult the literature for catalyst systems that have been successfully applied to substrates similar to yours. For example, some systems work well for terminal alkenes but not for internal or sterically hindered ones.[4] |
Issue 2: Poor Reaction Yield or Incomplete Conversion
Your stereoselective diboration reaction is not proceeding to completion, or the yield of the desired diborated product is low.
| Potential Cause | Suggested Solution | Reference |
| Catalyst Inactivity | The catalyst may not be active or may have decomposed. | Ensure the active catalyst is properly generated. Use fresh catalyst precursors and handle them under inert conditions. Increase catalyst loading if necessary, although this may not be cost-effective on a large scale. |
| Competitive Side Reactions | As mentioned in the FAQs, side reactions like β-hydride elimination can consume the starting material without forming the desired product. | For alkene diboration, consider switching from a Rh(I) to a Pt(0) catalyst system, which can be less prone to β-hydride elimination.[5] |
| Insufficient Reaction Time or Temperature | The reaction may be too slow under the current conditions to reach completion in a reasonable timeframe. | Monitor the reaction progress over time (e.g., by GC-MS or TLC). If the reaction stalls, consider increasing the temperature or extending the reaction time. |
| Reagent Stoichiometry | An incorrect ratio of diboron reagent to substrate can lead to incomplete conversion. | While a slight excess of the diboron reagent (e.g., 1.05-1.1 equivalents) is often used, a large excess can sometimes lead to side reactions.[4] Optimize the stoichiometry for your specific system. |
Quantitative Data Summary
The following tables summarize representative data for controlling stereoselectivity in key reactions involving chiral diboron species.
Table 1: Pt-Catalyzed Enantioselective Diboration of Terminal Alkenes with B2pin2 [4]
| Entry | Alkene Substrate | Chiral Ligand | Yield (%) | ee (%) |
| 1 | 1-Octene | (R,R)-TADDOL-derived Phosphonite | 85 | 95 |
| 2 | Styrene | (R,R)-TADDOL-derived Phosphonite | 80 | 90 |
| 3 | Allyl Benzyl Ether | (R,R)-TADDOL-derived Phosphonite | 88 | 96 |
| 4 | Vinylcyclohexane | (R,R)-TADDOL-derived Phosphonite | 75 | 94 |
Table 2: Chiral Diboron-Templated Asymmetric Homocoupling of Ketimines [3]
| Entry | Ketimine Substrate (Ar-C(=N)-R) | Chiral Diboron | Yield (%) | ee (%) |
| 1 | Ar = Ph, R = Me | Bis((+)-pinanediolato)diboron | 95 | 98 |
| 2 | Ar = 4-MeO-Ph, R = Me | Bis((+)-pinanediolato)diboron | 92 | 97 |
| 3 | Ar = 2-Naphthyl, R = Me | Bis((+)-pinanediolato)diboron | 88 | 99 |
| 4 | Ar = Ph, R = Et | Bis((+)-pinanediolato)diboron | 90 | 96 |
Visualized Workflows and Mechanisms
Caption: Troubleshooting workflow for low stereoselectivity.
Caption: Decision tree for selecting a chiral diboron strategy.
Detailed Experimental Protocols
Protocol 1: Platinum-Catalyzed Enantioselective Diboration of 1-Octene
This protocol is adapted from the work of Morken and colleagues.[4]
Materials:
-
Pt(dba)3 (Tris(dibenzylideneacetone)diplatinum(0))
-
(R,R)-TADDOL-derived phosphonite ligand
-
Bis(pinacolato)diboron (B2pin2)
-
1-Octene
-
Anhydrous Toluene
Procedure:
-
In a glovebox, to an oven-dried vial, add Pt(dba)3 (3 mol %) and the chiral phosphonite ligand (6 mol %).
-
Add anhydrous toluene (to achieve a 0.2 M concentration with respect to the alkene) and stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.
-
Add 1-octene (1.0 equiv) to the catalyst solution.
-
Add B2pin2 (1.05 equiv) to the reaction mixture.
-
Seal the vial and stir the reaction at 55 °C for 16 hours.
-
After cooling to room temperature, the reaction mixture can be concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
-
The enantiomeric excess of the resulting 1,2-bis(boronate) ester is determined by chiral-phase HPLC analysis after conversion to the corresponding 1,2-diol via oxidation (e.g., using NaOH and H2O2).
Protocol 2: Asymmetric Reductive Homocoupling of an Aryl Alkyl Ketimine
This protocol is based on the work describing chiral diboron-templated couplings.[3]
Materials:
-
N-Phenyl-ethanimine (1.0 equiv)
-
Bis((+)-pinanediolato)diboron (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
2 M HCl solution
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the ketimine substrate.
-
Dissolve the ketimine in anhydrous DCM.
-
Add bis((+)-pinanediolato)diboron to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, cool the reaction mixture to 0 °C and slowly add methanol to quench any unreacted diboron reagent.
-
Add 2 M HCl solution and stir for 1 hour to hydrolyze the intermediate boron complexes.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product (chiral vicinal diamine) by flash column chromatography.
-
Determine the enantiomeric excess by chiral-phase HPLC analysis.
References
- 1. Asymmetric intramolecular reductive coupling of bisimines templated by chiral diborons - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric Synthesis of Vicinal Tetrasubstituted Diamines via Reductive Coupling of Ketimines Templated by Chiral Diborons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Synthesis of Vicinal Tetrasubstituted Diamines via Reductive Coupling of Ketimines Templated by Chiral Dibor… [ouci.dntb.gov.ua]
- 8. pubs.acs.org [pubs.acs.org]
preventing rearrangement pathways in Diborane(4) chemistry
Welcome to the Technical Support Center for Diborane(4) Chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted rearrangement pathways and side reactions in their experiments involving diborane(4) compounds.
Frequently Asked Questions (FAQs)
Q1: My diborane(4) compound appears to be decomposing upon storage or during my reaction, leading to multiple unidentified products. What are the common decomposition pathways?
A1: Diborane(4) compounds can be susceptible to several decomposition pathways, primarily driven by their inherent Lewis acidity and the nature of the B-B bond. The most common pathways include:
-
Thermal Decomposition: Heating can induce homolytic cleavage of the B-B bond, leading to boryl radicals which can then participate in a variety of unpredictable side reactions. For diborane(6), pyrolysis is known to produce a mixture of higher boron hydrides.[1][2]
-
Disproportionation: Unsymmetrical diborane(4) compounds can sometimes disproportionate into more stable symmetrical species.
-
Reaction with Solvents or Impurities: Protic solvents (e.g., water, alcohols) will readily react with and decompose diborane(4) compounds.[3] Trace impurities can also catalyze decomposition.
-
B-B Bond Cleavage: The B-B bond is susceptible to cleavage by various reagents, including Lewis acids, Lewis bases, and some transition metals.[3] This can be considered an extreme form of rearrangement.
Q2: I am trying to synthesize an unsymmetrical diborane(4) derivative, but I am observing the formation of symmetrical byproducts. How can I prevent this?
A2: The formation of symmetrical byproducts during the synthesis of unsymmetrical diborane(4) compounds often arises from disproportionation or scrambling of substituents. To minimize these side reactions:
-
Use Stabilizing Ligands: Employ bulky and/or electron-donating ligands on at least one of the boron atoms. This can kinetically hinder the rearrangement pathways.
-
Low Temperatures: Perform the synthesis and subsequent reactions at low temperatures to minimize the thermal energy available for rearrangement processes.
-
Careful Choice of Reagents: When synthesizing unsymmetrical diboranes via metathesis, the choice of reagents is crucial to avoid unwanted side reactions.[4]
-
In-situ Use: If the unsymmetrical diborane(4) is particularly prone to rearrangement, consider generating it in-situ for immediate use in the subsequent reaction step.
Q3: My reaction with a diborane(4) reagent is not proceeding as expected, and I suspect a rearrangement of the boron substituents. What types of rearrangements are known for organoboranes?
A3: While specific rearrangement pathways for diborane(4) compounds are a complex area of study, insights can be drawn from the broader field of organoboron chemistry. A common rearrangement is the 1,2-migration of a substituent from a boron 'ate' complex.[5] In the context of diborane(4) chemistry, this could manifest as the migration of a substituent between the two boron atoms, potentially triggered by the coordination of a nucleophile or electrophile. Computational studies have also explored the interconversion of different isomers of the parent diborane(4) (B₂H₄), indicating that low-energy pathways for structural changes can exist.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired diborane(4) product and formation of a complex mixture of byproducts. | Thermal decomposition of the diborane(4) compound. | - Maintain low reaction and purification temperatures.- Minimize reaction time.- Use a more thermally stable diborane(4) derivative with bulky substituents. |
| Formation of symmetrical diborane(4) byproducts during the synthesis of an unsymmetrical derivative. | Disproportionation or substituent scrambling. | - Employ a Lewis base (e.g., an N-heterocyclic carbene) to stabilize the unsymmetrical product as an adduct.- Optimize reaction conditions (lower temperature, shorter reaction time). |
| Unexpected B-B bond cleavage in the presence of other reagents. | The reagent is reacting with the B-B bond. This can be initiated by nucleophilic or electrophilic attack on the boron centers.[3] | - Protect the B-B bond by using a diborane(4) derivative with sterically demanding groups.- Consider using a Lewis base-stabilized diborane(4) to modulate the reactivity of the boron centers. |
| The diborane(4) compound is air- or moisture-sensitive, leading to decomposition. | Hydrolysis or oxidation of the diborane(4) compound. | - Handle the compound under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.- Use anhydrous solvents and reagents. |
| Difficulty in purifying the diborane(4) product by chromatography. | Decomposition on the stationary phase (e.g., silica gel). | - Use a less acidic stationary phase like alumina or a fluorinated stationary phase.- Consider purification by crystallization or distillation if the compound is thermally stable. |
Experimental Protocols
Protocol 1: Synthesis of an Air-Stable Amino-Substituted Diborane(4) Derivative
This protocol is adapted from the synthesis of B,B'-diaryl and bis(dimethylamino)-B,B'-diarylaminodiboranes(4), which are noted for their air stability.
Materials:
-
Arylamine derivative
-
n-Butyllithium (n-BuLi) in hexane
-
1,2-Dichlorodiborane(4) derivative (R¹ClB-BClR¹)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane
Procedure:
-
Under an inert atmosphere, dissolve the arylamine derivative (1 equivalent) in a mixture of THF and hexane (1:4 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-BuLi (2 equivalents) dropwise to the solution.
-
Allow the solution to warm to room temperature and stir overnight to ensure complete formation of the lithium anilide.
-
In a separate flask, prepare a solution of the 1,2-dichlorodiborane(4) derivative (1 equivalent) in hexane.
-
Cool both the lithium anilide solution and the dichlorodiborane solution to -20 °C.
-
Slowly add the dichlorodiborane solution dropwise to the lithium anilide solution with vigorous stirring. A precipitate should form.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Remove all volatile components in vacuo to obtain the crude product.
-
The product can be further purified by crystallization from a suitable solvent system (e.g., toluene/hexane).
Protocol 2: Synthesis of an NHC-Stabilized Diborane(4)
This protocol is based on the facile synthesis of an N-heterocyclic carbene (NHC)-stabilized diborane(4).[7]
Materials:
-
Bis(pinacolato)diboron (B₂pin₂)
-
[(IDip)AlH₃] (IDip = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
Anhydrous toluene
-
Anhydrous n-hexane
Procedure:
-
In a glovebox, dissolve B₂pin₂ (1 equivalent) and [(IDip)AlH₃] (1 equivalent) in anhydrous toluene.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by ¹¹B NMR spectroscopy.
-
After the reaction is complete (typically a few hours), remove all volatile components under vacuum.
-
Extract the residue with anhydrous n-hexane. An insoluble gel-like byproduct may form.
-
Filter the n-hexane solution to remove any insoluble material.
-
Concentrate the filtrate and cool to -30 °C to induce crystallization.
-
Collect the colorless crystals of the NHC-stabilized diborane(4), [(IDip)BH₂B(pin)], by filtration and dry under vacuum.
Visualizations
References
Technical Support Center: Synthesis of Bench-Stable Diborane(4) Precursors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bench-stable diborane(4) precursors.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of diborane(4) precursors in a question-and-answer format.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| TS-001 | Low or no yield of the desired diborane(4) precursor (e.g., B2pin2, B2cat2). | 1. Moisture contamination: Reagents and solvents may not be sufficiently dry. Intermediates like tetrakis(dimethylamino)diboron are moisture-sensitive.[1] 2. Poor quality of starting materials: Impurities in precursors like boron trichloride or pinacol can interfere with the reaction. 3. Inefficient reduction or coupling: Incomplete reaction of the boron halide precursor. 4. Side reactions: Formation of byproducts such as boronic esters or hydrolysis products can reduce the yield. | 1. Ensure anhydrous conditions: Thoroughly dry all glassware and solvents. Handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon). 2. Use high-purity reagents: Purify starting materials if necessary. For example, toluene can be distilled from sodium.[1] 3. Optimize reaction conditions: Adjust reaction time, temperature, and stoichiometry of reagents. 4. Careful workup: Minimize exposure to water during the workup to prevent hydrolysis of the desired product. |
| TS-002 | The final product is difficult to purify and contains persistent impurities. | 1. Incomplete reaction: Unreacted starting materials remain in the crude product. 2. Formation of closely related byproducts: Side products with similar physical properties to the desired product can co-elute during chromatography. 3. Hydrolysis during purification: Exposure to moisture on silica gel or during aqueous workup can lead to the formation of boronic acids. | 1. Monitor reaction completion: Use techniques like TLC or NMR to ensure the reaction has gone to completion before workup. 2. Optimize purification method: For B2pin2, recrystallization from pentane is often effective.[1] For other precursors, explore different solvent systems for chromatography or consider alternative purification methods like sublimation. 3. Use anhydrous purification techniques: If sensitivity to hydrolysis is a concern, use anhydrous solvents and consider using a less protic stationary phase for chromatography. |
| TS-003 | Inconsistent results or reaction failure upon scale-up. | 1. Inefficient heat transfer: Larger reaction volumes can lead to temperature gradients. 2. Mass transfer limitations: Inefficient mixing can affect reaction rates. 3. Exothermic reactions: Some steps, like the addition of reagents, can be highly exothermic and difficult to control on a larger scale. | 1. Ensure adequate stirring and temperature control: Use an appropriate overhead stirrer and a reliable heating/cooling system. 2. Slow addition of reagents: Add reagents dropwise, especially for exothermic steps, to maintain control over the reaction temperature. 3. Consider a pilot scale-up: Perform an intermediate-scale reaction to identify potential issues before attempting a large-scale synthesis. |
| TS-004 | Observed formation of boronic acid or other hydrolysis byproducts in the final product. | 1. Hydrolysis during workup: The diborane(4) ester is exposed to water for a prolonged period. 2. Hydrolysis on storage: The product is not stored under anhydrous conditions. 3. Trace moisture in solvents or reagents used for purification. | 1. Minimize contact with water: Use brine washes instead of pure water and minimize the time of the aqueous workup. 2. Store the product properly: Store the final product in a desiccator or under an inert atmosphere. B2pin2 is relatively stable in air, but other diborane(4) precursors may be more sensitive.[2] 3. Use dry solvents for purification: Ensure all solvents used for chromatography and recrystallization are anhydrous. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis, handling, and properties of bench-stable diborane(4) precursors.
Q1: What are the most common bench-stable diborane(4) precursors and how do they compare?
A1: The most common bench-stable diborane(4) precursors are bis(pinacolato)diboron (B2pin2) and bis(neopentylglycolato)diboron (B2(neop)2). Bis(catecholato)diboron (B2cat2) is also widely used. Here is a comparison of their properties:
| Property | Bis(pinacolato)diboron (B2pin2) | Bis(neopentylglycolato)diboron (B2(neop)2) | Bis(catecholato)diboron (B2cat2) |
| Molecular Formula | C12H24B2O4 | C10H20B2O4 | C12H8B2O4 |
| Molecular Weight | 253.94 g/mol [2] | 225.89 g/mol [3] | 237.81 g/mol |
| Melting Point | 137-140 °C[2] | 180.5-184.5 °C[3] | 189-196 °C |
| Appearance | Colorless solid/crystals[2] | White to off-white powder | White to off-white powder |
| Stability | Not moisture-sensitive and can be handled in air.[2] | Sensitive to moisture.[4] | Generally stable, but can be hydrolyzed. |
| Solubility | Soluble in organic solvents like toluene, THF, and hexane.[2] | Slightly soluble in chloroform and ethyl acetate.[4] | Soluble in many organic solvents. |
Q2: What are the key safety precautions to take when synthesizing diborane(4) precursors?
A2: Safety is paramount. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Some synthetic routes may involve pyrophoric or highly reactive reagents. For instance, diborane (B2H6) gas is highly toxic and pyrophoric.[5] Ensure that you are familiar with the specific hazards of all chemicals being used and have appropriate quenching procedures in place.
Q3: My reaction to synthesize B2pin2 from tetrakis(dimethylamino)diboron is giving a low yield. What are the critical parameters to check?
A3: This is a common issue. Key parameters to verify are:
-
Anhydrous Conditions: Tetrakis(dimethylamino)diboron and the intermediate bromobis(dimethylamino)borane are moisture-sensitive.[1] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Reagent Quality: The purity of tetrakis(dimethylamino)diboron and pinacol is crucial.
-
Temperature Control: The addition of hydrogen chloride should be done at a low temperature (e.g., in an ice-water bath) to control the exothermic reaction.[1]
-
Efficient Removal of Dimethylamine Hydrochloride: The solid dimethylamine hydrochloride byproduct must be thoroughly removed by filtration to prevent contamination of the final product.
Q4: Can I use alternative methods to synthesize B2pin2?
A4: Yes, an alternative route is the dehydrogenation of pinacolborane.[2] This method avoids the use of the moisture-sensitive tetrakis(dimethylamino)diboron.
Q5: How can I confirm the identity and purity of my synthesized diborane(4) precursor?
A5: A combination of spectroscopic techniques is recommended:
-
NMR Spectroscopy: 1H NMR will show characteristic signals for the organic ligand (e.g., the methyl groups of the pinacol ligand in B2pin2). 11B NMR is particularly useful for confirming the presence of the boron-boron bond, with typical chemical shifts in the range of +30 to +40 ppm for tetracoordinated boron in such compounds.
-
Mass Spectrometry: This can be used to confirm the molecular weight of the compound.
-
Melting Point: Comparing the melting point of your product to the literature value is a good indicator of purity.
Experimental Protocols
Synthesis of Bis(pinacolato)diboron (B2pin2) from Tetrakis(dimethylamino)diboron
This protocol is adapted from a standard literature procedure.[1]
Materials:
-
Tetrakis(dimethylamino)diboron
-
Pinacol
-
Toluene (anhydrous)
-
Hydrogen chloride (ethereal solution)
-
Pentane (anhydrous)
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a nitrogen-flushed, three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add tetrakis(dimethylamino)diboron and anhydrous toluene.
-
Add a solution of pinacol in anhydrous toluene to the flask.
-
Cool the flask in an ice-water bath.
-
Slowly add an ethereal solution of hydrogen chloride dropwise over 2 hours. A white precipitate of dimethylamine hydrochloride will form.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 4 hours.
-
Filter the mixture to remove the dimethylamine hydrochloride precipitate.
-
Concentrate the filtrate using a rotary evaporator to obtain a white solid.
-
Dissolve the solid in pentane and filter again to remove any remaining solid.
-
Wash the pentane solution with water and then dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate.
-
Recrystallize the resulting solid from a minimal amount of hot pentane. Cool to -30 °C to induce crystallization.
-
Collect the crystals by filtration and wash with cold pentane.
Visualizations
Caption: General workflow for the synthesis of Bis(pinacolato)diboron (B2pin2).
Caption: Troubleshooting decision tree for low yield in diborane(4) precursor synthesis.
References
troubleshooting low yields in Diborane(4) functionalization reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in diborane(4) functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: My diborane(4) functionalization reaction has a low yield. What are the most common initial checks I should perform?
When troubleshooting a low-yield reaction, a systematic evaluation of your experimental setup and reagents is crucial. Start by verifying the following:
-
Purity and Integrity of Reagents: Confirm the purity of your diborane(4) reagent (e.g., bis(pinacolato)diboron, B₂pin₂), substrate, catalyst, ligand, and base. Impurities can poison the catalyst or lead to unwanted side reactions. While B₂pin₂ is generally not moisture-sensitive and can be handled in air, other reagents might be.[1] For instance, the quality of the diborane reagent can significantly impact the reaction outcome.[2]
-
Anhydrous and Inert Conditions: Many catalytic borylation reactions are sensitive to air and moisture. Ensure your glassware is oven- or flame-dried and that the reaction is performed under a properly maintained inert atmosphere (e.g., nitrogen or argon).[3][4] Solvents should be anhydrous and degassed.
-
Reaction Setup and Temperature: Double-check your reaction setup for any leaks. Verify that the reaction temperature is accurate and stable, as temperature fluctuations can affect reaction rates and selectivity.
Q2: How does the quality of the diborane(4) reagent, such as bis(pinacolato)diboron (B₂pin₂), affect my reaction yield?
The purity of the diborane(4) reagent is critical. Impurities in B₂pin₂ can originate from its synthesis or degradation over time. These impurities can act as catalyst poisons or participate in side reactions, leading to lower yields of the desired product. It is advisable to use B₂pin₂ from a reliable commercial source or to purify it according to established procedures if you suspect its quality is compromised.[5][6][7]
Q3: My yield is still low after checking my reagents and setup. What reaction parameters should I consider optimizing?
If the initial checks do not resolve the issue, a systematic optimization of the reaction conditions is the next step. Key parameters to investigate include:
-
Catalyst and Ligand: The choice of catalyst and ligand is crucial and often substrate-dependent. For example, in Miyaura borylation, palladium catalysts with specific phosphine ligands are common.[8] For C-H borylation, iridium and rhodium catalysts are frequently used.[9][10] Varying the catalyst precursor or the ligand can have a significant impact on the yield.
-
Base: The choice and stoichiometry of the base can be critical. In many palladium-catalyzed borylations, potassium acetate (KOAc) is used.[8] Ensure the base is dry and of high purity.
-
Solvent: The solvent can influence the solubility of the reagents and the stability of the catalytic species. Common solvents for borylation reactions include toluene, dioxane, and DMF. Trying different anhydrous solvents can sometimes improve yields.
-
Concentration: The concentration of the reactants can affect the reaction kinetics. In some cases, higher concentrations can be beneficial, while in others, more dilute conditions may be required to minimize side reactions.
-
Reaction Time and Temperature: Monitor the reaction progress by techniques like TLC or GC-MS to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields of the isolated product. The reaction temperature may also need optimization.
Q4: I am observing the formation of multiple byproducts. What are some common side reactions in diborane(4) functionalizations?
Side reactions can significantly reduce the yield of your desired product. Some common side reactions include:
-
Protodeborylation: This is the cleavage of the newly formed C-B bond by a proton source (e.g., water, alcohols). This can be a significant issue if the reaction is not sufficiently anhydrous or if the substrate contains acidic protons.
-
Homocoupling: Homocoupling of the starting materials can occur, leading to undesired symmetrical products.
-
Decomposition of Reagents or Catalyst: The diborane(4) reagent, the catalyst, or the product may be unstable under the reaction conditions, leading to decomposition. Some diborane(4) compounds can be unstable in solution at room temperature.[11]
-
Reaction with Solvent: In some cases, the solvent can react with the catalyst or reagents.
Q5: How can I improve the isolation and purification of my borylated product?
Borylated products, particularly boronic esters, can sometimes be challenging to purify. Here are some tips:
-
Workup: Use a careful aqueous workup to remove inorganic salts. Be mindful that some boronic esters can be sensitive to hydrolysis, especially under acidic or basic conditions.
-
Chromatography: Column chromatography on silica gel is a common method for purification. However, the Lewis acidic nature of silica gel can sometimes lead to degradation of the product. Using a less acidic stationary phase or deactivating the silica gel with a base (e.g., triethylamine) can be beneficial.
-
Crystallization: If the product is a solid, recrystallization can be an effective purification method.
Troubleshooting Low Yields: A Summary Table
| Potential Issue | Possible Cause | Recommended Action |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst and ligand. Consider a different catalyst/ligand system. |
| Poor quality diborane(4) reagent | Use a new bottle of reagent or purify the existing one.[2][5][6][7] | |
| Insufficiently inert atmosphere | Ensure all glassware is dry and the system is properly purged with an inert gas.[3][4][12] | |
| Incorrect reaction temperature | Optimize the reaction temperature. Monitor with an internal thermometer. | |
| Inappropriate solvent | Screen different anhydrous, degassed solvents. | |
| Inactive base | Use a freshly opened or dried base. | |
| Formation of Byproducts | Presence of water or protic impurities | Use anhydrous solvents and reagents. Add a drying agent if compatible. |
| Air (oxygen) contamination | Ensure a robust inert atmosphere throughout the reaction. | |
| Incorrect stoichiometry | Carefully check the molar ratios of all reactants. | |
| Side reactions (e.g., homocoupling) | Adjust reaction temperature, concentration, or catalyst/ligand ratio. | |
| Product Decomposition | Instability on silica gel | Deactivate silica gel with a base or use a different purification method (e.g., crystallization, distillation). |
| Hydrolysis during workup | Minimize contact with water and avoid strongly acidic or basic conditions. | |
| Thermal instability | Purify at a lower temperature if possible. |
Experimental Protocols
General Protocol for Setting Up a Reaction Under Inert Atmosphere
Many diborane(4) functionalization reactions require strict anhydrous and oxygen-free conditions.[3][4]
-
Glassware Preparation: Oven-dry all glassware (e.g., round-bottom flask, condenser) at >120 °C for at least 4 hours, or flame-dry under vacuum. Allow the glassware to cool to room temperature under a stream of inert gas (nitrogen or argon).
-
Assembling the Apparatus: Quickly assemble the glassware while still hot and immediately place it under a positive pressure of inert gas. This can be achieved using a Schlenk line or by attaching a balloon filled with inert gas.[12]
-
Purging the System: Evacuate the assembled apparatus and backfill with inert gas. Repeat this cycle three times to ensure the removal of all air and moisture.
-
Adding Reagents: Add solid reagents (e.g., catalyst, base, diborane(4) reagent if solid) to the reaction flask under a positive flow of inert gas.
-
Adding Solvents and Liquid Reagents: Add anhydrous, degassed solvents and liquid reagents via a syringe or cannula through a rubber septum.[12]
-
Maintaining Inert Atmosphere: Maintain a positive pressure of inert gas throughout the reaction, either by using a balloon or a bubbler connected to the inert gas line.
Representative Protocol for Miyaura Borylation of an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 mmol), the palladium catalyst (e.g., PdCl₂(dppf), 1-3 mol%), and the base (e.g., KOAc, 3.0 mmol) under an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, 0.1-0.2 M) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or by crystallization to afford the desired arylboronic ester.
Visual Troubleshooting Guides
References
- 1. How to prepare Bis(pinacolato)diboron?_Chemicalbook [chemicalbook.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry-online.com [chemistry-online.com]
- 5. Bis(pinacolato)diboron: Synthesis and applications_Chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN102617623A - Method for synthesizing bis(pinacolato)diboron - Google Patents [patents.google.com]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
- 9. Borylation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Reactivity of highly Lewis acidic diborane(4) towards pyridine and isocyanide: formation of boraalkene–pyridine complex and ortho-functionalized pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Bis(pinacolato)diboron (B2pin2) vs. Diborane(6)
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, boron-containing reagents are indispensable tools for the construction of complex molecules. Among these, bis(pinacolato)diboron (B2pin2) and diborane(6) (B2H6) are two prominent reagents, each exhibiting unique reactivity profiles that enable a diverse range of chemical transformations. While both are sources of boron, their structural and electronic differences lead to distinct applications in organic synthesis. This guide provides an objective comparison of the reactivity of B2pin2 and diborane(6), supported by experimental data, to aid researchers in selecting the appropriate reagent for their specific synthetic needs.
It is important to clarify the nomenclature used in this guide. "Diborane(4)" refers to a class of compounds with a B-B single bond and the general formula B2X4. The parent compound, B2H4, is a transient species not commonly used as a laboratory reagent. In contrast, bis(pinacolato)diboron (B2pin2) is a stable, commercially available, and widely used derivative of diborane(4). "Diborane(6)," with the formula B2H6, is the dimer of borane (BH3) and is the common reagent referred to simply as "diborane" in many synthetic contexts. This guide will compare the reactivity of the stable diborane(4) derivative, B2pin2, with that of diborane(6) (as a source of BH3), highlighting the distinct chemical transformations each reagent facilitates.
At a Glance: Key Differences in Reactivity
| Feature | Bis(pinacolato)diboron (B2pin2) | Diborane(6) (B2H6) |
| Primary Reactivity | Source of nucleophilic or electrophilic boryl groups (-Bpin) | Hydroborating agent (adds B-H across double/triple bonds) |
| Key Bond Involved | B-B bond cleavage | B-H bond addition |
| Common Applications | Miyaura borylation, C-H borylation, reduction, diboration | Hydroboration-oxidation, reduction of specific functional groups |
| Stability | Colorless solid, stable in air and moisture[1] | Colorless, highly flammable gas, reacts with moisture |
Borylation Reactions
A cornerstone of modern synthetic chemistry, borylation reactions introduce a boryl group into an organic molecule, which can then be further functionalized, most notably in Suzuki-Miyaura cross-coupling reactions. B2pin2 is the premier reagent for this purpose.
Miyaura Borylation of Aryl Halides
The palladium-catalyzed cross-coupling of B2pin2 with aryl or vinyl halides is a powerful method for the synthesis of aryl- and vinylboronates.
Table 1: Comparison of Borylation of Aryl Halides
| Substrate | Reagent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | B2pin2 | PdCl2(dppf) | KOAc | Dioxane | 80 | 8 | 85 | J. Org. Chem. 1995, 60, 7508-7510 |
| 4-Chlorotoluene | B2pin2 | Pd(dba)2 / PCy3 | KOAc | Dioxane | 80 | 16 | 76 | J. Am. Chem. Soc. 2002, 124, 390-391 |
| 1-Bromonaphthalene | B2pin2 | PdCl2(dppf) | KOAc | Dioxane | 80 | 2 | 95 | J. Org. Chem. 1995, 60, 7508-7510 |
Diborane(6) does not participate in this type of transformation as it lacks the B-B bond necessary for the catalytic cycle.
Experimental Protocol: Miyaura Borylation
A flame-dried flask is charged with the aryl halide (1.0 mmol), B2pin2 (1.1 mmol), potassium acetate (1.5 mmol), and PdCl2(dppf) (0.03 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous dioxane (5 mL) is added, and the mixture is heated at 80 °C for the specified time. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Reduction Reactions
Both B2pin2 and diborane(6) can act as reducing agents, but they exhibit different chemoselectivities.
Reduction of Functional Groups
Diborane(6) is a versatile reducing agent, particularly effective for the reduction of carboxylic acids to alcohols. B2pin2, often in combination with a base or a catalyst, can also effect reductions, sometimes with unique chemoselectivity.
Table 2: Comparative Reduction of Functional Groups
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| Benzoic Acid | Diborane(6) | THF, 25 °C, 1 h | Benzyl alcohol | >95 | N/A (General Knowledge) |
| Nitrobenzene | B2pin2 | KOtBu, i-PrOH, 110 °C, 2 h | Aniline | 96 | Org. Lett. 2016, 18, 2774-2776 |
| Benzofuran-2-yl(phenyl)methanone | B2pin2 | CuCl, NaOtBu, Toluene, 80 °C, 12 h | Benzofuran-2-yl(phenyl)methanol | 95 | J. Org. Chem. 2017, 82, 7147-7154 |
Experimental Protocol: Reduction of a Nitroarene with B2pin2
To a solution of the nitroarene (1.0 mmol) in isopropanol (5 mL) are added B2pin2 (1.2 mmol) and potassium tert-butoxide (1.5 mmol). The mixture is stirred at 110 °C for 2 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Experimental Protocol: Reduction of a Carboxylic Acid with Diborane(6)
A solution of the carboxylic acid (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) is cooled to 0 °C under an inert atmosphere. A 1.0 M solution of borane-THF complex (1.0 mL, 1.0 mmol of BH3) is added dropwise. The reaction mixture is stirred at room temperature for 1-3 hours. The reaction is then carefully quenched by the slow addition of methanol, followed by water. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to afford the alcohol.
Addition Reactions to Unsaturated Bonds
The addition of boron-containing species across carbon-carbon multiple bonds is a powerful method for the functionalization of alkenes and alkynes. Here, the reactivity of B2pin2 and diborane(6) is fundamentally different.
Hydroboration with Diborane(6)
Diborane(6) readily undergoes hydroboration, the addition of a B-H bond across a C=C or C≡C bond. This reaction is a cornerstone of organic synthesis, particularly when followed by oxidation to produce alcohols (hydroboration-oxidation).
Diboration with B2pin2
B2pin2, in the presence of a transition metal catalyst (e.g., platinum, copper, or rhodium), undergoes diboration, where the B-B bond adds across a multiple bond, installing two boryl groups.
Table 3: Comparative Addition Reactions to Alkenes
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| 1-Octene | Diborane(6) then H2O2, NaOH | THF, 0 °C to rt | 1-Octanol | ~90 | N/A (General Knowledge) |
| Styrene | B2pin2 | [Pt(dba)2], PCy3, Toluene, 50 °C, 16 h | 1,2-Bis(pinacolato)boryl-1-phenylethane | 86 | J. Am. Chem. Soc. 1993, 115, 5861-5862 |
Experimental Protocol: Hydroboration-Oxidation of an Alkene
To a solution of the alkene (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere is added a 1.0 M solution of borane-THF complex (0.33 mL, 0.33 mmol of BH3) dropwise. The mixture is stirred at room temperature for 1 hour. The reaction is then cooled to 0 °C, and a 3 M aqueous solution of sodium hydroxide (1 mL) is added, followed by the slow, dropwise addition of 30% hydrogen peroxide (1 mL). The mixture is stirred at room temperature for 1 hour, then extracted with diethyl ether. The organic layer is washed, dried, and concentrated to give the alcohol.
Experimental Protocol: Diboration of an Alkyne with B2pin2
A mixture of the alkyne (1.0 mmol), B2pin2 (1.1 mmol), and a platinum catalyst such as Pt(dba)2 (0.02 mmol) is placed in a flask under an inert atmosphere. Anhydrous toluene (5 mL) is added, and the mixture is stirred at the specified temperature for the required time. After completion, the solvent is removed under reduced pressure, and the residue is purified by chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the fundamental differences in the reaction pathways of B2pin2 and diborane(6).
Figure 1: Catalytic cycle for the Miyaura borylation using B2pin2.
References
Unraveling Diborane(4) Reactivity: A Comparative Guide to Computationally Validated Reaction Mechanisms
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of diborane(4) compounds is crucial for their application in synthesis and catalysis. This guide provides an objective comparison of computationally validated reaction mechanisms of diborane(4), supported by experimental data. We delve into the critical aspects of B-B bond activation and reactions with small molecules, presenting quantitative data, detailed experimental protocols, and clear visualizations of the reaction pathways.
Diborane(4) compounds have emerged as versatile reagents in modern chemistry, yet their reactivity can be complex and multifaceted. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the underlying mechanisms governing their transformations. This guide bridges the gap between theoretical predictions and experimental observations, offering a clear and concise overview for researchers navigating this dynamic field.
B-B Bond Activation: The Gateway to Diborane(4) Reactivity
The activation of the boron-boron (B-B) single bond is a key step in many reactions involving diborane(4) compounds. This activation can be achieved through various strategies, including the use of Lewis bases, which coordinate to the boron centers and facilitate B-B bond cleavage.
Lewis Base-Mediated B-B Bond Homolysis
Computational studies have predicted that Lewis bases can induce the homolytic cleavage of the B-B bond in diborane(4) to generate boryl radicals.[1] DFT calculations on the interaction of 4-cyanopyridine with a diborane(4) compound revealed that the cooperative coordination of two Lewis base molecules to the two boron atoms significantly lowers the activation energy for B-B bond cleavage.[1]
Experimental Validation:
The computational prediction of Lewis base-induced B-B bond homolysis has been experimentally verified. The reaction of a diborane(4) compound with 4-cyanopyridine at mild conditions was shown to generate pyridine-stabilized boryl radicals, which were subsequently trapped and characterized.[1] This experimental evidence provides strong support for the computationally derived mechanism.
Experimental Protocol: Lewis Base-Induced B-B Bond Cleavage
A solution of the diborane(4) compound in a suitable solvent (e.g., benzene) is treated with an excess of the Lewis base (e.g., 4-cyanopyridine). The reaction is typically carried out at room temperature and monitored by spectroscopic techniques such as NMR and EPR for the detection of radical species. The products can be isolated and characterized using standard laboratory procedures.[1]
Reactions with Small Molecules: A Frontier of Diborane(4) Chemistry
The reactivity of highly Lewis-acidic diborane(4) compounds towards small molecules like dihydrogen (H₂) and carbon monoxide (CO) has been a subject of intense investigation, with computational studies playing a pivotal role in understanding the intricate reaction pathways.
Reaction with Dihydrogen (H₂)
Tetra(o-tolyl)diborane(4) has been shown to react with H₂ at room temperature, leading to the cleavage of both the H-H and B-B bonds to afford a diarylhydroborane.[2] DFT calculations were instrumental in elucidating the reaction mechanism, suggesting a transition state with significant diarylborylanion character.[2]
Computational Details:
DFT calculations were performed to map the potential energy surface of the reaction. The calculations revealed a low-energy pathway involving the coordination of H₂ to one of the boron centers, followed by heterolytic cleavage of the H-H bond and concomitant B-B bond scission.[2]
// Node styles reactant [fillcolor="#F1F3F4", fontcolor="#202124"]; ts [shape="doublecircle", fillcolor="#EA4335", fontcolor="#FFFFFF", label="TS"]; intermediate [fillcolor="#FBBC05", fontcolor="#202124"]; product [fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes R [class="reactant", label="Diborane(4) + H₂"]; TS1 [class="ts"]; P [class="product", label="2 x Diarylhydroborane"];
// Edges R -> TS1 [label="ΔG‡"]; TS1 -> P;
// Graph attributes graph [bgcolor="#FFFFFF", label="Figure 1: Reaction of Diborane(4) with H₂", labelloc="b", fontcolor="#202124", fontsize="12", size="7.6,5"]; } .
Figure 1: Reaction of Diborane(4) with H₂
Experimental Protocol: Reaction of Tetra(o-tolyl)diborane(4) with H₂
A solution of tetra(o-tolyl)diborane(4) in an inert solvent such as hexane is exposed to an atmosphere of hydrogen gas (1 bar) at room temperature. The progress of the reaction can be monitored by ¹¹B NMR spectroscopy. The resulting diarylhydroborane can be isolated and characterized by standard spectroscopic methods and X-ray crystallography.[2]
Reaction with Carbon Monoxide (CO)
The reaction of diborane(4) with carbon monoxide presents a more complex scenario, with computational studies revealing multiple possible pathways. For unsymmetrical diborane(4) compounds like pinB-BMes₂, DFT calculations have identified a favorable pathway involving the initial coordination of CO to the more electrophilic boron center, followed by a nucleophilic 1,2-migration of a mesityl group.[3]
Experimental Workflow for CO Reactivity Studies
// Nodes start [label="Prepare Diborane(4) solution"]; expose_co [label="Expose to CO atmosphere"]; monitor [label="Monitor reaction (NMR, IR)"]; isolate [label="Isolate product(s)"]; characterize [label="Characterize (X-ray, MS)"]; end [shape="ellipse", label="End"];
// Edges start -> expose_co; expose_co -> monitor; monitor -> isolate; isolate -> characterize; characterize -> end;
// Graph attributes graph [bgcolor="#FFFFFF", label="Figure 2: Workflow for CO Reaction", labelloc="b", fontcolor="#202124", fontsize="12", size="7.6,5"]; } .
Figure 2: Workflow for CO Reaction
Quantitative Data Comparison:
The following table summarizes key computational and experimental data for the reactions of diborane(4) compounds.
| Reaction | Diborane(4) Compound | Computational Method | Calculated Parameter | Value | Experimental Observation | Reference |
| B-B Homolysis | Generic Diborane(4) | DFT | Activation Energy Barrier | Lowered by Lewis Base | Formation of boryl radicals detected by EPR | [1] |
| Reaction with H₂ | Tetra(o-tolyl)diborane(4) | DFT | LUMO Energy | Low | Cleavage of H-H and B-B bonds at room temperature | [2] |
| Reaction with CO | pinB-BMes₂ | DFT | Most Favorable Pathway | CO coordination to BMes₂ | Formation of CO insertion products | [3] |
| Comparison of B₂cat₂ vs. B₂pin₂ in Diboration | B₂cat₂ and B₂pin₂ | DFT | Transmetalation Barrier (with (NHC)Cu-R) | Lower for B₂cat₂ | B₂cat₂ exhibits higher reactivity in Cu(I)-catalyzed diboration | [4] |
Comparative Analysis of Diborane(4) Reagents
The reactivity of diborane(4) compounds is highly dependent on their substituents. For instance, DFT calculations have shown that bis(catecholato)diboron (B₂cat₂) is more reactive than bis(pinacolato)diboron (B₂pin₂) in copper(I)-catalyzed alkene diboration reactions. This enhanced reactivity is attributed to the greater electrophilicity/Lewis acidity of B₂cat₂, which significantly lowers the energy barrier for the product-forming transmetalation step.[4]
The synergy between computational and experimental chemistry has been instrumental in advancing our understanding of diborane(4) reaction mechanisms. This guide highlights how theoretical calculations can accurately predict and rationalize the reactivity of these versatile compounds, providing a solid foundation for their application in complex chemical syntheses. The presented data and protocols offer a valuable resource for researchers seeking to harness the full potential of diborane(4) chemistry.
References
A Comparative Guide to the Experimental Evidence for Bridged vs. Classical Diborane(4) Structures
For Researchers, Scientists, and Drug Development Professionals
The structure of diborane(4) (B₂H₄), a fleeting and highly reactive molecule, has been a subject of significant scientific inquiry. Theoretical models have proposed two primary structural isomers: a "classical" ethane-like structure with a direct boron-boron single bond (in either eclipsed D₂h or staggered D₂d symmetry) and a "bridged" structure featuring two hydrogen atoms forming three-center, two-electron (3c-2e) bonds between the boron atoms (C₂v symmetry). Due to the instability of the parent B₂H₄ molecule, experimental evidence has been ingeniously gathered through studies on the isolated parent molecule under cryogenic conditions and on chemically stabilized diborane(4) derivatives. This guide provides an objective comparison of the experimental data supporting each structural motif.
Experimental Evidence for the Bridged Diborane(4) Structure
The most compelling evidence for a bridged structure for the parent diborane(4) molecule comes from matrix isolation infrared spectroscopy. This technique, combined with crystallographic studies of stabilized derivatives, strongly supports the existence and stability of the B-H-B bridged motif.
Infrared Spectroscopy of Matrix-Isolated B₂H₄
In a landmark study, the parent B₂H₄ molecule was generated by the far-ultraviolet irradiation of diborane(6) (B₂H₆) dispersed in solid neon at 3 K.[1][2][3] The infrared absorption spectra of the product were meticulously analyzed. The observed spectral patterns, particularly the number of bands and their isotopic shifts upon substitution with ¹⁰B and deuterium (D), were consistent with quantum-chemical calculations for a C₂v structure containing two bridging B-H-B bonds and two terminal B-H bonds. This work provides the first direct experimental identification of the parent B₂H₄ and establishes its bridged nature.[4]
Experimental Protocol: Matrix Isolation IR Spectroscopy The experiment involved the photolysis of diborane(6) dispersed in solid neon at approximately 3 K.[1][2] A sample of B₂H₆ mixed with a large excess of neon gas (e.g., 1:1000 ratio) was deposited onto a cryogenic window.[3] This matrix was then irradiated with tunable far-ultraviolet light from a synchrotron source.[1][4] Infrared spectra were recorded before and after photolysis. The identification of B₂H₄ was confirmed by observing the characteristic triplet patterns in the spectra arising from the natural abundance of boron isotopes (¹¹B₂-B₂H₄, ¹¹B¹⁰B-B₂H₄, and ¹⁰B₂-B₂H₄).[5] Further confirmation was obtained by performing the same experiment with deuterated diborane(6) to analyze the corresponding isotopic shifts in the vibrational frequencies of B₂D₄.
Table 1: Experimental and Calculated IR Frequencies (cm⁻¹) for Bridged ¹¹B₂H₄
| Vibrational Mode | Symmetry | Experimental Wavenumber (cm⁻¹)[1] | Calculated Wavenumber (cm⁻¹)[1] | Description |
|---|---|---|---|---|
| ν₂ | A₁ | 2588.6 | 2590.2 | B-Hterminal symmetric stretch |
| ν₃ | A₁ | 1206.6 | 1207.2 | B-Hbridge bend |
| ν₅ | A₂ | 1047.4 | 1045.2 | B-Hbridge torsion |
| ν₈ | B₁ | 2623.5 | 2624.9 | B-Hterminal antisymmetric stretch |
| ν₁₀ | B₂ | 1591.2 | 1591.2 | B-Hbridge antisymmetric stretch |
| ν₁₁ | B₂ | 1060.9 | 1059.0 | B-Hbridge wag |
| ν₁₂ | B₂ | 827.6 | 828.6 | B-Hterminal wag |
X-ray and Neutron Diffraction of Stabilized Bridged Derivatives
While the parent B₂H₄ is too unstable for crystallographic analysis, researchers have successfully synthesized and characterized stable derivatives featuring the doubly hydrogen-bridged core. A key example is EindB(μ-H)₂BEind, where "Eind" is a bulky organic group (1,1,3,3,5,5,7,7-octaethyl-s-hydrindacen-4-yl) that sterically protects the reactive B-H-B unit.[1][6][7]
Single-crystal X-ray diffraction of this compound revealed a butterfly-shaped B₂(μ-H)₂ core with a remarkably short B-B distance of 1.4879(7) Å, significantly shorter than a typical B-B single bond (~1.72 Å).[7] Subsequent neutron diffraction studies on a deuterated analogue provided precise locations of the bridging deuterium atoms, confirming the bridged structure.[8] These studies provide incontrovertible proof that the doubly hydrogen-bridged diborane(4) framework is a viable and stable bonding arrangement.[6][7]
Experimental Protocol: Single-Crystal X-ray and Neutron Diffraction For X-ray diffraction, a suitable single crystal of the stabilized diborane(4) derivative was grown and mounted on a diffractometer.[7] The crystal was kept at low temperature while being irradiated with monochromatic X-rays. The diffraction pattern was collected and analyzed to solve the molecular structure. For neutron diffraction, a large single crystal of the ¹¹B-labeled and deuterated compound was used.[8] The experiment was performed on a neutron diffractometer (like the SXD at ISIS), which allows for the precise determination of the positions of light atoms like hydrogen and deuterium, a task that is challenging for X-ray diffraction.[8]
Table 2: Key Structural Parameters of a Stabilized Doubly H-Bridged Diborane(4) Derivative
| Parameter | X-ray Diffraction[7] | Neutron Diffraction (Deuterated)[8] | Description |
|---|---|---|---|
| B-B distance | 1.4879(7) Å | 1.483(3) Å | Short distance suggesting multiple bond character |
| B-Hbridge distance | ~1.31 Å (avg) | ~1.36 Å (avg) | Typical for B-H-B bridges |
| C-B-B angle | 178.92(4)° | N/A | Nearly linear geometry around the B-B axis |
| Dihedral Angle (BHB/BHB) | 113(1)° | N/A | "Butterfly" shape of the B₂(μ-H)₂ core |
Experimental Evidence for Classical Diborane(4) Structures
While evidence for the bridged parent B₂H₄ is strong, the classical structure, featuring a direct B-B single bond, has also been experimentally realized in derivatives where the boron atoms are stabilized by Lewis bases. This demonstrates that the structural preference of the diborane(4) core is highly sensitive to its chemical environment.
X-ray Crystallography of Base-Stabilized Derivatives
Recent work has shown that reacting 2-mercaptopyridine with [BH₃·THF] can produce a doubly base-stabilized diborane(4) species.[9] A single-crystal X-ray diffraction study of this compound unequivocally shows a classical structure with a direct B-B single bond and no bridging hydrogens. The boron atoms are four-coordinate, being bonded to each other, a terminal hydrogen, a nitrogen atom, and a sulfur atom from the chelating ligands.[9] This demonstrates that when the electron deficiency of the boron centers is satisfied by coordination with Lewis bases, a classical ethane-like B-B bond is favored.
Experimental Protocol: Single-Crystal X-ray Diffraction The protocol is analogous to that described for the bridged derivatives. A single crystal of the base-stabilized diborane(4) compound was synthesized and its structure was determined by analyzing its X-ray diffraction pattern.[9]
Table 3: Key Structural Parameters of a Base-Stabilized Classical Diborane(4) Derivative[9]
| Parameter | Value | Description |
|---|---|---|
| B-B distance | 1.696(4) Å | Consistent with a B-B single bond |
| B-N distance | 1.600(3) Å | Dative bond from nitrogen to boron |
| B-S distance | 1.940(3) Å | Covalent bond from boron to sulfur |
| B-Hterminal | Yes | Contains terminal B-H bonds |
| B-Hbridge | No | Lacks bridging hydrogen atoms |
Logical Framework: Investigating Diborane(4) Structures
Caption: Logical workflow for the structural determination of Diborane(4).
Conclusion
The experimental evidence paints a nuanced picture of the structure of diborane(4). For the transient parent molecule, B₂H₄, matrix isolation infrared spectroscopy provides strong evidence for a doubly hydrogen-bridged (C₂v) structure.[1] However, the classical structure, featuring a direct B-B single bond, is not merely a theoretical curiosity. It is readily formed and can be isolated in derivatives where the inherent electron deficiency of the boron atoms is alleviated by coordination to Lewis bases.[9]
Therefore, it is most accurate to state that while the ground state of the parent B₂H₄ molecule is bridged, the diborane(4) framework is structurally versatile. The presence or absence of hydrogen bridges is dictated by the electronic stabilization provided by the substituents on the boron atoms. This dichotomy between the bridged and classical forms makes the chemistry of diborane(4) a rich field for continued investigation.
References
- 1. Identification of diborane(4) with bridging B–H–B bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of diborane(4) with bridging B-H-B bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Identification of diborane(4) with bridging B–H–B bonds - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02586A [pubs.rsc.org]
- 7. A stable doubly hydrogen-bridged butterfly-shaped diborane(4) compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ISIS Butterflies and bridges [isis.stfc.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
comparative study of Lewis acidity in different Diborane(4) derivatives
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the Lewis acidity of diborane(4) derivatives is crucial for their application in catalysis and organic synthesis. This guide provides an objective comparison of the Lewis acidity of various diborane(4) compounds, supported by experimental and computational data, to aid in the rational selection of these reagents.
The Lewis acidity of diborane(4) compounds, which possess a boron-boron single bond, is a key determinant of their reactivity. This acidity arises from the vacant p-orbitals on the boron atoms, which can accept electron density from Lewis bases. The nature of the substituents on the boron atoms significantly modulates this acidity, leading to a wide spectrum of reactivity. Generally, aryl-substituted diborane(4) derivatives exhibit enhanced Lewis acidity compared to their alkoxy-substituted counterparts. This is attributed to the electron-withdrawing nature of the aryl groups, which increases the electrophilicity of the boron centers.
Quantitative Comparison of Lewis Acidity
To provide a clear and quantitative comparison, the Lewis acidity of various diborane(4) derivatives can be assessed using several experimental and computational methods. The most common metrics include the Gutmann-Beckett Acceptor Number (AN), determined by ³¹P NMR spectroscopy, and calculated values such as Fluoride Ion Affinity (FIA) and Hydride Ion Affinity (HIA).
| Diborane(4) Derivative | Substituent Type | Lewis Acidity Metric | Value | Reference Compound | Value |
| B₂pin₂ (Bis(pinacolato)diboron) | Alkoxy | Qualitative | Less Lewis Acidic | B₂(o-tol)₄ | More Lewis Acidic |
| B₂cat₂ (Bis(catecholato)diboron) | Aryloxy | Qualitative | More Lewis Acidic | B₂pin₂ | Less Lewis Acidic |
| pinB-BMes₂ | Mixed Alkoxy/Aryl | Qualitative | More Lewis Acidic | B₂pin₂ | Less Lewis Acidic |
| B₂(o-tol)₄ (Tetra(o-tolyl)diborane(4)) | Aryl | Reduction Potential vs. Fc/Fc⁺ | -2.1 V | pinB-BMes₂ | -2.5 V[1] |
The higher electrophilicity of B₂(o-tol)₄ compared to pinB-BMes₂ is indicated by its less negative reduction potential.[1] This trend is consistent with the general observation that aryl substituents enhance the Lewis acidity of the diborane(4) core more effectively than alkoxy substituents. The increased Lewis acidity of B₂cat₂ relative to B₂pin₂ is also well-established and influences its reactivity in processes like copper-catalyzed diboration reactions.
Experimental and Computational Protocols
The determination of Lewis acidity relies on precise experimental and computational methods.
The Gutmann-Beckett Method
This experimental technique provides a measure of the Lewis acidity of a substance in solution.[2][3] It utilizes a probe molecule, typically triethylphosphine oxide (Et₃PO), which is a Lewis base.[2][3] The interaction of the Lewis acid with the oxygen atom of Et₃PO leads to a change in the electronic environment of the phosphorus atom, which can be observed as a downfield shift in the ³¹P NMR spectrum.[2][3] The magnitude of this shift, denoted as Δδ(³¹P), is directly proportional to the Lewis acidity. From this shift, an Acceptor Number (AN) can be calculated, providing a quantitative scale for Lewis acidity.[2]
Experimental Protocol:
-
A solution of the Lewis acid (e.g., a diborane(4) derivative) of a known concentration is prepared in a suitable anhydrous, non-coordinating deuterated solvent (e.g., C₆D₆ or CD₂Cl₂).
-
An equimolar amount of the Lewis base probe, Et₃PO, is added to the solution.[4][5]
-
The ³¹P NMR spectrum of the resulting adduct is recorded.
-
The chemical shift of the adduct (δ_complex) is compared to the chemical shift of free Et₃PO (δ_free) in the same solvent.
-
The change in chemical shift (Δδ = δ_complex - δ_free) is calculated.
-
The Acceptor Number (AN) is then calculated using the formula: AN = 2.21 × (δ_sample − 41.0), where 41.0 ppm is the chemical shift of Et₃PO in the non-Lewis acidic solvent hexane.[2]
Computational Fluoride Ion Affinity (FIA)
Fluoride ion affinity is a theoretical measure of Lewis acidity, defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.[6] A higher FIA value indicates a stronger Lewis acid.
Computational Protocol:
-
The geometries of the Lewis acid (the diborane(4) derivative) and its fluoride adduct are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like M06-2X and a suitable basis set (e.g., 6-31G(d)).[6]
-
Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermochemical data.
-
The electronic energies of the optimized structures are calculated.
-
The FIA is then calculated as the difference in enthalpy between the Lewis acid and its fluoride adduct. Isodesmic reactions are often employed to improve the accuracy of the calculated FIA values by ensuring cancellation of systematic errors in the calculations.[7]
Logical Relationships and Workflows
The relationship between the structure of a diborane(4) derivative and its Lewis acidity, as well as the general workflow for its determination, can be visualized.
References
Unveiling the Architecture of Diborane(4) Adducts: A Comparative Guide to X-ray Crystallography Validation
The definitive confirmation of the molecular structure of novel Diborane(4) adducts relies heavily on the robust technique of single-crystal X-ray crystallography. This guide provides a comparative analysis of crystallographic data for a series of Diborane(4) adducts, offering researchers, scientists, and drug development professionals a comprehensive resource for structural validation. Detailed experimental protocols and a comparison with alternative analytical methods are also presented to aid in the selection of appropriate characterization techniques.
Diborane(4) compounds, characterized by a boron-boron single bond, and their adducts with Lewis bases are of significant interest due to their unique reactivity and potential applications in synthesis and materials science.[1] The precise determination of their three-dimensional structure is paramount for understanding their bonding, stability, and reaction mechanisms. Single-crystal X-ray diffraction stands as the gold standard for this purpose, providing unambiguous atomic coordinates and geometric parameters.[2][3]
Comparative Analysis of Diborane(4) Adduct Structures
The structural parameters of Diborane(4) adducts, particularly the B-B bond length, are highly sensitive to the nature of the substituents on the boron atoms and the coordinating Lewis base. The following table summarizes key crystallographic data for a selection of Diborane(4) adducts, allowing for a direct comparison of their molecular geometries.
| Compound/Adduct | B-B Bond Length (Å) | Other Key Bond Lengths (Å) | Key Bond/Torsion Angles (°) | Reference |
| B2(o-tol)4 | - | - | Torsion Angle (C-B-B-C): -96.6 | [1] |
| B2(1,2-O2C6H4)2(mpy) | - | - | - | [2] |
| B2(1,2-S2C6H4)2(mpy) | - | - | - | [2] |
| B2(1,2-S2C6H4)2(PMe2Ph) | - | - | - | [2] |
| B2(1,2-S2C6H4)2(PEt3) | - | - | - | [2] |
| 1,1-diaryl-2,2-dihalodiborane(4) with DMAP (bis-adduct) | - | - | - | [4] |
| [HB(μ-hpp)]2 | - | B-N: 1.600(3), B-S: 1.940(3) | S1–B1–B2: 103.20(18) | [4] |
| Doubly base-stabilized diborane(4) species 1 | 1.696(4) | B-N: 1.600(3), B-S: 1.940(3) | S1–B1–B2: 103.20(18) | [4] |
| Borato-boronium species 2 | 1.728(10) | S-B: 1.930(9), 1.938(7), N-B: 1.589(7), 1.616(8) | N3–B1–N4: 108.3(4) | [4] |
Note: The table is populated with data explicitly found in the provided search results. A more comprehensive table would require access to the full text of these and other relevant publications.
The Power of X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure of Diborane(4) adducts, other analytical techniques offer complementary information, particularly regarding the behavior of these compounds in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 11B NMR is a powerful tool for characterizing boron-containing compounds in solution. It provides information about the coordination environment of the boron atoms. For instance, the formation of Lewis base adducts often results in a significant upfield shift in the 11B NMR signal, indicating a change from trigonal planar (sp2) to tetrahedral (sp3) geometry at the boron center.[2][4] However, NMR provides average structural information in solution and does not yield precise bond lengths and angles.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic vibrational modes, such as B-H stretches, which can be indicative of the bonding within the molecule.[5]
The primary advantage of X-ray crystallography over these solution-based techniques is its ability to deliver a precise and unambiguous three-dimensional structure, including all bond distances and angles, which is crucial for a complete understanding of the molecule's architecture.
Experimental Protocol: A Guide to Structure Validation
The successful crystallographic analysis of Diborane(4) adducts, many of which are sensitive to air and moisture, requires careful experimental planning and execution. The following protocol outlines the key steps involved.
Crystal Growth
High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment.[3] For air-sensitive Diborane(4) adducts, crystal growth is typically performed in a controlled environment, such as a glovebox.[6] Common crystallization techniques include:
-
Slow evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.
-
Vapor diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.
Data Collection
Once suitable crystals are obtained, they are mounted on a goniometer head, often under a stream of cold nitrogen gas to protect them from atmospheric degradation and to minimize thermal vibrations during data collection. The data collection process involves irradiating the crystal with a monochromatic X-ray beam and recording the diffraction pattern on a detector.[7]
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal. The initial positions of the atoms in the crystal lattice are then determined using methods such as the Patterson function or direct methods. This initial structural model is then refined against the experimental data to obtain the final, high-resolution crystal structure.[8]
Workflow for X-ray Crystallographic Validation
The overall process for validating the structure of a Diborane(4) adduct using X-ray crystallography can be visualized as a logical workflow.
References
- 1. Lewis-base adducts of the diborane(4) compounds B2(1,2-E2C6H4)2 (E = O or S) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
comparing catalytic efficiency of Diborane(4) with other diboron reagents
For Researchers, Scientists, and Drug Development Professionals
The development of efficient catalytic methods for the formation of carbon-boron (C-B) bonds is of paramount importance in modern organic synthesis, enabling the construction of complex molecules, including active pharmaceutical ingredients. Diborane(4) compounds are key reagents in these transformations, serving as the boron source in a multitude of catalytic reactions. This guide provides an objective comparison of the catalytic efficiency of various diborane(4) reagents, with a focus on supporting experimental data and detailed methodologies.
Executive Summary
The catalytic efficiency of diborane(4) reagents is significantly influenced by their electronic and steric properties. Generally, more Lewis acidic diboron compounds exhibit higher reactivity in many catalytic cycles. This guide will delve into the comparative performance of commonly used diborane(4) reagents, including bis(pinacolato)diboron (B₂pin₂), bis(catecholato)diboron (B₂cat₂), and bis(neopentylglycolato)diboron (B₂neop₂), as well as other alternatives like bis-boronic acid (BBA) and tetrakis(dimethylamino)diboron.
Theoretical Framework: Lewis Acidity Dictates Reactivity
The enhanced reactivity of certain diborane(4) reagents can be largely attributed to their higher Lewis acidity. Density Functional Theory (DFT) calculations have provided valuable insights into this phenomenon. For instance, in the copper(I)-catalyzed diboration of alkenes, the higher reactivity of B₂cat₂ compared to B₂pin₂ is a result of the greater electrophilicity of the boron centers in B₂cat₂. This increased Lewis acidity lowers the energy barrier for the product-forming transmetalation step in the catalytic cycle.
Caption: Generalized catalytic cycle for borylation reactions.
Comparative Performance Data
The following tables summarize the performance of various diboron reagents in key catalytic reactions. It is important to note that direct comparisons are most accurate when data is sourced from a single study where reaction conditions are kept constant.
Palladium-Catalyzed Miyaura Borylation of Aryl Halides
The Miyaura borylation is a cornerstone reaction for the synthesis of arylboronic esters. The choice of diboron reagent can significantly impact the reaction efficiency.
Table 1: Comparison of Diboron Reagents in the Pd-Catalyzed Borylation of 4-Anisole Derivatives.
| Entry | Aryl Halide | Diboron Reagent | Yield (%) | Reference |
| 1 | 4-Anisole Bromide | (Me₂N)₂BB(NMe₂)₂ | 95 | [1][2] |
| 2 | 4-Anisole Bromide | B₂
| 94 | [1][2] |
| 3 | 4-Anisole Chloride | (Me₂N)₂BB(NMe₂)₂ | 92 | [1][2] |
| 4 | 4-Anisole Chloride | B₂
| 91 | [1][2] |
| 5 | 4-Anisole Iodide | (Me₂N)₂BB(NMe₂)₂ | 78 | [1][2] |
| 6 | 4-Anisole Iodide | B₂
| 93 | [1][2] |
Table 2: Comparison of Diboron Reagents in the Borylation of Aryl Chlorides.
| Entry | Aryl Chloride | Diboron Reagent | Catalyst System | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | B₂pin₂ | Pd(OAc)₂/XPhos | Moderate (at elevated temp) | |
| 2 | 4-Chloroanisole | B₂pin₂ | Pd(OAc)₂/SPhos | 42 (at RT) | [3] |
| 3 | Various Aryl Chlorides | B₂pin₂ | Cu(NHC)Cl/KOtBu | Good | [4] |
| 4 | Various Aryl Chlorides | B₂neop₂ | Cu(NHC)Cl/KOtBu | Good | [4] |
Note: Direct yield comparison between B₂pin₂ and B₂neop₂ under identical conditions for this specific reaction was noted as comparable in the reference, though specific parallel data was not tabulated.
Copper-Catalyzed Diboration of Alkenes
The diboration of alkenes provides a direct route to 1,2-diborylated alkanes, which are versatile synthetic intermediates. As previously mentioned, the Lewis acidity of the diboron reagent plays a crucial role in this reaction. While B₂cat₂ is known to be more reactive than B₂pin₂, quantitative side-by-side comparisons in the literature are often focused on theoretical studies rather than extensive experimental tables.[5]
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon published research. Below are representative protocols for key catalytic borylation reactions.
General Procedure for Palladium-Catalyzed Borylation of Aryl Halides with Tetrakis(dimethylamino)diboron
A reaction vessel is charged with the aryl halide (1.0 equiv), tetrakis(dimethylamino)diboron (1.5 equiv), potassium acetate (3.0 equiv), and a palladium catalyst system (e.g., 0.5 mol% Pd-XPhos-G2 precatalyst and 1.0 mol% XPhos ligand). Anhydrous methanol is added, and the mixture is stirred at 60 °C until the reaction is complete as monitored by GC-MS or TLC. The reaction mixture is then cooled to room temperature, diluted with an appropriate solvent, and purified by column chromatography to yield the corresponding arylboronic acid derivative.[1][2]
Caption: Workflow for Pd-catalyzed borylation of aryl halides.
General Procedure for Nickel-Catalyzed Borylation of Aryl Sulfoxides with B₂(neop)₂
In a glovebox, a vial is charged with the aryl sulfoxide (1.0 equiv), bis(neopentylglycolato)diboron (B₂neop₂) (2.0 equiv), a nickel precatalyst (e.g., [Ni(COD)₂], 5 mol%), an N-heterocyclic carbene ligand (e.g., ICy·HBF₄, 10 mol%), and a base (e.g., NaOtBu, 2.0 equiv). Anhydrous 1,4-dioxane is added, and the vial is sealed and heated at 110 °C for the specified time. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by chromatography to afford the arylboronic ester.[6]
Conclusion
The selection of a diborane(4) reagent is a critical parameter in optimizing catalytic borylation reactions. While B₂pin₂ remains a widely used and versatile reagent, alternatives such as B₂cat₂ offer enhanced reactivity, particularly in copper-catalyzed processes, due to their higher Lewis acidity. For palladium-catalyzed Miyaura borylations, reagents like tetrakis(dimethylamino)diboron and bis-boronic acid present more atom-economical alternatives. The choice of reagent should be guided by the specific transformation, the nature of the substrate, and the desired reaction conditions. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the rational design and optimization of catalytic C-B bond formation reactions.
References
- 1. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
In the Realm of Boron: A Comparative Analysis of Diborane(4) Reaction Kinetics and Thermodynamics
For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. Diborane(4) compounds have emerged as versatile reagents in organic synthesis, particularly for the formation of carbon-boron bonds. This guide provides a comprehensive analysis of the reaction kinetics and thermodynamics of diborane(4)s, offering a comparative perspective against alternative borylation agents and supported by experimental and computational data.
This report delves into the key reaction classes of this compounds, including hydroboration, diboration, and C-H borylation. Through a detailed examination of the available literature, we present a quantitative comparison of their reactivity, offering insights into the factors governing their kinetic and thermodynamic profiles. This analysis aims to equip researchers with the knowledge to select the most appropriate reagent and conditions for their specific synthetic challenges.
Unveiling the Reactivity of this compounds: A Look at Kinetics
The rate at which a chemical reaction proceeds is a critical factor in its practical application. For diborane(4) reactions, kinetic studies, often employing techniques such as stopped-flow NMR spectroscopy, provide valuable information on reaction rates and activation energies.
A key determinant of diborane(4) reactivity is the nature of the substituents on the boron atoms. For instance, bis(catecholato)diboron (B₂cat₂) is generally observed to be more reactive than bis(pinacolato)diboron (B₂pin₂) in many reactions. This enhanced reactivity is largely attributed to the greater Lewis acidity of the boron centers in B₂cat₂, which facilitates the activation of substrates.[1]
Computational studies have provided quantitative insights into these reactivity differences. For example, in the copper(I)-catalyzed diboration of alkenes, the activation barrier for the product-forming transmetalation step is significantly lower with B₂cat₂ compared to B₂pin₂.[1]
Table 1: Comparison of Activation Barriers for the Diboration of Alkenes
| Diborane(4) Reagent | Substrate | Catalyst | Activation Energy (kcal/mol) (Computational) | Reference |
| B₂pin₂ | Alkene | Copper(I)-NHC | Higher Barrier | [1] |
| B₂cat₂ | Alkene | Copper(I)-NHC | Lower Barrier | [1] |
The choice of substrate also plays a crucial role in the kinetics of diborane(4) reactions. For instance, in the hydroboration of alkenes with 9-borabicyclo[3.3.1]nonane (9-BBN), a common alternative to diborane(4) reagents, the reaction order can vary depending on the reactivity of the alkene. With more reactive alkenes, the rate-determining step is the dissociation of the 9-BBN dimer, leading to first-order kinetics. Conversely, with less reactive alkenes, the reaction of the alkene with the 9-BBN monomer becomes rate-determining, resulting in three-halves-order kinetics.[2][3]
The Driving Force: A Thermodynamic Perspective
The thermodynamic profile of a reaction, characterized by changes in enthalpy (ΔH) and entropy (ΔS), determines the position of equilibrium and the overall feasibility of the transformation. Calorimetry and computational chemistry are primary tools for elucidating the thermodynamics of diborane(4) reactions.
The formation of strong boron-oxygen and boron-nitrogen bonds is a significant thermodynamic driving force in many diborane(4) reactions. For example, the heat of reaction of diborane with water to form boric acid and hydrogen is highly exothermic, with a standard enthalpy of reaction (ΔH°298.15) of -466.34 ± 2.26 kJ/mol.[4] Similarly, the heat of formation of diborane gas from amorphous boron and hydrogen at 25°C is 6.73 ± 0.52 kcal/mole.[5]
Computational studies have been instrumental in predicting the thermodynamics of various diborane(4) reactions and their intermediates. These calculations can provide valuable estimates of reaction enthalpies and Gibbs free energies, aiding in the prediction of product stability and reaction spontaneity.
Table 2: Calculated Thermodynamic Data for Selected Diborane Reactions
| Reaction | ΔH (kcal/mol) | ΔG (kcal/mol) | Method | Reference |
| Decomposition of Diborane | 6.73 ± 0.52 (experimental) | - | Calorimetry | [5] |
| Reaction of Diborane with Water | -111.46 ± 0.54 (experimental) | - | Calorimetry | [4] |
| Diboration of Alkynes (Computational) | Varies with substrate and reagent | Varies with substrate and reagent | DFT | [6] |
| C-H Borylation (Computational) | Varies with substrate and catalyst | Varies with substrate and catalyst | DFT | [7] |
Experimental Protocols: A Glimpse into the Lab
The acquisition of reliable kinetic and thermodynamic data relies on meticulous experimental design and execution. Here, we outline the general principles behind common techniques used to study diborane(4) reactions.
Kinetic Measurements using Stopped-Flow NMR Spectroscopy
Stopped-flow techniques are ideal for studying fast reactions in solution. For reactions involving diborane(4) that can be monitored by NMR spectroscopy (e.g., using ¹¹B or ¹⁹F NMR), a stopped-flow NMR apparatus allows for the rapid mixing of reactants and subsequent monitoring of the reaction progress in real-time.[8][9][10]
Experimental Workflow for Stopped-Flow NMR:
Thermodynamic Measurements using Calorimetry
Calorimetry is the primary experimental technique for directly measuring the heat changes associated with a chemical reaction. By carrying out the reaction in a well-insulated calorimeter, the change in temperature of the system can be measured, from which the enthalpy of reaction can be calculated.[4][5]
Experimental Workflow for Reaction Calorimetry:
Signaling Pathways and Logical Relationships
The mechanisms of diborane(4) reactions can be complex, often involving catalytic cycles and the formation of various intermediates. Visualizing these pathways can aid in understanding the logical relationships between different steps.
Generalized Catalytic Cycle for C-H Borylation:
Conclusion
The reactivity of diborane(4) compounds is a finely tuned interplay of kinetic and thermodynamic factors. The electronic nature of the substituents on the boron atoms, the choice of substrate, and the reaction conditions all play a crucial role in determining the outcome of a reaction. While computational studies provide powerful predictive tools, experimental validation remains essential for a complete understanding. This guide has provided a comparative overview of the kinetic and thermodynamic aspects of diborane(4) reactions, aiming to facilitate the rational design of synthetic strategies in modern chemistry. Further research into the experimental quantification of these parameters for a broader range of diborane(4) reagents and their alternatives will continue to refine our understanding and expand the synthetic utility of these valuable compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. Reactions of diborenes with terminal alkynes: mechanisms of ligand-controlled anti-selective hydroalkynylation, cycloaddition and C[triple bond, length as m-dash]C triple bond scission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic and Thermodynamic Control of C(sp2)–H Activation Enable Site-Selective Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Stopped flow 19F NMR enables researchers to understand reaction kinetics of rapidly evolving reaction – Connect NMR UK [connectnmruk.ac.uk]
- 10. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Unveiling the Electronic and Structural Differences Between Diborane(4) and its Dianion
A comparative analysis of diborane(4) and its corresponding dianion reveals significant shifts in electronic structure and bonding, as evidenced by infrared and nuclear magnetic resonance spectroscopy. While the neutral diborane(4) is a transient species characterized by its unique bridged structure, its dianion, stabilized with bulky substituents, exhibits distinct spectroscopic features indicative of a notable change in the boron-boron bond.
This guide provides a detailed comparison of the spectroscopic properties of diborane(4) (B₂H₄) and its dianion ([B₂H₄]²⁻), offering insights into their bonding and electronic environments. Due to the transient nature of the parent diborane(4) and the instability of the unsubstituted dianion, this guide utilizes experimental data from matrix-isolated B₂H₄ and a stable, substituted tetra(o-tolyl)diborane(4) dianion, supplemented by computational data where experimental values are unavailable.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for diborane(4) and a representative substituted diborane(4) dianion.
| Spectroscopic Parameter | Diborane(4) (B₂H₄) | Tetra(o-tolyl)diborane(4) Dianion ([B₂(o-tolyl)₄]²⁻) |
| Infrared (IR) Spectroscopy | ||
| B-H Terminal Stretch | ~2500 cm⁻¹ (Calculated) | Not available |
| B-H Bridging Stretch | Not applicable (D₂d symmetry) | Not applicable |
| B-B Stretch | Not observed in IR | Not available |
| ¹¹B Nuclear Magnetic Resonance (NMR) | ||
| Chemical Shift (δ) | Not experimentally observed | 31–38 ppm[1] |
| Structure | D₂d symmetry (staggered) | Planar (substituted) |
Logical Relationship: Reduction of Diborane(4)
The diborane(4) dianion is formed through a two-electron reduction of a diborane(4) species. This process significantly alters the electronic structure, formally increasing the electron density on the boron centers and affecting the nature of the boron-boron bond.
Caption: Reduction of diborane(4) to its dianion.
Experimental Protocols
Synthesis and Spectroscopic Analysis of Diborane(4)
Synthesis: Diborane(4) is a transient species and is typically generated in situ for spectroscopic analysis. A common method involves the photolysis of diborane(6) (B₂H₆) in an inert matrix at cryogenic temperatures.
-
Protocol: A gaseous mixture of diborane(6) and a large excess of an inert gas (e.g., neon or argon) is deposited onto a cryogenic substrate (e.g., a CsI window) cooled to approximately 3 K. The matrix is then irradiated with far-ultraviolet light (e.g., from a synchrotron source) to induce the photodecomposition of diborane(6) to diborane(4) and other boron hydrides.[2][3]
Infrared (IR) Spectroscopy: The IR spectrum of the matrix-isolated diborane(4) is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Protocol: The cryogenic sample is maintained at a low temperature while the IR spectrum is collected. The spectrum of the matrix before photolysis is used as a background to obtain the difference spectrum, which reveals the absorption bands of the newly formed species, including diborane(4).[2][3] The identification of B₂H₄ is confirmed by comparing the experimental vibrational frequencies with those predicted by quantum-chemical calculations.[2][4]
Synthesis and Spectroscopic Analysis of Tetra(o-tolyl)diborane(4) Dianion
Synthesis of Tetra(o-tolyl)diborane(4): The precursor, tetra(o-tolyl)diborane(4), can be synthesized via the reaction of a di(o-tolyl)boron halide with a reducing agent.
Reduction to the Dianion: The tetra(o-tolyl)diborane(4) dianion is prepared by the reduction of the neutral tetra(o-tolyl)diborane(4).
-
Protocol: Tetra(o-tolyl)diborane(4) is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF). The solution is then treated with an alkali metal reducing agent, typically lithium metal, under an inert atmosphere. The reaction mixture is stirred until the reduction is complete, which is often indicated by a color change.[1]
¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹¹B NMR spectrum of the dianion is recorded to characterize the electronic environment of the boron nuclei.
-
Protocol: An aliquot of the reaction mixture containing the tetra(o-tolyl)diborane(4) dianion is transferred to an NMR tube under an inert atmosphere. The ¹¹B NMR spectrum is then acquired on a high-resolution NMR spectrometer. The chemical shifts are reported relative to a standard reference, such as BF₃·OEt₂.[1]
Visualization of the Logical Relationship
The following diagram illustrates the transformation of diborane(4) to its dianion, highlighting the change in the electronic state.
Caption: Transformation from neutral diborane(4) to its dianion.
References
benchmarking Diborane(4) performance against traditional borylation methods
A Comparative Guide to Diborane(4) Performance in Borylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of diborane(4) reagents has revolutionized the field of organic synthesis, offering milder and more versatile alternatives to traditional borylation methods. This guide provides an objective comparison of the performance of common diborane(4) compounds against established borylation techniques, supported by experimental data to inform synthetic strategy and reagent selection in research and drug development.
Introduction to Borylation Methods
Borylation, the introduction of a boryl group into an organic molecule, is a cornerstone of modern synthetic chemistry, primarily due to the versatility of the resulting organoboron compounds as intermediates in cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling.
Traditional Borylation Methods , exemplified by the Miyaura borylation, typically involve the palladium-catalyzed cross-coupling of aryl or vinyl halides with a diborane(4) reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[1][2] Another significant approach is the iridium-catalyzed C-H borylation, which allows for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized substrates.[3][4]
Diborane(4) Reagents are a class of compounds containing a boron-boron single bond, which can be cleaved to deliver boryl fragments to organic substrates. While B₂pin₂ is the most well-known, other reagents like bis(catecholato)diboron (B₂cat₂), tetrahydroxydiboron (BBA), and tetrakis(dimethylamino)diboron ((Me₂N)₂BB(NMe₂)₂) offer different reactivity profiles, stability, and atom economy.[5][6][7]
Performance Comparison: Diborane(4) vs. Traditional Methods
The choice of borylation method depends on several factors, including the substrate, desired functional group tolerance, and overall efficiency. Below is a comparative analysis of various catalytic systems and diborane(4) reagents.
Palladium-Catalyzed Borylation of Aryl Halides
Palladium catalysis remains a workhorse for the borylation of aryl halides. The following table compares the performance of different diborane(4) reagents in this context.
| Substrate | Borylating Agent | Catalyst (mol%) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 4-Chloroanisole | B₂pin₂ | PdCl₂(dppf) (3) | KOAc | Dioxane | 8 | 80 | 85 | [1] |
| 4-Chloroanisole | BBA | XPhos-Pd-G2 (2) | K₃PO₄ | MeOH/H₂O | 0.25 | 80 | 90 | [7] |
| 4-Fluorophenyl chloride | (Me₂N)₂BB(NMe₂)₂ | XPhos-Pd-G2 (0.5) | KOAc | MeOH | 1 | 80 | 97 | [5] |
| 4-Bromotoluene | B₂pin₂ | Pd(PPh₃)₄ (3) | KOAc | Dioxane | 18 | 80 | 95 | [8] |
| 4-Bromotoluene | BBA | NiCl₂(dppp) (2) / PPh₃ (4) | DIPEA | EtOH | 2 | RT | 94 | [9] |
Key Observations:
-
Diborane(4) Reagents: BBA and (Me₂N)₂BB(NMe₂)₂ can offer higher yields and require lower catalyst loadings compared to B₂pin₂ in certain cases.[5][7] They also represent a more atom-economical approach.[6]
-
Catalyst: Nickel catalysts are emerging as a cost-effective and highly efficient alternative to palladium for the borylation of aryl halides, even at room temperature.[9][10]
-
Reaction Conditions: The choice of ligand, base, and solvent significantly impacts reaction efficiency and can be tailored for specific substrates and borylating agents.
Iridium-Catalyzed C-H Borylation
Direct C-H borylation offers a more atom-economical route by avoiding the use of halogenated starting materials.
| Substrate | Borylating Agent | Catalyst (mol%) | Ligand | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Benzene | B₂pin₂ | [Ir(COD)OMe]₂ (1.5) | dtbpy | Hexane | 16 | 25 | 85 | [11] |
| 1,3-Dimethoxybenzene | B₂pin₂ | [Ir(COD)OMe]₂ (1.5) | tmphen | Hexane | 24 | 80 | 95 | [12] |
| n-Octane | B₂pin₂ | [Ir(COD)OMe]₂ (1.5) | Me₄Phen | Neat | 24 | 150 | >99 | [13] |
Key Observations:
-
Ligand Effect: The choice of bipyridine or phenanthroline ligand is crucial for catalytic activity and stability, with ligands like tmphen showing enhanced performance for challenging substrates.[12]
-
Substrate Scope: Iridium-catalyzed C-H borylation is applicable to both aromatic and aliphatic C-H bonds, offering broad synthetic utility.[11][13]
Copper and Nickel-Catalyzed Borylation
Recent advances have established copper and nickel catalysts as powerful tools for borylation, often with unique reactivity and selectivity.
| Substrate Type | Catalyst System | Borylating Agent | Key Features | Reference |
| Alkyl Halides | NiBr₂/pybox | B₂pin₂ | Effective for primary, secondary, and tertiary alkyl halides at low temperatures. | [14] |
| Alkyl Iodides | Metal-free | B₂pin₂ | Transition-metal-free borylation under mild conditions. | [15] |
| Styrenes | CuCl/xantphos | B₂pin₂ | Borofunctionalization with CO insertion. | [16][17] |
| Terminal Alkynes | Cu(OAc)₂/PⁿBu₃ | B₂pin₂ | Efficient synthesis of 1,1,2-triborylalkenes. | [18] |
Key Observations:
-
Expanded Substrate Scope: Copper and nickel catalysts have enabled the efficient borylation of previously challenging substrates, such as unactivated alkyl halides.[14]
-
Novel Transformations: These systems can facilitate novel transformations, including multi-component reactions and the formation of polyborylated products.[16][18]
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for a traditional Miyaura borylation and a modern iridium-catalyzed C-H borylation.
Protocol 1: Palladium-Catalyzed Miyaura Borylation of 4-Bromotoluene
This protocol is adapted from standard literature procedures for Miyaura borylation.[8]
Materials:
-
4-Bromotoluene
-
Bis(pinacolato)diboron (B₂pin₂)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 4-bromotoluene (1.0 mmol), B₂pin₂ (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and KOAc (1.5 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired arylboronate ester.
Protocol 2: Iridium-Catalyzed C-H Borylation of Benzene
This protocol is based on the seminal work in iridium-catalyzed C-H borylation.[11]
Materials:
-
Benzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(COD)OMe]₂
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Anhydrous hexane
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox, add [Ir(COD)OMe]₂ (0.015 mmol, 1.5 mol% Ir) and dtbpy (0.03 mmol) to a vial.
-
Add anhydrous hexane (3 mL) and stir for 10 minutes.
-
To this catalyst solution, add benzene (1.0 mmol) and B₂pin₂ (1.1 mmol).
-
Seal the vial and stir the reaction mixture at room temperature (25 °C) for 16 hours.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or used directly in subsequent reactions.
Visualizing Reaction Pathways
Understanding the underlying mechanisms and workflows is essential for optimizing reaction conditions and troubleshooting.
Experimental Workflow for Borylation
The following diagram illustrates a typical workflow for a catalytic borylation reaction, from setup to product isolation.
Catalytic Cycles: A Comparison
The catalytic cycles for Miyaura-type borylation and iridium-catalyzed C-H borylation differ significantly, leading to their distinct reactivities.
Conclusion
The expanding toolkit of diborane(4) reagents and catalytic systems provides chemists with unprecedented control over the synthesis of organoboron compounds. While traditional palladium-catalyzed Miyaura borylation remains a robust and reliable method, newer diborane(4) reagents like BBA and (Me₂N)₂BB(NMe₂)₂ offer improved atom economy and, in some cases, superior performance. Furthermore, the development of iridium, copper, and nickel catalysts has opened new avenues for C-H functionalization and the borylation of challenging substrates. The selection of the optimal borylation strategy will depend on a careful consideration of the specific synthetic target, available starting materials, and desired process efficiency.
References
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Iridium-catalyzed borylation of arenes and heteroarenes v... [degruyterbrill.com]
- 5. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nickel-Catalyzed Borylation of Halides and Pseudo-Halides with Tetrahydroxydiboron [B2(OH)4] - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nickel-Catalyzed Borylation of Halides and Pseudohalides with Tetrahydroxydiboron [B2(OH)4] [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C−H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. par.nsf.gov [par.nsf.gov]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 16. Copper-catalyzed borofunctionalization of styrenes with B2pin2 and CO - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Copper‐Catalyzed Triboration of Terminal Alkynes Using B2pin2: Efficient Synthesis of 1,1,2‐Triborylalkenes - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Diborane(4) Reaction Pathways: A Comparative Guide to Isotopic Labeling Studies
For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of diborane(4) compounds is paramount for their effective application in synthesis. Isotopic labeling has emerged as a powerful tool to illuminate these pathways, providing definitive evidence for bond-forming and bond-breaking steps. This guide offers a comparative analysis of key isotopic labeling studies, presenting experimental data and detailed methodologies to showcase how this technique has been instrumental in elucidating the reactivity of diborane(4) reagents.
Isotopic labeling, particularly with deuterium (²H or D) and boron-11 (¹¹B), allows for the precise tracking of atoms throughout a chemical transformation. By strategically replacing an atom with its heavier, non-radioactive isotope, researchers can gain insights into reaction intermediates, transition states, and the origin of specific atoms in the final product. This guide will delve into several key reaction types of diborane(4) compounds where isotopic labeling has been pivotal in mechanistic discovery.
Palladium-Catalyzed Deoxygenative Transfer Hydrogenation of Ketones
A significant application of diborane(4) compounds is in the reduction of organic functional groups. In a palladium-catalyzed deoxygenative transfer hydrogenation of ketones, tetrahydroxydiboron (B₂(OH)₄) serves as a key reagent. To determine the source of the hydrogen atoms in the reduced product, a deuterium labeling study was conducted using deuterated tetrahydroxydiboron (B₂(OD)₄).
The experiment revealed that the incorporated protons in the final product originated exclusively from the diboron reagent, providing strong evidence for the role of B₂(OH)₄ as the hydrogen donor in this catalytic cycle.[1]
Experimental Protocol: Synthesis of B₂(OD)₄ and Deuterium Labeling Experiment
Synthesis of Tetrahydroxydiboron-d₄ (B₂(OD)₄): While detailed protocols for the synthesis of B₂(OD)₄ are not always explicitly published within the mechanistic studies themselves, a general approach involves the hydrolysis of a suitable diborane(4) precursor with deuterium oxide (D₂O). For instance, the reaction of bis(pinacolato)diboron (B₂pin₂) with D₂O under appropriate conditions would yield B₂(OD)₄ and deuterated pinacol.
Deuterium Labeling Experiment: In a typical experiment, the ketone substrate is subjected to the standard reaction conditions, with the crucial substitution of B₂(OH)₄ with an equivalent amount of B₂(OD)₄. The resulting product is then analyzed by mass spectrometry and/or ¹H and ²H NMR spectroscopy to determine the extent and position of deuterium incorporation. The absence of deuterium incorporation when the reaction is performed with B₂(OH)₄ in the presence of other deuterated solvents confirms that the diboron reagent is the sole deuterium source.
Quantitative Data
| Substrate | Labeled Reagent | % Deuterium Incorporation | Analytical Method | Reference |
| Aromatic Ketones | B₂(OD)₄ | >95% | Mass Spectrometry, NMR | [1] |
Palladium-Catalyzed trans-Hydroboration of 1,3-Enynes
The addition of B-H bonds across unsaturated carbon-carbon bonds is a fundamental transformation in organoboron chemistry. In the Pd/Senphos-catalyzed trans-hydroboration of 1,3-enynes, isotopic labeling was employed to probe the mechanism and determine the rate-limiting step.
A kinetic isotope effect (KIE) was measured by comparing the reaction rates using a standard borane reagent versus its deuterated counterpart. The observed KIE value of 1.1 suggests that the B-H bond cleavage is involved in the rate-determining step of the reaction.
Experimental Protocol: Kinetic Isotope Effect Measurement
To determine the KIE, two parallel reactions are set up under identical conditions. One reaction uses the standard hydroborating agent (e.g., catecholborane), while the other uses its deuterated analog (e.g., catecholborane-d₁). The progress of both reactions is monitored over time, typically by techniques like GC, HPLC, or NMR spectroscopy, to determine the initial reaction rates (kH for the non-deuterated and kD for the deuterated reagent). The kinetic isotope effect is then calculated as the ratio kH/kD.
Quantitative Data
| Reaction | Labeled Reagent | Kinetic Isotope Effect (kH/kD) | Conclusion |
| Pd/Senphos-catalyzed trans-hydroboration of 1,3-enynes | Deuterated borane | 1.1 | B-H bond cleavage is involved in the rate-determining step |
Copper-Catalyzed Deuterated β-Borylated Styrene Synthesis
The synthesis of deuterated compounds is of significant interest for various applications, including metabolic studies and as internal standards in mass spectrometry. A copper-catalyzed method for the synthesis of (E)-bis-deuterated β-borylated α,β-styrene derivatives utilizes bis(pinacolato)diboron (B₂pin₂) in the presence of deuterium oxide (D₂O) as the deuterium source.
This reaction demonstrates a convenient way to introduce deuterium into organic molecules, where D₂O serves as a readily available and inexpensive deuterium source, and the diborane(4) reagent facilitates the borylation and subsequent deuteration steps.
Experimental Protocol: Deuteration using B₂pin₂ and D₂O
In this protocol, the starting alkynyl acid is reacted with bis(pinacolato)diboron in the presence of a copper catalyst and D₂O. The D₂O acts as the source of deuterium atoms that are incorporated into the final product. The reaction is typically carried out under mild conditions. Analysis of the product by ¹H NMR and mass spectrometry confirms the high level of deuterium incorporation at the specific positions.
Homolytic Cleavage of the B-B Bond in a Doubly Base-Stabilized Diborane(4)
While many reactions of diborane(4) compounds involve the cleavage of B-H or B-C bonds, the direct cleavage of the B-B bond is another fundamental reaction pathway. A study on a neutral doubly base-stabilized diborane(4) demonstrated its ability to undergo homolytic cleavage of the B-B bond upon reaction with various reagents.
Although this particular study did not explicitly report isotopic labeling experiments, this system presents an excellent opportunity for future investigations. For instance, using a ¹¹B-labeled diborane(4) could allow for the tracking of the boron atoms in the products of the homolytic cleavage, providing further insight into the mechanism of B-B bond activation.
Visualizing the Reaction Pathways
To further clarify the discussed reaction mechanisms, the following diagrams illustrate the key steps and the role of the diborane(4) reagents.
Figure 1: Proposed pathway for the Pd-catalyzed deoxygenative transfer hydrogenation of ketones using B₂(OD)₄.
Figure 2: Simplified representation of the Pd-catalyzed trans-hydroboration highlighting the rate-determining B-D bond cleavage.
Figure 3: Workflow for the copper-catalyzed synthesis of deuterated β-borylated styrenes.
Conclusion
Isotopic labeling studies have proven to be an indispensable technique for elucidating the intricate reaction mechanisms of diborane(4) compounds. The examples presented in this guide highlight how deuterium and boron isotopes can be strategically employed to trace reaction pathways, identify the origin of atoms in products, and determine rate-limiting steps. For researchers in the fields of organic synthesis and drug development, a thorough understanding of these mechanistic details is crucial for optimizing reaction conditions, designing new catalysts, and ultimately harnessing the full potential of diborane(4) reagents in creating novel and complex molecules. The continued application of isotopic labeling will undoubtedly lead to further breakthroughs in our understanding of boron chemistry.
References
Safety Operating Guide
Proper Disposal and Handling of Diborane Compounds
Disclaimer: The following procedures primarily address Diborane (B₂H₆), a highly hazardous gas. "Diborane(4)" (B₂H₄) and its derivatives are specialized research chemicals. Their disposal requires a specific risk assessment by trained personnel and adherence to institutional and regulatory guidelines. The reactivity and hazards of Diborane(4) compounds can vary significantly based on their specific structures.
Essential Safety Information for Diborane (B₂H₆)
Diborane (B₂H₆) is an extremely flammable and toxic gas that can ignite spontaneously in moist air.[1] It reacts violently with water and halogenated compounds, and its gas/air mixtures are explosive.[1][2] Due to its hazardous nature, all handling and disposal operations must be conducted with extreme caution by trained personnel in a controlled environment, such as a fume hood, and with appropriate personal protective equipment (PPE).
Immediate Safety Precautions:
-
Personnel: Work should be performed under the direct supervision of experienced staff. All personnel must be trained on the specific hazards of diborane.
-
Engineering Controls: Use a certified fume hood or a gas cabinet. Ensure adequate ventilation and have an emergency shower and eyewash station readily accessible.[2]
-
Personal Protective Equipment (PPE):
Quantitative Data Summary
The following table summarizes key quantitative data related to the hazards of Diborane (B₂H₆).
| Parameter | Value | Source |
| Flammability | Spontaneously flammable in air | [4] |
| Explosive Limits in Air | 0.8% - 98% by volume | |
| Odor Threshold | 1.8 - 3.5 ppm | [1] |
| PEL (OSHA) | 0.1 ppm (0.1 mg/m³) TWA | |
| IDLH (Immediately Dangerous to Life or Health) | 15 ppm | [5] |
| LC₅₀ (Lethal Concentration, 50%) | 80 ppm (rat, 4 hours) | [5] |
Note: Odor is not a reliable indicator of hazardous concentrations.[1]
Step-by-Step Disposal Procedures for Diborane (B₂H₆) Gas Cylinders
Disposal of diborane must comply with all federal, state, and local regulations.[6] It is often treated as a hazardous waste.[1] For residual gas in cylinders, the preferred method is controlled reaction or incineration.
Experimental Protocol: Neutralization of Residual Diborane Gas
This protocol is a general guideline and must be adapted to specific laboratory conditions and regulations. A thorough risk assessment is mandatory before proceeding.
Objective: To safely neutralize small quantities of residual diborane gas from a lecture bottle or small cylinder.
Materials:
-
Diborane gas cylinder with a functioning valve and regulator.
-
Inert gas supply (Nitrogen or Argon) with a separate regulator and tubing.
-
Scrubbing system: A series of two or three gas washing bottles (bubblers).
-
Scrubbing solution: A basic solution capable of neutralizing diborane, such as a dilute solution of sodium hydroxide (NaOH) or a slurry of a suitable neutralizing agent. Caution is advised as reactions can be vigorous.[5]
-
Mineral oil for the final bubbler to prevent backflow of the scrubbing solution.
-
Appropriate tubing (e.g., stainless steel) and connectors.
Procedure:
-
System Setup:
-
Assemble the scrubbing train in a fume hood. Connect the gas washing bottles in series.
-
Fill the first one or two bottles with the chosen scrubbing solution.
-
Fill the last bottle with mineral oil to monitor gas flow and prevent backflow.
-
Connect the outlet of the mineral oil bubbler to the fume hood's exhaust.
-
-
Inert Gas Purge:
-
Connect the inert gas supply to the diborane cylinder's regulator setup.
-
Purge the entire system, including the regulator and tubing leading to the scrubber, with inert gas to remove all air and moisture.[7]
-
-
Controlled Gas Flow:
-
Close the inert gas supply.
-
Very slowly and carefully open the diborane cylinder valve to establish a slow flow of gas into the scrubbing solution. The flow rate should be low enough to allow for complete reaction in the bubblers without excessive foaming or temperature increase.
-
-
Monitoring:
-
Continuously monitor the reaction in the bubblers. If the reaction becomes too vigorous, immediately close the diborane cylinder valve.
-
Monitor the temperature of the scrubbing solution. Use an ice bath to cool the bubblers if necessary.
-
-
Completion and Final Purge:
-
Once the gas flow from the cylinder ceases, close the cylinder valve.
-
Purge the entire system again with inert gas to ensure all residual diborane has been flushed into the scrubber.
-
-
Waste Disposal:
-
The resulting solution in the scrubber will contain borates and should be disposed of as hazardous aqueous waste according to institutional protocols.
-
The empty cylinder must be handled with care due to potential solid decomposition products like pentaborane, which are also highly toxic.[5] It should be returned to the supplier or a specialized waste disposal company for cleaning and requalification.[5]
-
Logical Workflow for Diborane Gas Leak Emergency
The following diagram outlines the decision-making process in the event of a diborane gas leak.
Diborane Gas Leak Emergency Workflow
References
Safe Handling and Personal Protective Equipment for Diborane
Diborane (B₂H₆), also known as boroethane or diboron hexahydride, is a highly toxic, colorless, and pyrophoric gas with a repulsively sweet odor.[1] It is a critical reagent in various applications, including as a reducing agent in organic synthesis, a rubber vulcanizer, a catalyst for polymerization, and a doping agent in the electronics industry.[2] However, its high reactivity and toxicity necessitate stringent safety protocols and the use of appropriate personal protective equipment (PPE). Diborane can ignite spontaneously in moist air at room temperature and reacts violently with water, producing flammable hydrogen gas.[2][3] Inhalation is the primary route of exposure and can be fatal, with symptoms including chest tightness, shortness of breath, cough, and neurological effects; these symptoms may be delayed for up to 24 hours.[3][4]
This document provides essential safety and logistical information for the handling and disposal of diborane in a laboratory setting, tailored for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory for all personnel handling diborane. The required equipment varies based on the potential for exposure.
| Scenario | Respiratory Protection | Eye/Face Protection | Hand Protection | Body & Foot Protection |
| Routine Handling (in a certified fume hood) | Air-purifying respirator with appropriate cartridges for boranes, or a supplied-air respirator. | Chemical safety goggles and a face shield. | Neoprene or other compatible chemical-resistant gloves.[5] Natural rubber is not suitable.[6] | Flame-resistant lab coat, long pants, and closed-toe safety shoes.[7] |
| Cylinder Handling & Connection Changes | Supplied-air respirator (SAR) or Self-Contained Breathing Apparatus (SCBA). | Gas-tight chemical safety goggles and a face shield. | Cryogenic or heavy-duty neoprene gloves over chemical-resistant gloves. | Flame-resistant suit, safety shoes with metatarsal guards.[5] |
| Emergency Response (Spill, Leak, Fire) | Self-Contained Breathing Apparatus (SCBA) with a full facepiece, operated in a pressure-demand or other positive-pressure mode.[8] | Full facepiece of the SCBA provides protection. | Chemical-resistant gloves (Neoprene).[5] | Full chemical-resistant, gas-tight suit.[7] |
Key PPE Considerations:
-
Respiratory Protection: Due to its poor warning properties (the odor threshold is above the permissible exposure limit), do not rely on smell to detect diborane.[3] An SCBA is the most reliable respiratory protection.[9]
-
Material Compatibility: Diborane will attack some forms of plastics, rubber, and coatings.[3] Ensure all PPE materials are compatible. Materials such as stainless steel, lead, Monel, copper, and brass are suitable for handling diborane.[6]
Operational and Disposal Plan
Safe handling of diborane requires meticulous planning and execution, from preparation to disposal.
1. Pre-Operational Safety Checklist:
-
Training: All personnel must be trained on the hazards of diborane, proper handling procedures, emergency protocols, and the use of SCBA.[10]
-
Ventilation: Confirm that the work area, typically a chemical fume hood or a gas cabinet, has a certified and functioning ventilation system.[11]
-
Equipment: Ensure all equipment is made of diborane-compatible materials, is properly grounded to prevent static discharge, and has been leak-tested.[7][12] Use only non-sparking tools.[10][12]
-
Safety Equipment: Verify the location and functionality of emergency showers, eyewash stations, fire extinguishers (dry chemical or CO₂), and SCBA units.[3]
-
Monitoring: A continuous gas monitoring system with an audible alarm set below the exposure limit is highly recommended.
2. Step-by-Step Handling Procedure:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Prepare the System: Purge the entire gas delivery system with an inert gas (e.g., nitrogen or argon) before introducing diborane.[12]
-
Secure Cylinder: Ensure the diborane cylinder is firmly secured in an upright position.[9]
-
Connect to System: Use a cross-purge assembly between the cylinder and the regulator.[7] Open the cylinder valve slowly to avoid pressure shock.[13]
-
Perform Work: Conduct all operations within the ventilated enclosure.
-
Shutdown: After use, close the cylinder valve. Purge the system and regulator with inert gas before disconnecting.
3. Storage Requirements:
-
Store cylinders upright in a cool, dry, well-ventilated, fireproof area, secured to prevent falling.[9][11][14]
-
Cylinder temperature should not exceed 125°F (52°C).[11]
-
Separate diborane cylinders from oxygen, other oxidizers, and incompatible materials by at least 20 feet or by a fire-resistant barrier.[9]
-
Store in areas free of ignition sources and combustible materials.[7]
4. Emergency Procedures:
-
Leak: If a leak is detected, evacuate the area immediately.[10] If it is safe to do so, stop the flow of gas.[10] Ventilate the area to disperse the gas.[10] Leaking cylinders should be moved to a safe, open-air location to empty.[10]
-
Fire: Do not extinguish a leaking gas fire unless the leak can be stopped safely, as explosive reignition can occur.[12][13] Use dry chemical or carbon dioxide extinguishers for surrounding fires.[3] Use a water spray only to cool fire-exposed containers; do not apply water directly to a diborane leak.[10]
-
Personal Exposure:
-
Inhalation: Move the victim to fresh air immediately.[12] Provide artificial respiration or oxygen if needed and seek immediate medical attention.[9] Medical observation for at least 24-48 hours is recommended due to the potential for delayed pulmonary edema.[10]
-
Skin Contact: Remove contaminated clothing and wash the affected area with large amounts of soap and water.[4][10] For frostbite from liquid contact, flush with lukewarm water.[4]
-
Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes, holding eyelids open.[4][10] Seek immediate medical attention.
-
5. Disposal Plan:
-
Do not attempt to dispose of unused diborane.
-
The most favorable course of action is to use an alternative chemical product with less inherent propensity for occupational exposure or environmental contamination.[2]
-
Return any unused portion of the material in its original cylinder to the supplier.[2][13]
-
Waste gas should be flared through a suitable burner with a flashback arrestor.[7] It must not be discharged directly into the atmosphere.[7][13]
Quantitative Safety Data
The following table summarizes key quantitative safety parameters for diborane.
| Parameter | Value | Source |
| OSHA PEL (Permissible Exposure Limit) | 0.1 ppm (0.1 mg/m³) - 8-hr TWA | [3] |
| ACGIH TLV (Threshold Limit Value) | 0.1 ppm - 8-hr TWA | [3] |
| NIOSH IDLH (Immediately Dangerous to Life or Health) | 15 ppm | [4] |
| LEL (Lower Explosive Limit) | 0.8% | [4] |
| UEL (Upper Explosive Limit) | 88% | [4] |
| Autoignition Temperature | 100 to 126°F (38 to 52°C) | [3][4] |
| Vapor Density (Air = 1) | 0.96 - 1.0 | [3][4] |
Procedural Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of diborane gas cylinders in a laboratory setting.
Caption: Logical workflow for safe diborane handling from preparation to disposal.
References
- 1. Diborane - Wikipedia [en.wikipedia.org]
- 2. Diborane - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. LCSS: DIBORANE [web.stanford.edu]
- 4. DIBORANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. scribd.com [scribd.com]
- 6. Diborane Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. siadmi.com [siadmi.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Diborane [cdc.gov]
- 9. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 10. nj.gov [nj.gov]
- 11. louisville.edu [louisville.edu]
- 12. airgas.com [airgas.com]
- 13. my.airliquide.com [my.airliquide.com]
- 14. ICSC 0432 - DIBORANE [chemicalsafety.ilo.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
